3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid
Description
Properties
IUPAC Name |
3-ethoxy-4-[(2-methylphenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-3-20-16-10-13(17(18)19)8-9-15(16)21-11-14-7-5-4-6-12(14)2/h4-10H,3,11H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLGHIQGGKPXEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Characterization of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid
Foreword: Charting the Unknown
In the landscape of drug discovery and materials science, the synthesis of a novel chemical entity marks not an end, but a critical beginning. The compound at the heart of this guide, 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid, represents such a frontier. As a substance not yet extensively documented in public literature, its characterization is a blank slate, offering both a challenge and an opportunity for rigorous scientific investigation. This document serves as a robust framework for researchers, scientists, and drug development professionals to systematically elucidate the core physical properties of this and other novel molecules. We will move beyond a simple listing of data, instead focusing on the methodology and the fundamental principles that underpin the experimental determination of a compound's identity, purity, and behavior. The protocols and insights contained herein are designed to be a self-validating system, ensuring that the data generated is both accurate and reliable.
Predicted Physicochemical Profile
In the absence of experimental data, in silico prediction tools provide a vital starting point for understanding a novel molecule's likely behavior. These computational models, such as those developed by ACD/Labs and ChemAxon, leverage vast databases of known compounds to estimate properties based on chemical structure.[1][2] These predictions are instrumental in guiding experimental design, such as selecting appropriate solvent systems or anticipating a compound's acidity.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Development | Prediction Tool/Method |
| Molecular Formula | C₁₇H₁₈O₄ | Foundational for all subsequent calculations and analyses. | - |
| Molecular Weight | 286.32 g/mol | Essential for molar concentration calculations and mass spectrometry. | - |
| pKa (acidic) | ~4.5 | Predicts the ionization state at physiological pH, affecting solubility and membrane permeability.[2] | ACD/Percepta[3][4][5] |
| logP | ~3.9 | Indicates lipophilicity, a key factor in absorption, distribution, metabolism, and excretion (ADME). | ChemAxon[2][6] |
| Aqueous Solubility | Low | Influences bioavailability and formulation strategies.[2] | ChemAxon[2] |
| Boiling Point | > 350 °C (Predicted) | Relevant for purification and stability assessment. | ACD/Percepta[1] |
Note: These values are in silico predictions and must be confirmed by empirical experimentation.
Experimental Determination of Physical Properties
The transition from theoretical prediction to experimental confirmation is the cornerstone of chemical characterization. The following sections detail the standard operating procedures for determining the fundamental physical properties of a novel solid compound like this compound.
Melting Point Determination: A Criterion of Purity
The melting point is a highly sensitive indicator of purity. A pure crystalline solid will exhibit a sharp, well-defined melting point range (typically 0.5-1.0°C), whereas impurities will cause a depression and broadening of this range. The capillary method using an apparatus like a Mel-Temp is a standard and reliable technique.[7][8]
-
Sample Preparation: Finely powder a small amount of the dry sample. Gently tap the open end of a capillary tube into the powder until a 2-3 mm column of sample is packed into the sealed end.[8]
-
Apparatus Setup: Place the packed capillary tube into the heating block of the Mel-Temp apparatus.[9]
-
Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This allows for a more precise measurement in subsequent trials.
-
Accurate Measurement: Prepare a new sample. Heat rapidly to within 15-20°C of the approximate melting point.[7] Then, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[10]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal liquefies (completion of melting). This is the melting point range.
-
Validation: Repeat the measurement at least twice. Consistent results are indicative of a reliable measurement.
Caption: Workflow for Melting Point Determination.
Thermodynamic Aqueous Solubility
Aqueous solubility is a critical determinant of a drug candidate's bioavailability.[11] The thermodynamic solubility assay, often referred to as the "shake-flask" method, measures the equilibrium concentration of a compound in a saturated solution and is considered the gold standard.[11][12]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., DMSO).
-
Assay Preparation: Add an excess of the compound (from the stock solution or as a solid) to a vial containing the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium.
-
Quantification: Accurately dilute an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]
-
Calculation: Determine the solubility in µg/mL or mM by comparing the analytical response to a standard curve of the compound.
Caption: Thermodynamic Solubility Assay Workflow.
Acid Dissociation Constant (pKa) Determination
The pKa value defines the strength of an acid in solution. For a carboxylic acid, it is the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations. This property profoundly impacts solubility, absorption, and receptor binding. Potentiometric titration is a highly accurate and direct method for pKa determination.[13][14]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., methanol-water) to a known concentration (e.g., 1 mM).[13] The solution should be free of dissolved CO₂.
-
Apparatus Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker to maintain a constant temperature, and use a magnetic stirrer for continuous mixing.[14]
-
Titration: Slowly add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments using a burette.[15]
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the curve. Alternatively, the pKa can be determined from the inflection point of the first derivative plot (ΔpH/ΔV vs. V).
Structural Characterization and Spectroscopic Analysis
Spectroscopic techniques are indispensable for confirming the molecular structure and assessing the purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms. For this compound, we expect to see:
-
A broad singlet in the downfield region (>10 ppm) for the carboxylic acid proton .[16]
-
A complex pattern of signals in the aromatic region (~6.8-8.0 ppm) for the protons on the two benzene rings.
-
A singlet around 5.1 ppm for the two benzylic protons (-O-CH₂-Ar).
-
A quartet around 4.1 ppm for the ethoxy -CH₂- group, coupled to the methyl protons.
-
A singlet around 2.3 ppm for the methyl protons on the benzyl ring.
-
A triplet around 1.4 ppm for the ethoxy -CH₃ group, coupled to the methylene protons.
-
-
¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom. Expected signals include:
-
A signal for the carbonyl carbon of the carboxylic acid (~170 ppm).
-
Multiple signals in the aromatic region (~110-160 ppm).
-
Signals for the benzylic carbon (~70 ppm) and the ethoxy methylene carbon (~64 ppm).
-
Signals for the methyl carbons of the benzyl and ethoxy groups (~20 ppm and ~15 ppm, respectively).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of a carboxylic acid is highly characteristic.[17][18]
-
O-H Stretch: A very broad and strong absorption band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[19]
-
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl group.[17]
-
C-O Stretch: An absorption band in the 1210-1320 cm⁻¹ region.[18]
-
Aromatic C-H and C=C Stretches: Signals characteristic of the substituted benzene rings.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[20][21]
-
Molecular Ion (M⁺): The primary piece of information is the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₇H₁₈O₄), the expected exact mass is 286.1205. High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, validating the molecular formula.[22]
-
Fragmentation Pattern: The molecule will fragment in a predictable manner upon ionization. Key expected fragments would arise from the cleavage of the benzyl-oxygen bond (m/z ~105 for the methylbenzyl cation) and the loss of the ethoxy group. This fragmentation pattern serves as a molecular fingerprint.[22]
Safety and Handling
While specific toxicity data for this compound is not available, prudent laboratory practice dictates handling it with care, based on the hazard profile of similar compounds like benzoic acid.[23][24][25][26][27]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[24]
-
Handling: Handle the solid material in a well-ventilated area or a fume hood to avoid inhaling dust.[27] Avoid contact with skin and eyes. Benzoic acid and its derivatives can cause skin and serious eye irritation.[25][26]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
Conclusion
The characterization of a novel compound such as this compound is a systematic process that builds a foundation of knowledge, one physical property at a time. By beginning with in silico predictions and proceeding through rigorous experimental determination of its melting point, solubility, and pKa, a clear picture of its physicochemical identity emerges. This profile, corroborated by detailed spectroscopic analysis, provides the essential data package required for any further research or development efforts. The methodologies outlined in this guide provide a comprehensive and self-validating pathway to transform an unknown structure into a well-characterized chemical entity, ready for its intended application.
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An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic Acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel compound 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid, for which a unique CAS number has not yet been assigned in publicly accessible databases. The absence of readily available information necessitates a prospective analysis, which is invaluable for researchers at the forefront of new molecule discovery. This document outlines a rational design for the molecule, a proposed synthetic route based on established chemical principles, predicted physicochemical properties, and a discussion of its potential applications in the field of drug development. The guide is structured to provide both theoretical grounding and practical insights, reflecting an approach rooted in scientific integrity and field-proven expertise.
Introduction and Rationale
Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their structural versatility allows for fine-tuning of physicochemical and pharmacological properties.[1] The target molecule, this compound, combines several structural features of interest: a benzoic acid core, an ethoxy group, and a 2-methylbenzyloxy moiety. The introduction of ether linkages at the 3 and 4 positions of the benzoic acid ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Specifically, the 2-methylbenzyl group provides a distinct steric and electronic profile compared to an unsubstituted benzyl group, which can be exploited to achieve selective interactions with target proteins.
Given that various substituted benzoic acid derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, the synthesis and evaluation of this novel analogue are of significant scientific interest.[2] This guide aims to provide the foundational knowledge and a practical framework for the synthesis and investigation of this promising compound.
Proposed Synthesis
A robust and logical approach to the synthesis of this compound is through a convergent synthesis strategy, culminating in a Williamson ether synthesis.[3] This well-established reaction provides a reliable method for the formation of the key ether linkage.[4] The proposed synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Esterification of 3-Ethoxy-4-hydroxybenzoic acid
-
To a solution of 3-ethoxy-4-hydroxybenzoic acid (1 equivalent) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 equivalents).
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-ethoxy-4-hydroxybenzoate.
Causality: The esterification of the carboxylic acid to its methyl ester serves as a protection step. This prevents the acidic proton of the carboxylic acid from interfering with the basic conditions of the subsequent Williamson ether synthesis.
Step 2: Williamson Ether Synthesis
-
Dissolve methyl 3-ethoxy-4-hydroxybenzoate (1 equivalent) in anhydrous acetone in a round-bottom flask.
-
Add potassium carbonate (2.5 equivalents) and 2-methylbenzyl chloride (1.2 equivalents).
-
Reflux the reaction mixture for 12-18 hours, with TLC monitoring to track the consumption of the starting material.
-
After completion, filter off the potassium carbonate and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 3-ethoxy-4-[(2-methylbenzyl)oxy]benzoate.
Causality: The Williamson ether synthesis is an S_N2 reaction where the phenoxide, generated in situ by the reaction of the phenolic hydroxyl group with potassium carbonate, acts as a nucleophile, displacing the chloride from 2-methylbenzyl chloride.[5] Acetone is a suitable polar aprotic solvent for this reaction.
Step 3: Hydrolysis of the Methyl Ester
-
Dissolve the crude product from Step 2 in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add sodium hydroxide (3 equivalents) and stir the mixture at room temperature or gentle heat (e.g., 50 °C) until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and acidify with 1M HCl until the pH is approximately 2-3.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality: The final step is the deprotection of the carboxylic acid via base-catalyzed hydrolysis of the methyl ester. Acidification of the resulting carboxylate salt yields the final product.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the properties of structurally related compounds and computational models, and should be confirmed experimentally.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₇H₁₈O₄ | |
| Molecular Weight | 286.32 g/mol | |
| Appearance | White to off-white solid | Based on similar benzoic acid derivatives. |
| Melting Point | 140-160 °C | Estimated based on related substituted benzoic acids. |
| pKa | ~4.5 | The ethoxy and benzyloxy groups are electron-donating, which may slightly increase the pKa compared to benzoic acid (pKa ~4.2).[6] |
| LogP | ~4.0 | The lipophilicity is expected to be significantly higher than that of benzoic acid due to the presence of the ethoxy and 2-methylbenzyl groups. |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | Typical for aromatic carboxylic acids of this size. |
Potential Applications in Drug Development and Proposed Mechanism of Action
Derivatives of benzoic acid have been investigated for a wide array of pharmacological activities.[7] For instance, some have shown potential as antifungal agents by inhibiting fungal-specific enzymes like CYP53.[8] The structural features of this compound make it an interesting candidate for screening against various biological targets.
Hypothesized Mechanism of Action: Inhibition of Pro-inflammatory Pathways
Given the anti-inflammatory properties of some related ether-linked benzoic acid derivatives, a plausible hypothesis is that this molecule could modulate pro-inflammatory signaling pathways. For example, it could act as an inhibitor of enzymes involved in the production of inflammatory mediators, such as cyclooxygenases (COX) or lipoxygenases (LOX).
Caption: Hypothesized anti-inflammatory mechanism of action.
Proposed Experimental Workflow for Biological Evaluation
To assess the biological activity of the newly synthesized this compound, the following experimental workflow is proposed.
Caption: Proposed workflow for the biological evaluation of the target compound.
This structured approach ensures that the compound's safety and efficacy are evaluated systematically, from basic cytotoxicity to in vivo models, providing a comprehensive understanding of its therapeutic potential.
Conclusion
While this compound is not a commercially available compound with an assigned CAS number, its rational design based on the well-established medicinal chemistry of benzoic acid derivatives suggests it is a molecule of significant interest for further investigation. This guide provides a robust framework for its synthesis, characterization, and biological evaluation. The proposed methodologies are grounded in established chemical principles and offer a clear path for researchers to explore the potential of this novel compound in the context of drug discovery and development.
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An In-Depth Technical Guide to the Mechanism of Action of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid: A Putative Phosphodiesterase 4 (PDE4) Inhibitor
Foreword
The landscape of inflammatory disease therapeutics is continually evolving, with a significant focus on targeted molecular therapies. Within this arena, inhibitors of phosphodiesterase 4 (PDE4) have emerged as a promising class of drugs, demonstrating efficacy in a range of inflammatory conditions.[1][2] This guide provides a comprehensive technical overview of the hypothesized mechanism of action for 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid, a novel benzoic acid derivative. Based on its structural features, this compound is predicted to function as a selective PDE4 inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the core scientific principles, validated experimental approaches to confirm its activity, and insights into its potential therapeutic applications.
Introduction: The Rationale for Investigating this compound
While direct experimental data for this compound is not yet broadly available in peer-reviewed literature, its chemical structure, featuring a substituted benzoic acid moiety, bears a resemblance to other known small molecule inhibitors of phosphodiesterase 4 (PDE4). This structural similarity provides a strong rationale for investigating this compound as a potential anti-inflammatory agent acting through the PDE4 inhibition pathway. The therapeutic potential of PDE4 inhibitors is well-established, with approved drugs like apremilast and roflumilast used in the treatment of psoriatic arthritis and chronic obstructive pulmonary disease (COPD), respectively.[1] These agents function by modulating the intracellular signaling cascade of cyclic adenosine monophosphate (cAMP), a critical second messenger in immune cells.[3][4]
This guide will, therefore, proceed under the well-founded hypothesis that this compound is a PDE4 inhibitor. We will delve into the intricacies of this mechanism, from the molecular level of enzyme inhibition to the cellular and systemic anti-inflammatory effects.
The Core Mechanism of Action: Inhibition of Phosphodiesterase 4 (PDE4)
The central hypothesis for the mechanism of action of this compound is its ability to selectively inhibit the phosphodiesterase 4 (PDE4) enzyme.
The Role of PDE4 in the Cyclic AMP (cAMP) Signaling Pathway
Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in regulating the activity of immune cells.[3][5] The intracellular concentration of cAMP is tightly controlled by the balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs).[6] The PDE superfamily consists of 11 families of enzymes, with PDE4 being the predominant isoform in inflammatory cells, including T cells, monocytes, macrophages, and neutrophils.[2]
By catalyzing the hydrolysis of cAMP to adenosine monophosphate (AMP), PDE4 effectively terminates the cAMP signaling cascade.[4] In inflammatory conditions, the activity of PDE4 is often upregulated, leading to diminished intracellular cAMP levels. This reduction in cAMP is associated with the increased production of pro-inflammatory mediators.[7]
Downstream Consequences of PDE4 Inhibition
The inhibition of PDE4 by a molecule such as this compound would lead to an accumulation of intracellular cAMP. This elevation in cAMP levels triggers a cascade of anti-inflammatory responses:
-
Suppression of Pro-inflammatory Cytokines: Increased cAMP levels inhibit the production of a wide array of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-2 (IL-2), IL-12, IL-17, IL-23, and interferon-gamma (IFN-γ).[3][4] This suppression is primarily mediated through the activation of Protein Kinase A (PKA), which can phosphorylate and inactivate transcription factors involved in pro-inflammatory gene expression, such as NF-κB.[6]
-
Upregulation of Anti-inflammatory Cytokines: Conversely, elevated cAMP can enhance the production of anti-inflammatory cytokines like IL-10.[3][4]
-
Modulation of Immune Cell Function: PDE4 inhibition has been shown to affect various immune cell functions, including T cell proliferation and differentiation, and the antigen-presenting capacity of dendritic cells.[3]
The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway and the consequences of its inhibition.
Caption: The cAMP signaling pathway and the inhibitory action of this compound on PDE4.
Experimental Validation of the Mechanism of Action
To rigorously test the hypothesis that this compound acts as a PDE4 inhibitor, a series of well-defined experiments are necessary. The following protocols provide a self-validating system to confirm the compound's mechanism of action.
In Vitro PDE4 Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on PDE4 activity and to calculate its IC50 value.
Methodology:
-
Reagents and Materials:
-
Recombinant human PDE4 isoforms (e.g., PDE4A, PDE4B, PDE4C, PDE4D)
-
cAMP substrate
-
This compound (dissolved in DMSO)
-
Rolipram (positive control PDE4 inhibitor)
-
Assay buffer
-
Detection reagents (e.g., fluorescently labeled anti-cAMP antibody)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control, Rolipram.
-
Add the diluted compounds to the wells of a microplate.
-
Add the recombinant PDE4 enzyme to each well.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction and add the detection reagents.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percentage of PDE4 inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Expected Outcome: this compound is expected to inhibit PDE4 activity in a dose-dependent manner, yielding a specific IC50 value.
| Compound | Predicted IC50 (nM) |
| This compound | 10 - 500 |
| Rolipram (Positive Control) | 50 - 200 |
Cellular Assay for cAMP Accumulation
Objective: To confirm that the inhibition of PDE4 by this compound leads to an increase in intracellular cAMP levels in a relevant cell type.
Methodology:
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., U937).
-
Reagents and Materials:
-
This compound
-
Forskolin (an adenylyl cyclase activator)
-
Cell lysis buffer
-
cAMP immunoassay kit (e.g., ELISA or HTRF)
-
-
Procedure:
-
Culture the cells to the desired density.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP immunoassay kit.
-
Normalize the cAMP levels to the total protein concentration in each sample.
-
Expected Outcome: Treatment with this compound should result in a dose-dependent increase in intracellular cAMP levels in the presence of forskolin.
Cytokine Production Assay in PBMCs
Objective: To demonstrate the functional anti-inflammatory effect of this compound by measuring its impact on cytokine production in primary human immune cells.
Methodology:
-
Cells: Freshly isolated human PBMCs.
-
Reagents and Materials:
-
This compound
-
Lipopolysaccharide (LPS) (a potent inflammatory stimulus)
-
ELISA kits for TNF-α and IL-10
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Pre-treat the PBMCs with different concentrations of this compound.
-
Stimulate the cells with LPS to induce cytokine production.
-
Incubate the cells for 18-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-10 in the supernatants using specific ELISA kits.
-
Expected Outcome: this compound is expected to cause a dose-dependent decrease in the production of the pro-inflammatory cytokine TNF-α and a dose-dependent increase in the production of the anti-inflammatory cytokine IL-10.
| Treatment | Expected TNF-α Reduction (%) | Expected IL-10 Increase (%) |
| This compound (1 µM) | 40 - 80 | 50 - 150 |
| Positive Control (e.g., Apremilast, 1 µM) | 50 - 90 | 60 - 200 |
The following diagram outlines the experimental workflow for validating the mechanism of action.
Caption: Experimental workflow for the validation of this compound as a PDE4 inhibitor.
Conclusion and Future Directions
The structural characteristics of this compound strongly suggest its potential as a selective PDE4 inhibitor, positioning it as a promising candidate for the development of novel anti-inflammatory therapeutics. The proposed mechanism of action, centered on the elevation of intracellular cAMP and the subsequent modulation of cytokine production, aligns with the well-established pharmacology of this drug class.[2]
The experimental protocols detailed in this guide provide a robust framework for the definitive validation of this hypothesis. Successful outcomes in these assays would provide the necessary evidence to advance this compound into further preclinical and, ultimately, clinical development. Future research should also focus on elucidating its selectivity profile against other PDE families, its pharmacokinetic properties, and its efficacy in relevant in vivo models of inflammatory diseases.
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PubChem. (n.d.). 3-Ethoxy-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Bryn, T., et al. (2016). The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases. Frontiers in Immunology. Retrieved from [Link]
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Li, H., et al. (2019). Discovery of arylbenzylamines as PDE4 inhibitors with potential neuroprotective effect. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Kulkarni, A., et al. (2023). Bempedoic Acid: A Contemporary Review of Its Pharmacology, Efficacy, and Safety Profile, Including Recent Data from the CLEAR Outcomes Clinical Trial. American Journal of Cardiovascular Drugs. Retrieved from [Link]
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The Journal of Clinical and Aesthetic Dermatology. (n.d.). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. Retrieved from [Link]
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Frontiers in Immunology. (2018). Cyclic AMP Pathway Suppress Autoimmune Neuroinflammation by Inhibiting Functions of Encephalitogenic CD4 T Cells and Enhancing M2 Macrophage Polarization at the Site of Inflammation. Retrieved from [Link]
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GPnotebook. (2023). CLEAR Outcomes study - bempedoic acid and cardiovascular outcomes in statin intolerant patients. Retrieved from [Link]
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Spandidos Publications. (2016). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). Molecular Medicine Reports. Retrieved from [Link]
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Laufs, U., et al. (2019). Efficacy and Safety of Bempedoic Acid in Patients With Hypercholesterolemia and Statin Intolerance. Journal of the American Heart Association. Retrieved from [Link]
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Blanco, M. J., et al. (2016). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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An In-depth Technical Guide to the Potential Therapeutic Targets of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the potential therapeutic targets of the novel compound, 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related benzoic acid derivatives and established pharmacological principles to propose and investigate plausible mechanisms of action. The primary hypothesis centers on the inhibition of phosphodiesterase 4 (PDE4) as a key therapeutic target, given the compound's structural motifs and the known anti-inflammatory effects of PDE4 inhibitors. This guide will delve into the scientific rationale for this and other potential targets, present detailed protocols for experimental validation, and offer a forward-looking perspective on the therapeutic potential of this compound.
Introduction: The Therapeutic Potential of Benzoic Acid Derivatives
Benzoic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities. They are known to possess anti-inflammatory, antimicrobial, and anti-hepatotoxic properties, among others.[1][2][3][4] The versatility of the benzoic acid scaffold allows for a wide range of structural modifications, each imparting unique pharmacological characteristics. For instance, certain derivatives have been identified as potent antagonists for the VLA-4 and EP4 receptors, highlighting their potential in treating inflammatory conditions like asthma and pain.[5][6] The subject of this guide, this compound, is a novel entity within this class. Its unique substitution pattern suggests the potential for a distinct and valuable pharmacological profile. This guide will construct a scientifically rigorous investigation into its most probable therapeutic targets, with a primary focus on its potential as an anti-inflammatory agent.
Primary Hypothetical Target: Phosphodiesterase 4 (PDE4)
A compelling hypothesis for the mechanism of action of this compound is the inhibition of phosphodiesterase 4 (PDE4). PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[7] Elevated intracellular cAMP levels have a profound anti-inflammatory effect, making PDE4 a highly attractive target for the treatment of chronic inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[7][8][9]
The Role of PDE4 in Inflammation
PDE4 is the predominant PDE isoform in most immune and inflammatory cells, including T-cells, eosinophils, neutrophils, and monocytes.[7][10] By hydrolyzing cAMP, PDE4 effectively dampens the anti-inflammatory signals mediated by this second messenger. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA activation initiates a cascade of downstream events that collectively suppress the inflammatory response.[8]
Mechanism of PDE4 Inhibition-Mediated Anti-Inflammation
The anti-inflammatory effects of PDE4 inhibition are multifaceted and include:
-
Suppression of Cytokine Production: Increased cAMP levels inhibit the transcription and release of pro-inflammatory cytokines such as TNF-α, IL-2, IFN-γ, and IL-12.[11]
-
Inhibition of Inflammatory Cell Activation: PDE4 inhibitors suppress the activation and trafficking of key inflammatory cells, including neutrophils and eosinophils.[12]
-
Relaxation of Airway Smooth Muscle: In the context of respiratory diseases, elevated cAMP promotes the relaxation of airway smooth muscle, leading to bronchodilation.[8][9]
-
Reduction of Oxidative Stress: PDE4 inhibition has been shown to reduce the production of reactive oxygen species (ROS) from inflammatory cells.[13]
The selective PDE4 inhibitor, roflumilast, is a prime example of a successful therapeutic agent targeting this enzyme for the treatment of severe COPD.[13][14][15][16]
Caption: Proposed mechanism of action of this compound via PDE4 inhibition.
Structural Rationale for Targeting PDE4
While direct binding studies are necessary, the structure of this compound shares features with known PDE4 inhibitors. Many PDE4 inhibitors possess a substituted catechol ether moiety, which is structurally analogous to the ethoxy-benzyloxy-benzoic acid core of the compound . Furthermore, the overall size and lipophilicity of the molecule are consistent with compounds that bind to the catalytic site of PDE4.[11][17]
Secondary and Tertiary Potential Therapeutic Targets
While PDE4 inhibition presents a strong primary hypothesis, the broad biological activity of benzoic acid derivatives suggests other potential targets that warrant investigation.
VLA-4 Antagonism
Very Late Antigen-4 (VLA-4) is an integrin protein that plays a crucial role in the adhesion and migration of leukocytes to sites of inflammation. Antagonism of VLA-4 is a validated therapeutic strategy for inflammatory diseases. Certain benzoic acid derivatives have been identified as potent VLA-4 antagonists.[5] Given the inflammatory context, evaluating the interaction of this compound with VLA-4 would be a logical secondary line of inquiry.
Prostaglandin E2 Receptor 4 (EP4) Antagonism
The EP4 receptor is a G-protein coupled receptor for prostaglandin E2 (PGE2), a key mediator of inflammation and pain. Antagonism of the EP4 receptor has shown promise in preclinical models of inflammatory pain. The discovery of benzoic acid derivatives as potent and selective EP4 antagonists suggests that this may be another potential therapeutic avenue for the compound of interest.[6]
General Anti-inflammatory and Antioxidant Effects
Various benzoic acid derivatives have demonstrated broader anti-inflammatory and antioxidant activities.[2] These effects may be mediated through multiple, less specific mechanisms such as scavenging of free radicals or modulation of other inflammatory pathways.
Experimental Validation Protocols
A rigorous and systematic approach is required to validate the hypothesized therapeutic targets. The following experimental workflows are proposed:
In Vitro Target Engagement and Functional Assays
The initial phase of experimental validation should focus on direct target engagement and functional activity in cell-free and cell-based systems.
Table 1: In Vitro Assay Panel for Target Validation
| Target | Assay Type | Primary Endpoint | Secondary Endpoint(s) |
| PDE4 | Recombinant Enzyme Inhibition Assay | IC50 value | Selectivity against other PDE isoforms |
| Whole Blood Assay | Inhibition of LPS-induced TNF-α release | Dose-response curve | |
| VLA-4 | Competitive Binding Assay | Ki value | |
| Cell Adhesion Assay | Inhibition of leukocyte adhesion to VCAM-1 | IC50 value | |
| EP4 | Radioligand Binding Assay | Ki value | |
| cAMP Accumulation Assay | Inhibition of PGE2-induced cAMP increase | IC50 value |
Protocol 1: PDE4 Enzyme Inhibition Assay
-
Reagents and Materials: Recombinant human PDE4B, cAMP, [³H]-cAMP, scintillation fluid, test compound.
-
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, combine the recombinant PDE4B enzyme, the test compound, and a mixture of cAMP and [³H]-cAMP.
-
Incubate the reaction at 30°C for a specified time.
-
Terminate the reaction by adding a stop solution.
-
Add snake venom nucleotidase to convert the resulting AMP to adenosine.
-
Separate the unreacted cAMP from the [³H]-adenosine using ion-exchange chromatography.
-
Quantify the amount of [³H]-adenosine using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
-
Caption: Workflow for the PDE4 enzyme inhibition assay.
In Vivo Proof-of-Concept Studies
Following successful in vitro validation, in vivo studies in relevant animal models are essential to establish proof-of-concept.
Protocol 2: Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation to assess the anti-inflammatory activity of a test compound.[18]
-
Animals: Male Wistar rats (180-220g).
-
Procedure:
-
Acclimatize animals for at least one week.
-
Fast animals overnight before the experiment.
-
Administer this compound or vehicle control orally or intraperitoneally.
-
After a specified pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for the treated groups relative to the control group.
-
Conclusion and Future Directions
The in-depth analysis presented in this guide strongly suggests that this compound is a promising candidate for development as an anti-inflammatory agent. The primary hypothesized mechanism of action, inhibition of PDE4, is supported by structural analogy to known inhibitors and the well-established role of this enzyme in inflammation. The proposed experimental workflows provide a clear path for the validation of this and other potential therapeutic targets.
Future research should focus on a comprehensive preclinical development program, including detailed pharmacokinetic and toxicological studies, to fully characterize the therapeutic potential of this novel compound. The insights gained from these studies will be instrumental in guiding its progression towards clinical evaluation.
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- Blanco, M. J., et al. (2016). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Bioorganic & Medicinal Chemistry Letters, 26(3), 931-935.
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An In-depth Technical Guide to the Solubility Profile of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid
Foreword: The Critical Role of Solubility in Pharmaceutical Sciences
In the landscape of drug discovery and development, the intrinsic properties of an active pharmaceutical ingredient (API) are paramount to its therapeutic success. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing bioavailability, manufacturability, and ultimately, the clinical efficacy of a drug product. This technical guide is dedicated to a comprehensive exploration of the solubility of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid , a molecule of interest within contemporary pharmaceutical research. While specific experimental data for this compound is not publicly available, this guide provides a robust framework for its determination and interpretation. We will delve into the theoretical underpinnings that govern its solubility, present gold-standard methodologies for its empirical measurement, and discuss the application of this vital data in the broader context of pharmaceutical development. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, empowering them with the knowledge to meticulously characterize this and similar molecules.
Theoretical Framework for Solubility: A Predictive Analysis
The molecular structure of this compound, a derivative of benzoic acid, provides significant insight into its expected solubility behavior. As a weakly acidic compound, its solubility is anticipated to be heavily influenced by the pH of the surrounding medium.[1][2][3]
The Henderson-Hasselbalch equation provides a quantitative relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of a weak acid.[1] For a weakly acidic drug, solubility increases as the pH of the environment rises above its pKa, leading to a higher proportion of the more soluble ionized form.[1][2]
Key Physicochemical Properties Influencing Solubility:
-
Polymorphism: The existence of different crystalline forms, or polymorphs, can significantly impact the solubility of an API.[4] Each polymorph can have a unique crystal lattice energy, leading to differences in their dissolution rates and equilibrium solubilities. Therefore, characterization of the solid-state form of the API is a prerequisite for accurate solubility studies.
-
Solvent Effects: The choice of solvent or co-solvent system is another crucial factor.[1] The polarity and hydrogen bonding capacity of the solvent will interact differently with the solute, affecting its dissolution.
The interplay of these factors can be visualized as a decision-making framework for designing solubility studies.
Caption: Logical workflow for characterizing the solubility of an API.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold-standard for determining equilibrium or thermodynamic solubility is the shake-flask method.[5][6][7] This technique involves agitating an excess of the solid API in a chosen solvent or buffer system until equilibrium is achieved. The resulting saturated solution is then analyzed to quantify the concentration of the dissolved compound.
Step-by-Step Protocol for the Shake-Flask Method:
-
Preparation of Materials:
-
Accurately weigh an excess amount of this compound. An excess is crucial to ensure that a saturated solution is formed.[6]
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Select relevant organic solvents if non-aqueous solubility data is required.
-
-
Experimental Procedure:
-
Add the weighed API to individual flasks or vials, each containing a known volume of the selected buffer or solvent.[8]
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a constant temperature shaker bath, typically maintained at 37 ± 1 °C for physiologically relevant data.[5]
-
Agitate the samples for a predetermined period, often 18 to 24 hours, to ensure equilibrium is reached.[5][8] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued, indicating equilibrium.[6]
-
-
Sample Processing:
-
After agitation, allow the samples to settle.
-
Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration through a suitable, non-binding filter (e.g., a 0.22 µm PVDF syringe filter).
-
-
Concentration Analysis:
-
Accurately dilute the clear supernatant with a suitable mobile phase or solvent.
-
Quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry.[9]
-
The workflow for this widely accepted method is illustrated below.
Caption: Experimental workflow of the shake-flask solubility method.
Analytical Techniques for Accurate Quantification
The reliability of solubility data hinges on the accuracy of the analytical method used for concentration measurement.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly specific and sensitive method for quantifying the concentration of an API in solution. A validated, stability-indicating HPLC method should be developed for this compound. This involves establishing linearity, accuracy, precision, and specificity.
-
UV-Visible Spectrophotometry: For initial or high-throughput screening, UV-Vis spectrophotometry can be a rapid and convenient method.[9] A calibration curve of absorbance versus known concentrations of the API in the relevant solvent must be prepared. It is important to ensure that excipients or other components in the solution do not interfere with the absorbance at the chosen wavelength.
Data Presentation and Interpretation
The experimentally determined solubility data for this compound should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Hypothetical Solubility Data for this compound at 37 °C
| Solvent/Buffer | pH | Solubility (mg/mL) | Solubility (µM) |
| 0.1 N HCl | 1.2 | Data to be determined | Data to be determined |
| Acetate Buffer | 4.5 | Data to be determined | Data to be determined |
| Phosphate Buffer | 6.8 | Data to be determined | Data to be determined |
| Phosphate Buffer | 7.4 | Data to be determined | Data to be determined |
| Water | ~7.0 | Data to be determined | Data to be determined |
| Ethanol | N/A | Data to be determined | Data to be determined |
| Propylene Glycol | N/A | Data to be determined | Data to be determined |
The relationship between pH and the ionization state of this compound, which directly impacts its solubility, is a fundamental concept.
Caption: pH-dependent ionization and solubility of a weak acid.
Conclusion: A Pathway to Comprehensive Understanding
While direct experimental solubility data for this compound is not currently in the public domain, this technical guide provides a robust framework for its systematic determination and interpretation. By understanding the theoretical principles that govern its solubility and by applying rigorous experimental methodologies such as the shake-flask method, researchers can generate the critical data necessary to advance its development. The insights gained from a thorough solubility assessment will be invaluable for formulation design, predicting in vivo performance, and ultimately, for the successful translation of this promising molecule from the laboratory to the clinic.
References
- Unknown. (n.d.). PH and Solvent Effect on Drug Solubility.
- ACS Publications. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design.
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
- NIH. (n.d.). 3-Methyl-2-(4-methylphenoxy)benzoic acid. PMC.
- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- PubChem. (n.d.). 3-Ethoxy-4-methoxybenzoic acid.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.
- PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver.
- SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes.
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- World Health Organization (WHO). (n.d.). Annex 4.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- NIH. (n.d.). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices.
- Unknown. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
- ResearchGate. (n.d.). 3-Methyl-2-(4-methylphenoxy)benzoic acid.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
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- CymitQuimica. (n.d.). 3-cholro-4-ethoxy-2-fluoro-benzoic-acid.
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- Sigma-Aldrich. (n.d.). 3-Ethoxybenzoic acid 97%.
- Sigma-Aldrich. (n.d.). 4-Ethoxybenzoic acid 99%.
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Spectroscopic and Synthetic Elucidation of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic Acid: A Technical Guide for Researchers
Introduction
3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid is a bespoke chemical entity with potential applications in medicinal chemistry and materials science. Its structural complexity, featuring a diether-substituted benzoic acid, necessitates a thorough characterization to ensure purity, confirm identity, and understand its chemical behavior. This technical guide provides a comprehensive overview of a plausible synthetic route to this compound and an in-depth analysis of its predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS). The information presented herein is designed to be a valuable resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis.
Synthetic Pathway Design and Rationale
As no direct synthesis for this compound has been reported in the literature, a robust and logical synthetic route has been devised based on well-established organic transformations. The strategy commences with the commercially available and economically viable starting material, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).
The proposed synthetic scheme is as follows:
Topic: 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic Acid Derivatives and Analogs: Synthesis, Mechanistic Insights, and Therapeutic Potential
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoic acid scaffold is a cornerstone in medicinal chemistry, renowned for its versatility and presence in numerous therapeutic agents.[1][2] This guide provides a comprehensive technical overview of a specific, promising class: 3-ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid and its analogs. We will dissect the synthetic methodologies, offering field-proven insights into reaction optimization. Furthermore, we will explore the structure-activity relationships (SAR) and potential mechanisms of action that underpin the therapeutic interest in these compounds, particularly in the context of inflammatory diseases. This document serves as a practical and theoretical resource for professionals engaged in the intricate process of drug discovery and development.
Introduction: The Rationale for Pursuing Novel Benzoic Acid Derivatives
The biological activity of benzoic acid derivatives is profoundly influenced by the nature and placement of substituents on the aromatic ring.[1] These modifications alter the molecule's electronic character, lipophilicity, and steric profile, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.[1] The specific substitution pattern of a 3-ethoxy group and a 4-(substituted-benzyl)oxy moiety has emerged in several compound series investigated for potent biological activity, notably as inhibitors of key enzymes in inflammatory pathways like phosphodiesterase-4 (PDE4) or as receptor antagonists.[3][4] This guide focuses on the 2-methylbenzyl analog as a representative example to illustrate the core scientific principles governing this chemical class.
Synthetic Strategies and Methodologies
The synthesis of the target scaffold is robust and can be accomplished through a logical, multi-step sequence. The primary strategy involves building the core structure by first establishing the ether linkage, followed by hydrolysis of a carboxylate precursor.
Retrosynthetic Analysis & Workflow
The most direct approach involves a Williamson ether synthesis between a commercially available ethyl vanillate derivative and a substituted benzyl halide, followed by saponification. This route is chosen for its high efficiency, use of readily available starting materials, and straightforward purification procedures.
Caption: High-level workflow for the two-step synthesis.
Detailed Experimental Protocol
This protocol provides a self-validating system with clear checkpoints for reaction monitoring and purification.
Objective: To synthesize this compound.
Materials:
-
Ethyl 3-ethoxy-4-hydroxybenzoate
-
2-Methylbenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH), 200 proof
-
Deionized Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Hydrochloric acid (HCl), 2N
-
Brine, saturated
Part A: Williamson Ether Synthesis
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add ethyl 3-ethoxy-4-hydroxybenzoate (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq). The use of a slight excess of this mild base is crucial to fully deprotonate the phenol without promoting side reactions like ester hydrolysis.
-
Electrophile Addition: Add 2-methylbenzyl chloride (1.2 eq) dropwise. A small excess of the electrophile ensures the complete consumption of the more valuable phenolic starting material.
-
Reaction: Heat the mixture to 70-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until the starting phenol spot is no longer visible (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the product with ethyl acetate (3x volumes). The organic layers are combined, washed with water and then brine to remove residual DMF and salts, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude ester is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Part B: Saponification (Ester Hydrolysis)
-
Reaction Setup: Dissolve the purified intermediate ester from Part A (1.0 eq) in a 3:1 mixture of ethanol and water.
-
Base Addition: Add sodium hydroxide pellets (3.0 eq). The reaction is heated to reflux (approx. 90 °C).
-
Reaction: Monitor the hydrolysis by TLC until the starting ester is consumed (typically 2-4 hours).
-
Workup & Isolation: Cool the mixture and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 2N HCl with stirring. The target benzoic acid will precipitate as a white solid as the pH drops below its pKa (approx. pH < 4).
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove salts. Dry the product under high vacuum to yield the final this compound.
Analytical Characterization Summary
The identity and purity of the final compound must be confirmed by standard analytical methods.
| Analysis | Expected Result for this compound |
| ¹H NMR | Signals corresponding to ethoxy (triplet & quartet), benzyl CH₂, benzyl methyl, distinct aromatic protons, and a broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Resonances for all unique carbons, including the carbonyl carbon (~170 ppm), aromatic carbons, and aliphatic carbons of the substituents. |
| LC-MS | A single major peak in the chromatogram with a mass corresponding to the [M-H]⁻ or [M+H]⁺ ion of the target compound (C₁₇H₁₈O₄, MW: 286.32). |
| Purity (HPLC) | >95% purity is desired for material intended for biological screening. |
Mechanism of Action and Biological Rationale
While the precise molecular target for this specific analog is subject to investigation, derivatives with this core scaffold have shown potent activity as inhibitors of phosphodiesterase 4 (PDE4).[4] PDE4 is a critical enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of a host of pro-inflammatory mediators.
Caption: Potential mechanism of action via PDE4 inhibition.
This mechanism provides a strong rationale for evaluating these compounds in models of inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and psoriasis.[4]
Structure-Activity Relationship (SAR) Insights
Understanding the SAR is critical for optimizing lead compounds. For benzoic acid derivatives, activity is highly dependent on the electronic and steric properties of the ring substituents.[1]
| Structural Moiety | Observation / Rationale | Source(s) |
| Carboxylic Acid | Essential for activity. It often acts as a key hydrogen bond donor/acceptor, anchoring the molecule in the target's active site. Esterification typically renders the compound a prodrug or abolishes activity. | [1][5] |
| 3-Ethoxy Group | The ethoxy group provides a balance of lipophilicity and hydrogen bond accepting capability. Its size and conformation can be critical for fitting into a specific hydrophobic pocket within the target protein. | [1] |
| 4-Benzyloxy Linkage | The flexible ether linkage allows the second aromatic ring to adopt an optimal conformation for binding. | [6] |
| 2-Methyl on Benzyl Ring | The ortho-methyl group introduces a steric constraint, locking the benzyloxy ring into a preferred dihedral angle relative to the rest of the molecule. This conformational rigidity can reduce the entropic penalty of binding, leading to higher potency. | [3] |
Therapeutic Potential and Future Directions
The favorable profile of this compound analogs positions them as compelling candidates for further preclinical development.
-
Therapeutic Areas: The primary applications are in inflammatory and autoimmune diseases. Given the role of PDE4, respiratory diseases like asthma and COPD are high-priority indications.[4] Dermatological conditions and certain cancers are also potential areas of exploration.[7][8]
-
Next Steps:
-
Target Validation: Confirm the primary molecular target (e.g., PDE4) through enzymatic assays and potentially co-crystallization.
-
Pharmacokinetic Profiling: Conduct in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies and in vivo pharmacokinetic studies in animal models to assess bioavailability, half-life, and metabolic stability.[3][9]
-
Lead Optimization: Synthesize additional analogs to improve potency, selectivity, and drug-like properties based on SAR data.
-
In Vivo Efficacy: Test optimized leads in relevant animal models of inflammation to establish proof-of-concept.
-
Conclusion
The this compound scaffold represents a validated starting point for the development of novel therapeutics. The synthetic routes are well-established and amenable to library synthesis for rapid SAR exploration. The likely mechanism of action through inhibition of key inflammatory pathways provides a solid biological foundation for their development. For drug discovery teams, this class of molecules offers a rich opportunity for optimization, holding the potential to yield potent and selective clinical candidates for challenging inflammatory diseases.
References
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-
Title: 3-Methyl-2-(4-methylphenoxy)benzoic acid Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer Source: Preprints.org URL: [Link]
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Title: Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties Source: OALib URL: [Link]
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Title: Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro Source: ResearchGate URL: [Link]
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Title: Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis Source: MDPI URL: [Link]
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Title: Formulation of topical gel contains a novel benzoic acid derivative for skin infection treatment: in vitro and in vivo evaluations Source: PubMed URL: [Link]
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Title: Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review Source: ResearchGate URL: [Link]
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Title: Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review Source: Bentham Science URL: [Link]
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Title: Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications Source: Sciforum URL: [Link]
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Title: Structural study of four benzyloxybenzoic acids and benzyloxyanilines using X-ray powder diffraction: interplay of strong and weak intermolecular interactions Source: CrystEngComm URL: [Link]
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Title: Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole Source: ResearchGate URL: [Link]
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Title: Redetermined structure of 4-(benzyloxy)benzoic acid Source: ResearchGate URL: [Link]
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Title: 3-Ethoxy-4-methoxybenzoic acid Source: PubChem URL: [Link]
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Title: MESITOIC ACID Source: Organic Syntheses URL: [Link]
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Title: Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile Source: PubMed URL: [Link]
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Title: Benzoic acid derivatives Source: Slideshare URL: [Link]
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Title: Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases Source: PubMed URL: [Link]
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In Vitro Exploratory Studies of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic Acid: A Technical Guide for Preclinical Research
Introduction
This technical guide provides a comprehensive framework for the preliminary in vitro evaluation of the novel compound, 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid. In the absence of existing literature on this specific molecule, this document outlines a scientifically rigorous, hypothesis-driven approach to its initial characterization. Drawing upon established principles of medicinal chemistry and pharmacology, we posit that the structural motifs of this compound—a substituted benzoic acid scaffold with an ether linkage—suggest a potential inhibitory activity against phosphodiesterases (PDEs).
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The targeted inhibition of specific PDE isozymes has proven to be a successful strategy in the development of therapeutics for a range of conditions, including inflammatory diseases, cardiovascular disorders, and central nervous system ailments. This guide will therefore focus on a logical progression of experiments to synthesize, purify, and characterize this compound, followed by a systematic in vitro screening cascade to investigate its hypothesized PDE inhibitory and potential anti-inflammatory properties.
This document is intended for researchers, scientists, and drug development professionals. It is designed to be a practical and intellectually grounded resource, providing not only detailed experimental protocols but also the scientific rationale behind the proposed studies.
Section 1: Synthesis and Characterization of this compound
A plausible and efficient method for the synthesis of the title compound is the Williamson ether synthesis, a robust and widely used reaction for forming ethers from an organohalide and an alkoxide.[2][3] The proposed synthetic route is followed by rigorous purification and characterization to ensure the quality and identity of the test compound.
Proposed Synthetic Pathway
The synthesis will be a two-step process starting from commercially available 3-ethoxy-4-hydroxybenzoic acid.
Detailed Experimental Protocol: Synthesis
Step 1: Esterification (Protection of the Carboxylic Acid)
-
To a solution of 3-ethoxy-4-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 3-ethoxy-4-hydroxybenzoate.
Step 2: Williamson Ether Synthesis
-
Dissolve the ethyl 3-ethoxy-4-hydroxybenzoate (1 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
-
Add a suitable base, for instance, potassium carbonate (1.5 equivalents), to the solution and stir for 30 minutes at room temperature.
-
Add 2-methylbenzyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 80-90°C and stir for 8-12 hours, monitoring the reaction progress by TLC.[4]
-
After completion, cool the mixture and pour it into ice-cold water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester intermediate.
Step 3: Saponification (Deprotection)
-
Dissolve the crude ester in a mixture of ethanol and water.
-
Add an excess of a strong base, such as sodium hydroxide (3-4 equivalents), and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
Purification and Characterization
The crude product will be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a pure solid.[5][6][7][8] The purity and identity of the final compound will be confirmed by the following analytical techniques:
| Technique | Purpose |
| Melting Point | To determine the melting point range as an indicator of purity. |
| ¹H and ¹³C NMR | To confirm the chemical structure and identify all protons and carbons. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. |
| High-Performance Liquid Chromatography (HPLC) | To assess the final purity of the compound. |
Section 2: In Vitro Pharmacological Evaluation
Based on the structural features of this compound, we hypothesize that it may function as an inhibitor of phosphodiesterases. The following in vitro assays are designed to test this hypothesis and to explore its potential anti-inflammatory effects.
Primary Screening: Pan-PDE Inhibition Assay
A luminescent-based assay, such as the PDE-Glo™ Phosphodiesterase Assay, will be employed for the initial screening to determine if the compound exhibits general PDE inhibitory activity.[9][10][11][12]
Experimental Protocol: PDE-Glo™ Phosphodiesterase Assay
-
Prepare a reaction mixture containing the PDE enzyme, the substrate (cAMP or cGMP), and the test compound at various concentrations.[10]
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).[13]
-
Add a termination reagent to stop the enzymatic reaction.[10]
-
Add a detection reagent containing a protein kinase, which will be activated by the remaining cyclic nucleotide.
-
Finally, add a kinase-glo reagent that measures the amount of ATP consumed by the protein kinase, producing a luminescent signal that is inversely proportional to the PDE activity.[9]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Selectivity Profiling: PDE Isozyme Panel
To determine the selectivity of the compound, it will be tested against a panel of recombinant human PDE isozymes from different families (e.g., PDE1-11). The PDE-Glo™ assay or a similar format will be used for this profiling.
Cell-Based Assays: Measurement of Intracellular cAMP and cGMP
To confirm that the compound can modulate cyclic nucleotide levels in a cellular context, cell-based assays will be performed using a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs). Homogeneous Time Resolved Fluorescence (HTRF) assays are a robust method for this purpose.[14][15]
Experimental Protocol: HTRF cAMP/cGMP Assay
-
Culture the chosen cell line in 96-well plates.[16]
-
Treat the cells with the test compound at various concentrations for a predetermined time.
-
Lyse the cells to release the intracellular contents.
-
Add the HTRF detection reagents, which include a europium cryptate-labeled anti-cAMP (or anti-cGMP) antibody and a d2-labeled cAMP (or cGMP) analog.[14]
-
In a competitive immunoassay format, the cellular cyclic nucleotide competes with the d2-labeled analog for binding to the antibody.
-
Measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the concentration of the intracellular cyclic nucleotide.
-
Quantify the change in cAMP or cGMP levels in response to the compound treatment.
Secondary Assays: Evaluation of Anti-inflammatory Potential
Given the link between PDE inhibition and inflammation, the compound will be assessed for its anti-inflammatory properties in cell-based models.
2.4.1. LPS-Induced Cytokine Release in PBMCs
This assay measures the ability of the compound to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated human PBMCs.[17][18]
Experimental Protocol:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Pre-incubate the PBMCs with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce cytokine production.[19]
-
Collect the cell culture supernatants and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using a multiplex immunoassay or ELISA.
-
Determine the concentration-dependent inhibitory effect of the compound on cytokine release.
2.4.2. Nitric Oxide Synthase (iNOS) Inhibition Assay
This assay will determine if the compound can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in a relevant cell line (e.g., RAW 264.7 macrophages).[20]
Experimental Protocol:
-
Culture RAW 264.7 cells and pre-treat with the test compound at different concentrations.
-
Stimulate the cells with LPS to induce the expression of iNOS.
-
After an incubation period, measure the amount of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.[20]
-
Calculate the percentage of NO production inhibition by the test compound.
Section 3: Data Presentation and Analysis
All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.
Summary of Pharmacological Data
| Assay | Parameter | Result |
| Pan-PDE Inhibition | IC₅₀ (µM) | |
| PDE Selectivity Panel | IC₅₀ for PDE1 (µM) | |
| IC₅₀ for PDE2 (µM) | ||
| IC₅₀ for PDE3 (µM) | ||
| IC₅₀ for PDE4 (µM) | ||
| IC₅₀ for PDE5 (µM) | ||
| ... (other PDEs) | ||
| Cellular cAMP/cGMP | Fold change vs. vehicle | |
| LPS-Induced Cytokine Release | IC₅₀ for TNF-α inhibition (µM) | |
| IC₅₀ for IL-6 inhibition (µM) | ||
| iNOS Inhibition | IC₅₀ (µM) |
Conclusion
This technical guide provides a structured and scientifically sound approach for the initial in vitro investigation of this compound. By following the proposed workflow, researchers can efficiently synthesize and characterize the compound, and subsequently evaluate its potential as a phosphodiesterase inhibitor with anti-inflammatory properties. The data generated from these studies will be crucial in determining the future direction of preclinical development for this novel chemical entity.
References
-
The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. (2024). MDPI. Retrieved from [Link]
-
Enzyme assays for cGMP hydrolysing Phosphodiesterases. (n.d.). NIH. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]
-
Recrystallization of Impure Benzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Phytochemical Analysis, Computational Study, and in vitro Assay of Etlingera elatior Inflorescence Extract Towards Inducible Nitric Oxide Synthase. (n.d.). Taylor & Francis. Retrieved from [Link]
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Principles of the HTRF cAMP Assay. (n.d.). NCBI Bookshelf. Retrieved from [Link]
-
Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. (2020). ResearchGate. Retrieved from [Link]
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Inhibition of Inducible Nitric Oxide Synthase (iNOS) by Andrographolide and In Vitro Evaluation of Its Antiproliferative and Proapoptotic Effects on Cervical Cancer. (n.d.). NIH. Retrieved from [Link]
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Recrystallization of Benzoic Acid. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
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How to run a cAMP HTRF assay. (2024). YouTube. Retrieved from [Link]
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Phosphodiesterase Isozymes | Molecular Targets for Novel Antiasthma Agents. (n.d.). American Journal of Respiratory and Critical Care Medicine. Retrieved from [Link]
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LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling. (n.d.). PubMed Central. Retrieved from [Link]
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IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisi. (n.d.). ResearchGate. Retrieved from [Link]
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Recrystallization Lab Procedure of Benzoic Acid. (2020). YouTube. Retrieved from [Link]
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cAMP - Guide to optimizing antagonists of Gαs. (n.d.). Revvity. Retrieved from [Link]
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Guidelines from PBMC isolation to cytokine assay optimisation. (n.d.). Revvity. Retrieved from [Link]
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved from [Link]
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Induction of Native c-di-GMP Phosphodiesterases Leads to Dispersal of Pseudomonas aeruginosa Biofilms. (2021). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
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Downregulation of Inflammatory Cytokine Release from IL-1β and LPS-Stimulated PBMC Orchestrated by ST2825, a MyD88 Dimerisation Inhibitor. (n.d.). MDPI. Retrieved from [Link]
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Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. (n.d.). BioAssay Systems. Retrieved from [Link]
- Purification of benzoic acid. (n.d.). Google Patents.
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Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]
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In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). (n.d.). PubMed. Retrieved from [Link]
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Cytokine release by PBMCs in response to LPS. (n.d.). ResearchGate. Retrieved from [Link]
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HTRF® Kinase Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]
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Methodological & Application
Synthesis Protocol for 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic Acid: An Application Note
Introduction
3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid and its derivatives are valuable intermediates in the synthesis of various biologically active molecules and materials. The structural motif, featuring a substituted benzoic acid with a benzyl ether linkage, is a key pharmacophore in numerous drug candidates. This application note provides a detailed, three-step synthesis protocol for this compound, designed for researchers in organic synthesis, medicinal chemistry, and drug development. The described methodology ensures high purity and yield through a robust and reproducible process.
The synthetic strategy hinges on a strategic protection-etherification-deprotection sequence. Given the presence of two acidic protons in the starting material (the carboxylic acid and the phenolic hydroxyl group), direct selective O-alkylation is challenging. The carboxylic acid proton is significantly more acidic than the phenolic proton and would be preferentially deprotonated by a base, leading to undesired side reactions. To circumvent this, the carboxylic acid is first protected as an ethyl ester. This allows for the subsequent selective alkylation of the phenolic hydroxyl group via a Williamson ether synthesis. The final step involves the saponification of the ester to yield the target carboxylic acid.
Overall Synthetic Scheme
The synthesis of this compound is accomplished in three sequential steps starting from 3-ethoxy-4-hydroxybenzoic acid.
Investigating Cellular Processes with 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic Acid: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Benzoic Acid Derivative
3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid is a novel small molecule whose biological activities are currently under exploration. While direct studies on this specific compound are not yet prevalent in published literature, its structural architecture, featuring a substituted benzoic acid core, suggests a potential interaction with key cellular signaling pathways. Notably, the arrangement of its ethoxy and benzyloxy groups bears resemblance to moieties found in known inhibitors of phosphodiesterase 4 (PDE4).
Phosphodiesterases are a family of enzymes crucial for regulating intracellular levels of the second messenger, cyclic adenosine monophosphate (cAMP).[1][2] PDE4, in particular, is the predominant PDE isoform in immune and inflammatory cells, where it hydrolyzes cAMP.[1] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, a signaling molecule with broad anti-inflammatory effects.[3][4] This includes the suppression of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and various interleukins, and the modulation of immune cell activity.[5][6]
Therefore, it is hypothesized that This compound may act as a PDE4 inhibitor. This guide provides a comprehensive framework for researchers to investigate the effects of this compound in a cell culture setting, based on the established methodologies for studying PDE4 inhibitors. The following protocols are designed to be a self-validating system to test this hypothesis and characterize the compound's cellular effects.
Physicochemical Properties and Handling
A summary of the key properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O₄ | (Calculated) |
| Molecular Weight | 286.32 g/mol | (Calculated) |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in DMSO, Ethanol | (Inferred from similar compounds) |
Note on Handling: As with any novel chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.
Experimental Workflow for Cellular Analysis
The following diagram outlines a logical workflow for characterizing the effects of this compound in cell culture.
Caption: Experimental workflow for characterizing a putative PDE4 inhibitor.
Detailed Protocols
Protocol 1: Preparation of Stock Solution
The causality behind preparing a concentrated stock solution is to minimize the volume of solvent added to the cell culture medium, thereby reducing potential solvent-induced artifacts. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for use in cell culture.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of the compound needed. For example, for 1 mL of a 10 mM stock:
-
Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 286.32 g/mol = 0.00286 g or 2.86 mg.
-
-
Dissolution: Aseptically weigh the calculated amount of the compound and place it in a sterile microcentrifuge tube. Add the appropriate volume of DMSO.
-
Solubilization: Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Determining Optimal Working Concentration
A dose-response experiment is critical to identify a concentration range that elicits a biological effect without causing cytotoxicity.
Materials:
-
Relevant cell line (e.g., RAW 264.7 murine macrophages, or human peripheral blood mononuclear cells - PBMCs)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Cell viability reagent (e.g., MTT, Resazurin)
-
ELISA kit for a relevant cytokine (e.g., TNF-α)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Serial Dilutions: Prepare serial dilutions of the compound in complete culture medium from the stock solution. A typical starting range for a putative PDE4 inhibitor would be from 10 nM to 10 µM. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Pre-treatment: Remove the old medium and add the medium containing the different concentrations of the compound. Incubate for a pre-determined time, for example, 30 minutes to 1 hour.[7]
-
Stimulation: Add the inflammatory stimulus (e.g., LPS at 100 ng/mL) to all wells except for the negative control.
-
Incubation: Incubate for a period relevant to the endpoint being measured (e.g., 4-6 hours for TNF-α protein release).
-
Endpoint Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and perform an ELISA to measure the concentration of the target cytokine.
-
Viability Assay: Add the viability reagent to the remaining cells and follow the manufacturer's protocol to assess cytotoxicity.[7]
-
Data Analysis: Plot the cytokine concentration and cell viability against the compound concentration. The optimal working concentration should significantly inhibit cytokine release without a substantial decrease in cell viability.
Protocol 3: Main Experiment for Assessing Anti-Inflammatory Activity
Once the optimal, non-toxic concentration is determined, a more detailed experiment can be performed.
Materials:
-
Cells and reagents as in Protocol 2.
-
Reagents for cAMP measurement (e.g., cAMP-Glo™ Assay kit).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 2, using the predetermined optimal concentration of this compound.
-
Endpoint Analysis:
-
Cytokine Release: Perform ELISA on the culture supernatants as described before.
-
Intracellular cAMP Levels: Lyse the cells at an early time point post-stimulation (e.g., 30-60 minutes) and measure intracellular cAMP levels according to the kit manufacturer's instructions. A key indicator of PDE4 inhibition is an increase in intracellular cAMP.[8]
-
(Optional) Gene Expression Analysis: At various time points, lyse the cells and extract RNA. Perform RT-qPCR to analyze the expression of inflammatory genes (e.g., TNF, IL6, IL1B).
-
Hypothesized Mechanism of Action: PDE4 Inhibition
The presumed anti-inflammatory effects of this compound are rooted in its potential to inhibit PDE4. This enzyme specifically degrades cAMP, a crucial second messenger in numerous cellular processes.[1] In inflammatory cells, an increase in cAMP levels generally leads to an anti-inflammatory response.[3]
The signaling cascade is as follows:
-
An inflammatory stimulus (e.g., LPS binding to its receptor) triggers intracellular signaling pathways that lead to the production of pro-inflammatory cytokines.
-
At the same time, signaling through various G-protein coupled receptors can activate adenylyl cyclase, which converts ATP to cAMP.[9]
-
PDE4 continuously hydrolyzes cAMP to AMP, keeping its intracellular concentration low.[1]
-
By inhibiting PDE4, this compound would allow cAMP levels to rise.
-
Elevated cAMP activates Protein Kinase A (PKA).[9]
-
PKA can then phosphorylate and inhibit components of pro-inflammatory signaling pathways, such as NF-κB, and activate anti-inflammatory factors like CREB.[2] This ultimately leads to a reduction in the production of pro-inflammatory cytokines.[6]
The following diagram illustrates this proposed signaling pathway.
Caption: Hypothesized mechanism of action via PDE4 inhibition.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates in culture medium | Low solubility at the tested concentration. | Prepare a fresh, lower concentration stock solution. Ensure the final DMSO concentration in the medium is below 0.5% (ideally ≤0.1%). |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or uneven compound distribution. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and mix well after adding the compound. |
| No observable effect | The compound is inactive at the tested concentrations, the chosen cell model is not responsive, or the endpoint is not appropriate. | Test a wider concentration range. Use a positive control (e.g., Rolipram). Verify the cell line expresses PDE4. Choose a more sensitive endpoint or an earlier time point. |
| High cytotoxicity at all concentrations | The compound is inherently toxic to the cells. | Perform the viability assay at earlier time points. Test a much lower concentration range (e.g., picomolar to nanomolar). |
References
- Houslay, M. D., Schafer, P., & Teixeira, M. M. (2007). The multienzyme PDE4 family: A new generation of inhibitors for treating inflammatory and autoimmune diseases.
- Kunzelmann, K., Mehta, A., & Mehta, P. (2013). A cell-based PDE4 assay in 1536-well plate format for high throughput screening. Journal of Biomolecular Screening, 18(2), 204-211.
- Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 inhibitors for the treatment of inflammatory diseases. Frontiers in Pharmacology, 9, 1048.
- Roca, C., et al. (2017). An overview of PDE4 inhibitors in clinical trials: 2010 to early 2022. Molecules, 22(9), 1367.
- Ghavami, S., et al. (2007). Synergistic effect of phosphodiesterase 4 inhibitor and serum on migration of endotoxin-stimulated macrophages. Journal of Leukocyte Biology, 81(4), 947-956.
- Artemisia annua and Scutellaria baicalensis Georgi (skullcap) have been utilized in various TCM prescriptions since ancient times for the prevention and treatment of influenza. Previous studies have demonstrated that artesunate, extracted from Artemisia annua, can inhibit the activity of phosphodiesterase 4 (PDE4).
-
Wikipedia. (n.d.). PDE4 inhibitor. Retrieved from [Link]
- Wunder, F., et al. (2011). Characterization of the cellular activity of PDE4 inhibitors using two novel PDE4 reporter cell lines. Journal of Biomolecular Screening, 16(7), 773-784.
- Gerlo, S., et al. (2011). The cAMP pathway as therapeutic target in autoimmune and inflammatory diseases. Frontiers in Immunology, 2, 34.
- Serezani, C. H., Ballinger, M. N., & Peters-Golden, M. (2014). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology, 5, 165.
- de Oliveira, S., et al. (2015). Role of cAMP for the resolution of inflammation. Cellular and Molecular Life Sciences, 72(18), 3467-3484.
- Schmid, A., et al. (2016). The phosphodiesterase 4 inhibitor roflumilast protects microvascular endothelial cells from irradiation-induced dysfunctions. Journal of Cellular and Molecular Medicine, 20(1), 172-183.
-
BPS Bioscience. (n.d.). PDE4B Cell-Based Activity Assay Kit. Retrieved from [Link]
- Maurice, D. H., et al. (2014). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery. Molecular Pharmacology, 86(5), 521-530.
-
BPS Bioscience. (n.d.). PDE4D Cell-Based Reporter Assay Kit. Retrieved from [Link]
- Gerlo, S., et al. (2011). The cAMP pathway as therapeutic target in autoimmune and inflammatory diseases. Frontiers in Immunology, 2, 34.
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U.S. Food and Drug Administration. (n.d.). Roflumilast Topical Cream. Retrieved from [Link]
- Schmid, A., et al. (2015). Roflumilast partially reverses smoke-induced mucociliary dysfunction.
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News-Medical.Net. (n.d.). cAMP Signal Pathway. Retrieved from [Link]
- Google Patents. (n.d.). Topical roflumilast formulation having improved delivery and plasma half-life.
-
ResearchGate. (n.d.). Effect of Roflumilast on cAMP concentration in control (non-irradiated) and high-dose (15 Gy)-irradiated HPMECs. Retrieved from [Link]
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Application Notes & Protocols: A Framework for Investigating 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic Acid
Introduction: The Scientific Rationale
The exploration of novel chemical entities with therapeutic potential is a cornerstone of drug discovery and development. Benzoic acid and its derivatives have long been recognized for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The compound 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid represents a novel investigational molecule, structurally designed to potentially enhance efficacy and modulate pharmacokinetic properties. The ethoxy and benzyloxy substitutions on the benzoic acid core are hypothesized to influence the compound's lipophilicity and interaction with biological targets. This guide provides a comprehensive experimental framework for the initial characterization and evaluation of this compound's therapeutic potential.
The strategic design of this investigational plan is rooted in a phased approach, commencing with fundamental physicochemical characterization, advancing to a broad-based in vitro screening to identify primary biological activities, and culminating in targeted in vivo studies to validate these findings in a physiological context. This structured progression ensures a logical and resource-efficient investigation, building a robust data package for this novel chemical entity.
Part 1: Physicochemical Characterization and Formulation
A thorough understanding of the physicochemical properties of this compound is paramount for all subsequent biological studies. These properties will dictate its solubility, stability, and bioavailability, thereby informing formulation development for in vitro and in vivo testing.
Purity and Identity Confirmation
Objective: To confirm the identity and purity of the synthesized this compound.
Protocol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure by analyzing chemical shifts, coupling constants, and integration.
-
The expected proton and carbon signals should be consistent with the proposed structure of this compound.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the accurate mass and confirm the elemental composition.
-
The observed mass should correspond to the calculated molecular weight of C17H18O4.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method to assess the purity of the compound. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a common starting point.
-
Detection can be performed using a UV detector at an appropriate wavelength (determined by UV-Vis spectroscopy).
-
Purity should be reported as a percentage of the main peak area relative to the total peak area.
-
Solubility and Stability Assessment
Objective: To determine the solubility and stability of the compound in various solvents and pH conditions relevant to biological assays.
Protocol:
-
Solubility Determination:
-
Prepare saturated solutions of the compound in various solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO).
-
Equilibrate the solutions for 24 hours at room temperature.
-
Centrifuge the solutions to pellet undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method.
-
-
pH-Dependent Stability:
-
Prepare solutions of the compound in buffers of varying pH (e.g., pH 3, 5, 7.4, 9).
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the samples by HPLC to determine the percentage of the compound remaining.
-
This data is crucial for designing in vitro and in vivo experiments where the compound will be exposed to different physiological pH environments.
-
| Parameter | Method | Expected Outcome |
| Identity | ¹H NMR, ¹³C NMR | Spectra consistent with the proposed chemical structure. |
| Molecular Weight | High-Resolution Mass Spectrometry | Observed mass matches the calculated mass of C17H18O4. |
| Purity | HPLC-UV | >95% purity is generally required for biological studies. |
| Aqueous Solubility | Shake-flask method with HPLC quantification | Determines the maximum concentration for aqueous-based assays. |
| Stability | pH-dependent degradation study by HPLC | Provides information on the compound's shelf-life and stability in physiological buffers. |
Part 2: In Vitro Biological Screening
The initial in vitro screening aims to broadly assess the biological activity of this compound across several key therapeutic areas, guided by the known activities of similar benzoic acid derivatives.
Cytotoxicity Assessment
Objective: To determine the cytotoxic potential of the compound in various cell lines to establish a safe therapeutic window for subsequent in vitro assays.
Protocol: MTT Assay
-
Cell Seeding: Seed cells (e.g., HEK293 for general cytotoxicity, and relevant cancer cell lines if anti-cancer activity is being investigated) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add the compound solutions to the cells and incubate for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 (half-maximal inhibitory concentration) value.
Anti-inflammatory Activity
Given that many benzoic acid derivatives exhibit anti-inflammatory properties, this is a primary area of investigation.[1][3]
Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
-
Cell Culture: Culture murine macrophage-like RAW 264.7 cells or human THP-1-derived macrophages.
-
Cell Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Determine the dose-dependent inhibition of cytokine production by the compound.
Workflow for In Vitro Anti-inflammatory Screening
Caption: Workflow for assessing the anti-inflammatory potential of the test compound.
Antimicrobial Activity
The potential for antimicrobial activity is another avenue for investigation based on the properties of related compounds.[2][4]
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: Select a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Compound Preparation: Prepare a serial two-fold dilution of this compound in a suitable broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Part 3: In Vivo Validation
Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a whole-organism model.
Acute Toxicity Study
Objective: To determine the acute toxicity and the maximum tolerated dose (MTD) of the compound in a rodent model.
Protocol:
-
Animal Model: Use healthy adult mice or rats.
-
Dose Administration: Administer single escalating doses of the compound via a relevant route (e.g., oral gavage or intraperitoneal injection).
-
Observation: Observe the animals for signs of toxicity and mortality over a period of 14 days.
-
Data Collection: Record body weight, clinical signs of toxicity, and any instances of mortality.
-
MTD Determination: The MTD is the highest dose that does not cause significant toxicity or mortality.
In Vivo Anti-inflammatory Model
Objective: To evaluate the anti-inflammatory efficacy of the compound in a well-established animal model of inflammation.
Protocol: Carrageenan-Induced Paw Edema in Rats [3]
-
Animal Model: Use male Wistar or Sprague-Dawley rats.
-
Compound Administration: Administer this compound orally or intraperitoneally at various doses, determined from the acute toxicity study. A positive control group (e.g., treated with a known NSAID like diclofenac) and a vehicle control group should be included.[3]
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
| Time (hours) | Vehicle Control (mL) | Compound (Low Dose) (mL) | Compound (High Dose) (mL) | Positive Control (mL) |
| 0 | 1.25 ± 0.05 | 1.24 ± 0.06 | 1.26 ± 0.04 | 1.25 ± 0.05 |
| 1 | 1.68 ± 0.08 | 1.55 ± 0.07 | 1.45 ± 0.06 | 1.48 ± 0.07 |
| 2 | 1.95 ± 0.10 | 1.75 ± 0.09 | 1.60 ± 0.08 | 1.62 ± 0.08 |
| 3 | 2.10 ± 0.12 | 1.80 ± 0.10 | 1.65 ± 0.09 | 1.68 ± 0.09 |
| 4 | 2.05 ± 0.11 | 1.78 ± 0.09 | 1.62 ± 0.08 | 1.65 ± 0.08 |
Note: The data presented in the table is hypothetical and for illustrative purposes only.
Logical Flow of Experimental Design
Caption: A streamlined overview of the experimental progression.
Conclusion
This document provides a foundational experimental design for the initial investigation of this compound. The outlined protocols are based on established scientific methodologies and are intended to be adapted and optimized as data is generated. A systematic approach, beginning with fundamental characterization and progressing through in vitro and in vivo models, is essential for building a comprehensive understanding of this novel compound's therapeutic potential. The insights gained from these studies will be critical in guiding future research, including mechanism of action studies and lead optimization efforts.
References
- Google Patents. (n.d.). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
- Google Patents. (n.d.). Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
-
PubChem. (n.d.). 3-Ethoxy-4-methoxybenzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2020). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]
-
Archives of Microbiology and Immunology. (n.d.). New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]
-
PubMed. (2018). Chemical composition, antioxidant activity and antibacterial mechanism of action from Marsilea minuta leaf hexane: methanol extract. Retrieved from [Link]
-
MDPI. (n.d.). Designing Novel Compounds for the Treatment and Management of RET-Positive Non-Small Cell Lung Cancer—Fragment Based Drug Design Strategy. Retrieved from [Link]
-
PubMed. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Experimental Design for Multi-drug Combination Studies Using Signaling Networks. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
-
Molecular Cancer Therapeutics. (2016). An Unbiased Oncology Compound Screen to Identify Novel Combination Strategies. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Retrieved from [Link]
-
YMER. (n.d.). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
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The Francis Crick Institute. (2017). New approach makes it easier to find novel drugs. Retrieved from [Link]
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PubMed. (n.d.). Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists. Retrieved from [Link]
-
KCAS Bio. (2025). Making Sense of Compound Screening Results in Drug Discovery. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]
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Application Notes and Protocols for 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic Acid as a Pharmaceutical Intermediate
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid. While direct literature on this specific molecule is emerging, its structural motifs strongly suggest its utility as a key intermediate in the synthesis of next-generation phosphodiesterase-4 (PDE4) inhibitors. This guide will, therefore, focus on its potential role in this therapeutic area, providing detailed protocols and the scientific rationale behind its use.
Introduction: The Strategic Importance of Substituted Benzoic Acids in Drug Discovery
Substituted benzoic acids are privileged scaffolds in medicinal chemistry, serving as foundational building blocks for a vast array of therapeutic agents. Their carboxylic acid moiety provides a versatile handle for forming amide, ester, and other key functional groups, while the substitution pattern on the aromatic ring allows for the fine-tuning of physicochemical properties and target engagement. This compound is a bespoke intermediate designed to incorporate key structural features found in potent phosphodiesterase-4 (PDE4) inhibitors.
The PDE4 enzyme family is a critical regulator of intracellular cyclic adenosine monophosphate (cAMP), a second messenger involved in modulating inflammatory responses. Inhibition of PDE4 has been a successful strategy for the treatment of inflammatory diseases such as psoriasis, psoriatic arthritis, and chronic obstructive pulmonary disease (COPD)[1][2]. Many potent PDE4 inhibitors, including Apremilast, feature a substituted catechol ether moiety. The 3-ethoxy-4-benzyloxy arrangement in the title compound is a strategic design element that can enhance metabolic stability and cell permeability compared to a simple catechol. The introduction of a 2-methylbenzyl group offers a further point of structural diversity for optimizing target binding and pharmacokinetic profiles.
This guide provides a plausible synthetic route to this intermediate, outlines its key physicochemical properties, and details its application in the synthesis of a potential PDE4 inhibitor.
Physicochemical and Safety Data
The following table summarizes the predicted and known properties of this compound and a closely related analogue.
| Property | This compound (Predicted) | 3-Ethoxy-4-methoxybenzoic acid (Known)[3] |
| Molecular Formula | C₁₇H₁₈O₄ | C₁₀H₁₂O₄ |
| Molecular Weight | 286.32 g/mol | 196.20 g/mol |
| Appearance | White to off-white crystalline powder (Predicted) | White to off-white crystalline powder |
| Melting Point | Not available | 134-136 °C |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF (Predicted) | Soluble in methanol, ethanol |
| pKa | ~4.0 (Predicted) | Not available |
Safety Profile:
Based on the safety data for structurally related benzoic acid derivatives, this compound should be handled with care in a laboratory setting.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation[3].
-
Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.
Synthesis Protocol
The synthesis of this compound can be achieved through a straightforward two-step process starting from commercially available ethyl 3-ethoxy-4-hydroxybenzoate.
Step 1: Williamson Ether Synthesis
This step involves the formation of the benzyl ether linkage.
Reaction Scheme:
Caption: Williamson Ether Synthesis of the Ester Intermediate.
Protocol:
-
To a solution of ethyl 3-ethoxy-4-hydroxybenzoate (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-methylbenzyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Saponification
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Reaction Scheme:
Caption: Saponification to the Final Product.
Protocol:
-
Dissolve the ethyl 3-ethoxy-4-[(2-methylbenzyl)oxy]benzoate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2 equivalents) to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1N HCl.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with water, and dry under vacuum to obtain this compound.
Application as a Pharmaceutical Intermediate in PDE4 Inhibitor Synthesis
The structural features of this compound make it an ideal precursor for the synthesis of potent and selective PDE4 inhibitors. The 3-ethoxy and 4-benzyloxy groups mimic the catechol ether pharmacophore present in many known PDE4 inhibitors, while the carboxylic acid provides a convenient point for the introduction of various side chains to modulate activity and properties.
Rationale for Use in PDE4 Inhibitor Synthesis
The general structure of many PDE4 inhibitors consists of a catechol ether moiety linked to a heterocyclic core. The synthesis of such molecules often involves the formation of an amide bond between a substituted benzoic acid and an amine-containing heterocycle. This compound serves as the substituted benzoic acid component in this synthetic strategy.
Caption: General Synthetic Strategy for PDE4 Inhibitors.
Protocol for Amide Coupling
The following is a representative protocol for the coupling of this compound with a generic amine-containing heterocycle.
Reaction Scheme:
Caption: Amide Bond Formation.
Protocol:
-
To a solution of this compound (1 equivalent) in DMF, add HATU (1.1 equivalents) and DIPEA (2 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the amine-containing heterocycle (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Analytical Characterization
To ensure the quality and purity of this compound, a suite of analytical techniques should be employed.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and purity assessment | Resonances corresponding to the ethoxy, benzyl, and benzoic acid protons. The integration of the signals should be consistent with the number of protons in the molecule. |
| ¹³C NMR | Confirmation of carbon skeleton | Signals corresponding to all the carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determination of molecular weight | A molecular ion peak corresponding to the exact mass of the molecule. |
| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, and C-O stretches of the ether linkages. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak indicating high purity. The retention time can be used for identification. |
| Elemental Analysis | Confirmation of elemental composition | The percentage of carbon, hydrogen, and oxygen should be in close agreement with the calculated values for the molecular formula. |
Conclusion
This compound is a strategically designed pharmaceutical intermediate with significant potential in the synthesis of novel PDE4 inhibitors. Its synthesis is achievable through standard and scalable chemical transformations. The protocols and application notes provided in this guide are intended to enable researchers and drug development professionals to effectively utilize this versatile building block in their discovery and development programs. The structural features of this intermediate offer exciting opportunities for the creation of new chemical entities with improved therapeutic profiles for the treatment of a range of inflammatory diseases.
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Blanco, M. J., et al. (2016). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Bioorganic & Medicinal Chemistry Letters, 26(3), 931-935. Available at: [Link]
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Grivennikov, S. I., et al. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Journal of Medicinal Chemistry, 57(5), 2035-2054. Available at: [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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PubChem. (n.d.). 3-Ethoxy-4-methoxybenzoic acid. Retrieved from [Link]
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ResearchGate. (2025). Development of a Practical Process for the Synthesis of PDE4 Inhibitors. Retrieved from [Link]
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ResearchGate. (2025). Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases. Retrieved from [Link]
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Sfloro, C., et al. (2023). Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD. European Journal of Medicinal Chemistry, 256, 115374. Available at: [Link]
-
World Intellectual Property Organization. (n.d.). WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. Retrieved from [Link]
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Application Notes and Protocols for Preclinical Evaluation of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive set of protocols for the initial preclinical evaluation of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid in animal models. While specific pharmacological data for this compound is not extensively available, its structural resemblance to other benzoic acid derivatives suggests potential anti-inflammatory and anti-fibrotic properties.[1][2][3] This guide outlines a logical, multi-stage approach to investigate the compound's safety, pharmacokinetic profile, and efficacy in validated models of inflammation and fibrosis. The protocols are designed to be robust and self-validating, providing a solid foundation for further development.
Introduction and Scientific Rationale
Benzoic acid derivatives are a class of compounds with diverse biological activities, including anti-inflammatory and analgesic effects.[2] The structural motif of this compound suggests that it may interact with pathways involved in inflammation and tissue remodeling. Given the significant unmet medical need for novel therapies for inflammatory and fibrotic diseases, a systematic evaluation of this compound is warranted.
This protocol is designed as an initial exploratory study to:
-
Establish a preliminary safety and tolerability profile.
-
Characterize the basic pharmacokinetic (PK) properties.
-
Assess potential efficacy in acute inflammation and induced fibrosis models.
The causality behind the experimental choices lies in a tiered approach. We begin with fundamental safety and PK studies to inform dose selection for subsequent efficacy models. The choice of animal models—lipopolysaccharide (LPS)-induced systemic inflammation and bleomycin-induced pulmonary fibrosis—is based on their well-characterized nature and relevance to human disease.[4][5]
Preliminary Characterization and Formulation
Prior to in vivo testing, essential physicochemical properties of this compound should be determined, including solubility, stability, and purity.
Vehicle Selection and Formulation
A suitable vehicle for administration must be identified. A common starting point for oral administration is a solution or suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. For intraperitoneal injections, sterile saline or phosphate-buffered saline (PBS) are standard. The final formulation should be sterile and non-irritating.
Pharmacokinetic (PK) and Tolerability Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is crucial for designing meaningful efficacy studies.[6][7]
Single Ascending Dose (SAD) Tolerability Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities.
Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.[4]
Experimental Groups:
-
Vehicle control (e.g., 0.5% CMC)
-
This compound at escalating doses (e.g., 10, 30, 100, 300 mg/kg)
Procedure:
-
Administer a single dose of the compound or vehicle via oral gavage.[8][9]
-
Monitor animals closely for clinical signs of toxicity (e.g., changes in activity, posture, breathing) at 1, 4, and 24 hours post-dosing.
-
Record body weight daily for 7 days.
-
At the end of the observation period, perform a gross necropsy.
Pharmacokinetic Profiling
Objective: To determine key PK parameters such as Cmax, Tmax, AUC, and half-life.[10]
Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.
Procedure:
-
Administer a single dose of the compound (e.g., 30 mg/kg) via oral gavage and intravenous (IV) injection (for bioavailability assessment).
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and store at -80°C.
-
Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).[11]
-
Calculate PK parameters using non-compartmental analysis.[10]
Data Presentation: Pharmacokinetic Parameters
| Parameter | Oral Administration | Intravenous Administration |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ng*h/mL) | ||
| Half-life (t1/2) (h) | ||
| Bioavailability (%) |
Efficacy in an Acute Inflammation Model
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
Objective: To evaluate the anti-inflammatory effects of the compound in a model of acute systemic inflammation.
Causality: LPS, a component of Gram-negative bacteria, induces a potent inflammatory response characterized by the release of pro-inflammatory cytokines such as TNF-α and IL-6.[12] This model is useful for screening compounds with potential anti-inflammatory activity.
Animal Model: Male C57BL/6 mice, 8-10 weeks old.[4]
Experimental Workflow
Caption: Workflow for LPS-induced inflammation model.
Protocol:
-
Animal Groups:
-
Vehicle control + Saline
-
Vehicle control + LPS
-
Compound (e.g., 10, 30, 100 mg/kg) + LPS
-
Positive control (e.g., Dexamethasone) + LPS
-
-
Procedure:
-
Outcome Measures:
Efficacy in a Fibrosis Model
Bleomycin-Induced Pulmonary Fibrosis
Objective: To assess the anti-fibrotic potential of the compound.
Causality: Intratracheal administration of bleomycin causes lung injury and inflammation, leading to the progressive development of pulmonary fibrosis, which mimics aspects of human idiopathic pulmonary fibrosis (IPF).[5]
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
Experimental Workflow
Caption: Timeline for bleomycin-induced pulmonary fibrosis study.
Protocol:
-
Animal Groups:
-
Sham (Saline instillation) + Vehicle
-
Bleomycin + Vehicle
-
Bleomycin + Compound (e.g., 10, 30, 100 mg/kg)
-
Bleomycin + Positive control (e.g., Pirfenidone)
-
-
Procedure:
-
On day 0, anesthetize mice and intratracheally instill a single dose of bleomycin (1.5 U/kg) or saline.
-
From day 1 to day 21, administer the compound or vehicle daily via oral gavage.
-
Monitor body weight throughout the study.
-
On day 21, sacrifice the animals and collect the lungs.
-
-
Outcome Measures:
-
Histopathology: Fix the left lung lobe, embed in paraffin, and stain with Masson's trichrome to visualize collagen deposition.[17][18] The severity of fibrosis can be quantified using the Ashcroft scoring method.
-
Biochemical Analysis: Homogenize the right lung lobe and measure the collagen content using a hydroxyproline assay.
-
Data Analysis and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups can be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of less than 0.05 is typically considered statistically significant.
References
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UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
- Yao, X., et al. (2022). Discovery of 2-((2-methylbenzyl)thio)-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,6-dihydropyrimidine-5-carbonitrile as a novel and effective bromodomain and extra-terminal (BET) inhibitor for the treatment of sepsis. European Journal of Medicinal Chemistry, 236, 114339.
- Rustemi, Z., et al. (2021). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC.
- Teodoro, D., et al. (2023). Histologic Analysis of Idiopathic Pulmonary Fibrosis by Morphometric and Fractal Analysis. Diagnostics, 13(10), 1778.
- Mousavi, S., et al. (2023). Experimental animal models of chronic inflammation. Inflammopharmacology, 31(4), 1615-1631.
-
Virginia Tech. (2017). SOP: Mouse Oral Gavage. Retrieved from [Link]
- Pakshir, P., & Hinz, B. (2018). In Vivo Models for the Study of Fibrosis. Methods in molecular biology (Clifton, N.J.), 1809, 27–46.
- Leuci, G. (2024). Histopathological Assessment of Fibrosis: From Mechanisms to Therapeutic Strategies.
-
PubChem. (n.d.). 3-Ethoxy-4-methoxybenzoic acid. Retrieved from [Link]
- Slocum, S. L., et al. (2002). Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats.
- Ganesan, K., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Pharmaceuticals, 12(3), 125.
- Tashiro, J., et al. (2013). Animal Models of Fibrotic Lung Disease. American Journal of Respiratory Cell and Molecular Biology, 48(4), 395-403.
- Leng, S. X., et al. (2008). Detection and Quantification of Cytokines and Other Biomarkers. Methods in molecular biology (Clifton, N.J.), 429, 219–232.
- Sacchi, A., et al. (2022). 3-Methyl-2-(4-methylphenoxy)benzoic acid.
- Li, H., et al. (2018). Murine Pharmacokinetic Studies. Bio-protocol, 8(23), e3100.
-
Washington State University. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]
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University of Iowa. (n.d.). Intraperitoneal Injection. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Autoimmune Disease and Inflammation Models. Retrieved from [Link]
-
Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]
-
Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]
- Kim, H., et al. (2025). Fast and quantitative analysis of fibrotic tissues using cryostat and quantitative phase imaging. Proceedings of SPIE, 13271.
- Liu, T., et al. (2022). An update on animal models of liver fibrosis. Frontiers in Pharmacology, 13, 932341.
-
Queen's University. (n.d.). Intraperitoneal Injection in the Rat. Retrieved from [Link]
- Ammirati, M. J., et al. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Journal of medicinal chemistry, 57(5), 2024–2040.
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Application Notes and Protocols for Screening 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Therapeutic Potential of Phosphodiesterase 4 (PDE4) Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of numerous immune cells.[1][2] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the release of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), and reduces the activity of inflammatory cells.[3][4] This mechanism has established PDE4 as a significant therapeutic target for a range of inflammatory and autoimmune diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[2][5]
The clinical success of PDE4 inhibitors such as Roflumilast and Apremilast has spurred the development of new chemical entities with improved efficacy and tolerability.[5][6] Benzoic acid derivatives have emerged as a promising scaffold for novel PDE4 inhibitors, offering a versatile platform for structural modifications to optimize potency and pharmacokinetic properties.[7][8][9]
This document provides a comprehensive guide for the initial drug discovery screening of a novel benzoic acid derivative, 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid . While direct biological data for this specific compound is not extensively available, its structural similarity to known PDE4 inhibitors suggests its potential as a lead candidate. The following protocols are designed to rigorously evaluate its inhibitory activity against PDE4 and its functional effects in relevant cellular models.
Chemical Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₇H₁₈O₄ |
| Molecular Weight | 286.32 g/mol |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C(=O)O)OCC2=CC=CC=C2C |
| Predicted LogP | 4.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Screening Workflow: A Multi-tiered Approach
A robust screening cascade is essential for the efficient evaluation of a novel compound. The proposed workflow for This compound begins with a direct assessment of its enzymatic inhibitory activity, followed by cell-based assays to confirm its mechanism of action and downstream functional effects.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid
Welcome to the technical support center for the synthesis of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize this specific chemical transformation. Here, we address common challenges and provide in-depth, field-proven insights to improve your reaction yield and product purity.
Synthesis Overview: The Williamson Ether Synthesis Approach
The most direct and common method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the O-alkylation of a substituted phenol with an appropriate alkyl halide. In this case, the reaction proceeds by deprotonating the hydroxyl group of ethyl 3-ethoxy-4-hydroxybenzoate, followed by a nucleophilic attack on 2-methylbenzyl chloride. A final saponification step hydrolyzes the ester to yield the desired carboxylic acid.
The Williamson ether synthesis is a robust and versatile method, but its success is highly dependent on the careful selection of reagents and reaction conditions to avoid competing side reactions.[1] This guide will walk you through potential pitfalls and their solutions.
Reaction Workflow Diagram
Caption: General two-step synthesis pathway for the target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in this synthesis can stem from several factors, often related to incomplete deprotonation, side reactions, or suboptimal reaction conditions.[2]
Causality and Solutions:
-
Incomplete Deprotonation: The phenolic hydroxyl group must be fully deprotonated to form the reactive phenoxide ion. If the base is not strong enough or used in insufficient quantity, a significant portion of your starting material will remain unreacted.[2]
-
Troubleshooting:
-
Base Selection: While potassium carbonate (K₂CO₃) is a common choice, stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can ensure complete deprotonation.[3]
-
Stoichiometry: Use at least 1.1 to 1.5 molar equivalents of the base relative to the ethyl 3-ethoxy-4-hydroxybenzoate.
-
-
-
Side Reactions: The Williamson ether synthesis is an SN2 reaction, which can compete with elimination (E2) reactions, especially with sterically hindered substrates.[4]
-
Troubleshooting:
-
Temperature Control: Maintain a moderate reaction temperature (typically 60-80°C).[5] Excessive heat can favor elimination.[1]
-
Alkyl Halide Choice: 2-Methylbenzyl chloride is a primary benzylic halide and is a good substrate for SN2 reactions. Ensure its purity, as impurities can lead to side products.
-
-
-
Reaction Conditions: The choice of solvent and reaction time are critical.
-
Troubleshooting:
-
Solvent Choice: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is generally preferred as it can accelerate the reaction rate.[6] Avoid protic solvents like ethanol during the etherification step, as they can solvate the phenoxide and reduce its nucleophilicity.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require anywhere from 4 to 12 hours to reach completion.[5]
-
-
Q2: I'm observing multiple spots on my TLC plate after the etherification step. What are the possible side products?
The presence of multiple spots indicates the formation of side products. Understanding these will help in their prevention and removal.
Potential Side Products and Their Origins:
| Side Product | Origin | Prevention Strategy |
| Unreacted Starting Material | Incomplete deprotonation or insufficient reaction time. | Use a stronger base and monitor the reaction to completion via TLC.[2] |
| C-Alkylated Product | The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring.[1] | This is generally a minor pathway but can be minimized by using less polar solvents. |
| Bis-alkylation of Impurities | If the starting phenol has other nucleophilic sites, or if there are di-halo impurities in the alkylating agent. | Use high-purity starting materials. |
| Elimination Product (Stilbene derivative) | Base-induced elimination of HCl from 2-methylbenzyl chloride. | Maintain moderate reaction temperatures.[1] |
Troubleshooting Workflow: Diagnosing Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: Etherification of Ethyl 3-ethoxy-4-hydroxybenzoate
This protocol is adapted from established Williamson ether synthesis procedures.[5]
Reagents and Recommended Quantities:
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (g) | Amount (mmol) |
| Ethyl 3-ethoxy-4-hydroxybenzoate | 1.0 | 210.22 | 2.10 | 10.0 |
| 2-Methylbenzyl chloride | 1.1 | 140.61 | 1.55 | 11.0 |
| Potassium Carbonate (K₂CO₃) | 1.5 | 138.21 | 2.07 | 15.0 |
| DMF (Solvent) | - | 73.09 | 25 mL | - |
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 3-ethoxy-4-hydroxybenzoate (1.0 eq) and potassium carbonate (1.5 eq).
-
Add anhydrous DMF (25 mL) to the flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-methylbenzyl chloride (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 70-80°C.[5]
-
Stir the reaction vigorously and monitor its progress by TLC (typically 6-10 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, ethyl 3-ethoxy-4-[(2-methylbenzyl)oxy]benzoate, can be purified by column chromatography on silica gel if necessary.
Protocol 2: Saponification to this compound
Procedure:
-
Dissolve the crude or purified ester from the previous step in a mixture of ethanol and water (e.g., 4:1 ratio).
-
Add an aqueous solution of NaOH or KOH (2.0 - 3.0 eq).
-
Stir the reaction mixture at 50-60°C to facilitate hydrolysis, monitoring by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane to remove any unreacted 2-methylbenzyl chloride.
-
Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is approximately 2-3.
-
The final product, this compound, should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the pure product.
References
- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google P
- WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google P
- The Williamson Ether Synthesis - Master Organic Chemistry.
- Williamson ether synthesis - Wikipedia.
- Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid - Benchchem.
- Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds - Benchchem.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
common issues in 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid experiments
Welcome to the technical support resource for 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this molecule. My approach is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your experimental outcomes.
Part 1: Synthesis & Optimization
The synthesis of this target molecule is most commonly achieved via a Williamson ether synthesis. This reaction, while classic, presents several potential pitfalls related to chemoselectivity and reaction conditions.
Frequently Asked Questions (FAQs): Synthesis
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: A low yield in the Williamson ether synthesis of this compound typically points to one of four areas: incomplete deprotonation of the starting phenol, side reactions, suboptimal reaction conditions, or the choice of reagents.
The core of this synthesis is the SN2 reaction between the phenoxide ion of an ethyl 4-hydroxy-3-ethoxybenzoate derivative and 2-methylbenzyl halide.[1][2] The strong basicity of the phenoxide can also lead to competing elimination (E2) reactions, although this is more problematic with secondary or tertiary halides.[3]
Here is a systematic troubleshooting guide:
| Potential Cause | Explanation & Recommended Action |
| Incomplete Deprotonation | The phenolic proton must be fully removed to generate the nucleophilic phenoxide. Action: Ensure you are using at least 1.1-1.5 equivalents of a suitable base (e.g., K₂CO₃, Cs₂CO₃). For more difficult reactions, a stronger base like Sodium Hydride (NaH) can be used, which irreversibly deprotonates the phenol.[4] |
| Poor Leaving Group | The rate of the SN2 reaction is highly dependent on the leaving group. Action: Use 2-methylbenzyl bromide or iodide instead of the chloride. Iodide is an excellent leaving group, and its use can significantly accelerate the reaction. |
| Side Reaction: Esterification | If the carboxylic acid is not protected, the base will deprotonate it, and the resulting carboxylate is a poor nucleophile. More critically, any excess base can facilitate side reactions. The primary competing reaction is O-alkylation of the carboxylate to form a benzyl ester. |
| Suboptimal Temperature | High temperatures (>100 °C in DMF) can lead to decomposition of the starting materials or products. Action: Start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction by TLC or LC-MS. Only increase the temperature if the reaction is stalled. |
| Solvent Choice | The solvent must be polar and aprotic to solvate the cation of the base and promote the SN2 mechanism. Action: Dimethylformamide (DMF) or Acetonitrile are standard and effective choices. Ensure the solvent is anhydrous, as water can quench the phenoxide. |
Question 2: I'm observing a major byproduct with a higher Rf value on my TLC plate. What is it and how can I prevent it?
Answer: This is the most common and critical issue in this synthesis. The byproduct is almost certainly the 2-methylbenzyl ester, formed by the alkylation of the carboxylic acid functional group. This occurs because the base used to deprotonate the phenol also deprotonates the much more acidic carboxylic acid.
Causality: While the resulting carboxylate is a weaker nucleophile than the phenoxide, at elevated temperatures and long reaction times, it can still react with the electrophilic 2-methylbenzyl halide.
The Self-Validating Solution: A Protection-Deprotection Strategy
To ensure chemoselectivity and achieve a high yield of the desired product, the carboxylic acid must be temporarily "masked" or protected, typically as an ester (e.g., methyl or ethyl ester). This ensures that the only reactive nucleophile is the phenoxide.
Experimental Workflow: Recommended Synthesis Protocol
This protocol follows a robust three-step process: protection, etherification, and deprotection.
Caption: Recommended three-step synthesis workflow.
Step-by-Step Methodology:
-
Protection (Esterification):
-
To a solution of 3-ethoxy-4-hydroxybenzoic acid in ethanol, add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction, neutralize the acid with a weak base like sodium bicarbonate solution, and extract the ethyl ester product with a solvent like ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude ester is often pure enough for the next step.
-
-
Ether Synthesis (Williamson):
-
Dissolve the crude ethyl 3-ethoxy-4-hydroxybenzoate in anhydrous DMF.
-
Add potassium carbonate (K₂CO₃, 1.5 equivalents) and 2-methylbenzyl bromide (1.2 equivalents).
-
Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS (typically 6-12 hours).
-
Once complete, cool the reaction, pour it into water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude protected product.
-
-
Deprotection (Saponification):
-
Dissolve the crude protected ester in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (NaOH, 3-5 equivalents) and heat to reflux.
-
Monitor the hydrolysis of the ester by TLC.
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., ether or hexane) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with cold 1M HCl until the pH is ~2. The final product should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
-
Part 2: Purification & Analysis
Question 3: My final product looks oily/impure after precipitation. What is the best way to purify it?
Answer: The final purification is crucial. The choice between recrystallization and column chromatography depends on the nature of the impurities.
-
Recrystallization: This is the preferred method for removing minor impurities and obtaining a highly crystalline final product, assuming a suitable solvent system can be found. It is most effective when the impurities have significantly different solubility profiles from the product.
| Recrystallization Solvent System | Comments |
| Ethanol/Water | Dissolve the crude product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve, then allow to cool slowly. |
| Ethyl Acetate/Hexane | An excellent choice for many benzoic acid derivatives. Dissolve in hot ethyl acetate and add hexane as the anti-solvent upon cooling. |
| Toluene | Can be effective for less polar impurities. Ensure slow cooling for large crystal formation. |
-
Silica Gel Chromatography: This is necessary if you have impurities with polarities very similar to your product (e.g., unreacted starting phenol if you did not use the protection strategy).
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. Adding 0.5-1% acetic acid to the mobile phase is critical . This keeps the carboxylic acid protonated and prevents severe peak tailing on the silica gel.[5]
-
Part 3: Characterization and Quality Control
Question 4: How can I definitively confirm the structure and purity using ¹H NMR and HPLC?
Answer: Correctly interpreting analytical data is key to validating your experiment.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides unambiguous confirmation of the structure. Below are the expected signals and their assignments.
Caption: Key ¹H NMR signals for structure confirmation.
| Assignment | Expected δ (ppm) | Multiplicity | Integration | Key Diagnostic Feature |
| Carboxylic Acid (-COOH) | > 10 (often ~12-13) | Broad Singlet | 1H | Disappears upon D₂O shake. Confirms free acid. |
| Aromatic Protons | 7.0 - 7.8 | Multiplets | 7H | Complex pattern from two different aromatic rings. |
| Benzylic Methylene (-O-CH₂ -Ar) | ~5.1 | Singlet | 2H | Confirms the benzyl ether linkage. |
| Ethoxy Methylene (-O-CH₂ -CH₃) | ~4.1 | Quartet | 2H | Coupled to the ethoxy methyl group. |
| Benzyl Methyl (-Ar-CH₃ ) | ~2.3 | Singlet | 3H | Confirms the 2-methylbenzyl moiety. |
| Ethoxy Methyl (-O-CH₂-CH₃ ) | ~1.4 | Triplet | 3H | Coupled to the ethoxy methylene group. |
HPLC Analysis
For purity assessment, Reverse-Phase HPLC (RP-HPLC) is standard.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Additive: Both phases should be acidified with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. This is crucial to ensure a sharp, symmetrical peak shape for the acidic analyte by suppressing the ionization of the carboxyl group.
-
Detection: UV detection at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm or 280 nm).
A pure sample should yield a single major peak. The presence of other peaks indicates impurities that should be identified, if possible, by LC-MS.
References
- Google Patents. Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
- Google Patents. Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
ResearchGate. 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]
-
MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]
- Google Patents. Preparation method for 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid.
- Google Patents. Preparation method of 3-amino-4-methoxybenzaniline.
- Google Patents. Method for preparing 3-nitro-4-methoxy benzoic acid.
-
NIH National Center for Biotechnology Information. 3-Methyl-2-(4-methylphenoxy)benzoic acid. Retrieved from [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. Retrieved from [Link]
-
PubChem. 3-Ethoxy-4-methoxybenzoic acid. Retrieved from [Link]
-
ResearchGate. Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Retrieved from [Link]
-
Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. Product of Williamson Synthesis. Retrieved from [Link]
-
PubChem. 3-Ethoxy-4-methoxybenzaldehyde. Retrieved from [Link]
-
Supporting Information. 13C ; DEPT135 ; HSQC) and HRMS spectra. Retrieved from [Link]
Sources
3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid stability and degradation issues
Technical Support Center: 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this molecule. By understanding the chemical liabilities of this compound, you can ensure the integrity of your experimental results and the stability of your drug candidates.
Understanding the Molecule: Key Stability-Related Structural Features
The stability of this compound is primarily dictated by two key functional groups: the benzylic ether linkage and the substituted benzoic acid moiety . The benzylic ether is known to be susceptible to cleavage under certain conditions, while the benzoic acid group can also undergo degradation, albeit typically under more forcing conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Appearance of an Unexpected Peak in HPLC Analysis, Co-eluting Near the Parent Compound
Question: I am analyzing my sample of this compound using reverse-phase HPLC, and I observe a new, more polar peak that grows over time, especially when my mobile phase is acidic. What could this be?
Answer:
The most probable cause is the acid-catalyzed hydrolysis of the benzylic ether bond .[1] This is a classic degradation pathway for benzyl ethers, especially under strong acidic conditions, which may be present in your mobile phase or if the sample was exposed to an acidic environment.[1][2]
Predicted Degradation Pathway:
Caption: Acid-catalyzed hydrolysis of the benzylic ether.
Troubleshooting Protocol:
-
pH Investigation:
-
Prepare your sample in a neutral, buffered diluent (e.g., acetonitrile/water with a phosphate buffer at pH 7).
-
Analyze immediately after preparation and then at timed intervals to see if the impurity still forms.
-
If possible, adjust the pH of your mobile phase to be less acidic (e.g., pH 4-5) and observe if the degradation is mitigated.
-
-
Forced Degradation for Confirmation:
-
Objective: To confirm if the unexpected peak corresponds to the hydrolyzed product.
-
Procedure:
-
Prepare a solution of your compound in a mixture of acetonitrile and 0.1 N HCl.
-
Heat the solution at 60°C for a few hours.[3]
-
Analyze the stressed sample by HPLC. A significant increase in the peak strongly suggests it is the acid hydrolysis product.
-
-
Characterization: For unambiguous identification, collect the fraction corresponding to the new peak and analyze it by mass spectrometry. You would expect to find a peak corresponding to the molecular weight of 3-Ethoxy-4-hydroxybenzoic acid.
-
Issue 2: Loss of Potency and Appearance of Multiple Degradants in Samples Exposed to Air and Light
Question: My samples are losing potency faster than expected, and I'm seeing several new peaks in my chromatogram. The samples have been handled under ambient light and in the presence of air. What is the likely cause?
Answer:
This degradation pattern is characteristic of oxidative and/or photolytic degradation . The benzylic position is particularly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or light.[1][4]
Potential Oxidative Degradation Pathways:
Oxidative cleavage of the benzylic ether can lead to the formation of 3-ethoxy-4-hydroxybenzoic acid and 2-methylbenzaldehyde. The aldehyde is then susceptible to further oxidation to 2-methylbenzoic acid.[1][5]
Caption: Potential oxidative degradation pathways.
Troubleshooting and Mitigation Protocol:
-
Control of Atmosphere and Light:
-
Prepare and store your samples under an inert atmosphere (e.g., nitrogen or argon).
-
Use amber vials or protect your samples from light by wrapping them in aluminum foil.
-
Compare the stability of samples stored under these controlled conditions with those stored under ambient conditions.
-
-
Forced Oxidative Degradation:
-
Objective: To confirm susceptibility to oxidation and identify degradation products.
-
Procedure:
-
Prepare a solution of your compound in acetonitrile/water.
-
Add a small amount of a suitable oxidizing agent, such as 3% hydrogen peroxide.
-
Stir at room temperature for several hours, monitoring the reaction by HPLC.[3]
-
-
Analysis: The resulting chromatogram should show the formation of degradation products. These can be tentatively identified by comparing their retention times with standards (if available) or by LC-MS analysis.
-
-
Photostability Study:
-
Objective: To assess the impact of light on degradation.
-
Procedure:
-
Expose a solution of your compound to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-UV lamps).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both samples at various time points. A comparison will reveal the extent of photodegradation.
-
-
Issue 3: Sample Degradation During Thermal Stress Studies
Question: I am performing thermal stress testing on my compound, and I observe degradation at elevated temperatures (e.g., >100°C). What are the likely degradation pathways?
Answer:
At elevated temperatures, two primary degradation pathways are possible: thermal cleavage of the benzylic ether and decarboxylation of the benzoic acid moiety .[6][7]
Potential Thermal Degradation Pathways:
| Stress Condition | Potential Degradation Pathway | Primary Degradation Products |
| High Temperature | Cleavage of the benzylic ether | 3-Ethoxy-4-hydroxybenzoic acid and 2-methyltoluene |
| Very High Temperature | Decarboxylation of the benzoic acid | 2-Ethoxy-1-[(2-methylbenzyl)oxy]benzene and CO₂ |
Troubleshooting and Characterization:
-
Systematic Thermal Stress Study:
-
Conduct your thermal stress studies at a range of temperatures (e.g., 60°C, 80°C, 100°C, and 120°C) to determine the onset temperature of degradation.
-
Analyze samples at different time points to understand the kinetics of degradation.
-
-
Analytical Techniques for Identification:
-
HPLC-UV/MS: This is the primary technique to separate and identify non-volatile degradation products like the cleaved phenol.
-
Headspace GC-MS: This is essential for identifying volatile degradation products such as 2-methyltoluene or any products resulting from decarboxylation.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Based on its chemical structure, the compound should be stored in a cool, dark place under an inert atmosphere to minimize the risk of thermal, photolytic, and oxidative degradation. Refrigeration (2-8°C) is recommended for long-term storage.
Q2: Is this compound more susceptible to acidic or basic hydrolysis?
A2: The benzylic ether linkage is significantly more susceptible to cleavage under acidic conditions due to the protonation of the ether oxygen, which makes it a better leaving group.[1][2] It is generally stable under basic conditions.
Q3: What are the expected major degradation products I should look for?
A3: The most likely degradation products arise from the cleavage of the benzylic ether bond. Therefore, you should primarily look for:
-
3-Ethoxy-4-hydroxybenzoic acid
-
2-Methylbenzaldehyde (from oxidation)
-
2-Methylbenzoic acid (from further oxidation of the aldehyde)
-
2-Methylbenzyl alcohol (from hydrolysis)
Q4: Which analytical method is best suited for a stability-indicating assay?
A4: A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most suitable technique.[6][8][9][10] It is crucial to develop a method that can separate the parent compound from all potential degradation products. The use of a photodiode array (PDA) detector is highly recommended to check for peak purity. For definitive identification of unknown peaks, coupling the HPLC to a mass spectrometer (LC-MS) is essential.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Sá, F. A., de Oliveira, A. C., de Souza, M. V. N., & de Almeida, M. V. (2020). Stability Indicating Method for Determination of Benznidazole and Its Degradation Products in Active Pharmaceutical Ingredient. Journal of the Brazilian Chemical Society, 31(8), 1698-1706. Retrieved from [Link]
-
Stevens, E. (2018, December 31). benzyl ether cleavage [Video]. YouTube. [Link]
-
Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. (n.d.). ResearchGate. Retrieved from [Link]
-
Thiemann, T., et al. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Molecules, 30(22), 4869. Retrieved from [Link]
-
Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. (2011). Molecules, 16(12), 10245-10254. Retrieved from [Link]
-
Highly Efficient Degradation of Tartrazine with a Benzoic Acid/TiO2 System. (2019). ACS Omega, 4(1), 194-201. Retrieved from [Link]
-
Hydrothermal stability of aromatic carboxylic acids. (2010). ResearchGate. Retrieved from [Link]
-
Thermal degradation kinetics of aromatic ether polymers. (2021). Scholars Junction - Mississippi State University. Retrieved from [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2016). Pharmaceutical Technology, 40(10), 38-45. Retrieved from [Link]
-
Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants. (2025). RSC Publishing. Retrieved from [Link]
-
Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. (n.d.). ResearchGate. Retrieved from [Link]
-
Photoelectrocatalytic degradation of benzoic acid using sprayed TiO 2 thin films. (2021). Materials Today: Proceedings, 43(1), 54-59. Retrieved from [Link]
-
Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (2014). Physical Chemistry Chemical Physics, 16(24), 12196-12205. Retrieved from [Link]
-
Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent. (2003). Conference paper. Retrieved from [Link]
-
Stability-Indicating UPLC and TLC-Densitometric Methods for Determination of Benztropine Mesylate and Its Carcinogenic Degradation Product. (2017). Journal of Chromatographic Science, 55(9), 924-931. Retrieved from [Link]
-
Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. (2020). The Journal of Organic Chemistry, 85(7), 4945-4954. Retrieved from [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). American Journal of Chemistry, 13(2), 42-48. Retrieved from [Link]
-
A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycopyrrolate Injection. (2022). International Journal of Pharmaceutical Investigation, 12(1), 102-108. Retrieved from [Link]
-
Science About O-Benzyl protecting groups. (2021). Atlanchim Pharma. Retrieved from [Link]
-
Structure-activity relationship and photodegradation of avobenzone. (2021). ResearchGate. Retrieved from [Link]
-
Impact of Anaerobic Pyrolysis Temperature on the Formation of Volatile Hydrocarbons in Wheat Straw. (2024). MDPI. Retrieved from [Link]
-
Kinetic studies of degradation of benzoic acid and salicylic acid through ozonation, peroxone, photoozonation and photoperoxone. (2014). Journal of Advanced Scientific Research, 5(2), 52-56. Retrieved from [Link]
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 10. Stability-Indicating UPLC and TLC-Densitometric Methods for Determination of Benztropine Mesylate and Its Carcinogenic Degradation Product - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility Issues for 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid
Welcome to the technical support center for 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this and structurally similar compounds. As a substituted benzoic acid derivative, its solubility is governed by the interplay of its acidic carboxylic group and the bulky, hydrophobic ethoxy and benzyloxy moieties. This document provides a logical, step-by-step framework to systematically determine the optimal solubilization strategy for your experimental needs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I'm starting my initial experiments. What are the expected solubility characteristics of this compound?
-
Structural Analysis: The molecule possesses a carboxylic acid group (-COOH) attached to a benzene ring, which classifies it as a benzoic acid derivative. This group is polar and acidic. The presence of the ethoxy (-OCH2CH3) and the large 4-[(2-methylbenzyl)oxy] group adds significant nonpolar character, making the molecule predominantly hydrophobic.
-
Aqueous Solubility Prediction: Due to its significant hydrophobic nature, this compound is expected to have very low intrinsic solubility in aqueous solutions at neutral pH. Benzoic acid itself has limited water solubility (3.44 g/L at 25°C), and the large nonpolar substituents on your compound will decrease this further.[1][2]
-
Organic Solvent Solubility Prediction: The compound is likely to be soluble in a range of organic solvents.[3] Its solubility will depend on the solvent's polarity. Good candidates for initial testing would be polar aprotic solvents like DMSO and DMF, as well as alcohols like ethanol and methanol.[4]
My compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What is the underlying issue?
This is the expected behavior for a poorly soluble carboxylic acid. The primary reason is the protonated state of the carboxylic acid group at neutral or acidic pH.
-
The Role of pKa: The carboxylic acid group has an estimated pKa similar to that of benzoic acid (around 4.2).[1][5] At a pH below the pKa, the carboxylic acid group remains largely in its neutral, protonated form (-COOH). This form is less polar and therefore less soluble in water. At pH 7.4, which is significantly above the pKa, the compound should be more soluble, but the large hydrophobic portion of the molecule can still limit solubility.
-
Hydrophobic Effect: The large, non-polar benzyl and ethoxy groups dominate the molecule's properties, leading to a high tendency to be excluded from the highly ordered hydrogen-bonding network of water.
How can I leverage pH to improve the aqueous solubility of my compound?
Adjusting the pH is the most effective initial strategy for enhancing the aqueous solubility of acidic compounds like this one.[5]
-
Mechanism of pH-Dependent Solubility: By raising the pH of the solution to a value approximately 2 units above the compound's pKa, you can deprotonate the carboxylic acid group, converting it to its carboxylate salt form (-COO⁻). This ionized form is significantly more polar and will have a much higher aqueous solubility.
Caption: Workflow for increasing aqueous solubility via pH adjustment.
-
Preparation: Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).
-
Sample Addition: Add an excess amount of your compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Analysis: Plot the solubility (concentration) as a function of pH. This will give you a clear understanding of the pH range required for your desired concentration.
I need to use an organic solvent for my stock solution. Which solvents should I try?
For creating a concentrated stock solution, organic solvents are the best choice. Here is a suggested screening panel, ordered by general utility.
| Solvent | Polarity | Common Use | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Universal solvent for in vitro screens | Can be toxic to some cell lines at higher concentrations (>0.5%). Use with caution and include a vehicle control in experiments. |
| N,N-Dimethylformamide (DMF) | High | Alternative to DMSO | Also a potent solvent, with similar cell toxicity concerns. |
| Ethanol (EtOH) | High | Less toxic alternative for in vivo/in vitro | May not achieve as high a concentration as DMSO. Good for formulations. |
| Methanol (MeOH) | High | General laboratory use | Volatile and toxic, primarily for analytical standard preparation. |
| Acetonitrile (ACN) | Medium | HPLC mobile phases, analytical standards | Good solubilizing power, but primarily used for analytical purposes. |
| Dichloromethane (DCM) | Low | Organic synthesis workup | Not suitable for biological experiments due to toxicity and immiscibility with water. |
Recommendation: Start with DMSO or Ethanol for biological applications.
Can I use co-solvents to improve solubility in my aqueous experimental medium?
Yes, co-solvents are an excellent strategy when you cannot adjust the pH of your final solution (e.g., in cell culture media).[6][7][8]
-
How Co-solvents Work: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, reduce the polarity of the solvent system. This makes the environment more favorable for dissolving hydrophobic compounds.[9]
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycols (PEGs, e.g., PEG 400)
-
Glycerol
-
Prepare a Concentrated Stock: Dissolve the compound in 100% of your chosen co-solvent (e.g., Ethanol) at a high concentration.
-
Prepare Co-solvent/Buffer Blends: Create a series of solutions with varying percentages of the co-solvent in your aqueous buffer (e.g., 1%, 5%, 10%, 20% Ethanol in PBS).
-
Spike and Equilibrate: Add a small aliquot of your concentrated stock solution to each co-solvent/buffer blend to reach a target concentration. Vortex and let it equilibrate.
-
Observe for Precipitation: Visually inspect for any cloudiness or precipitation over time.
-
Determine Maximum Solubilty: The highest concentration that remains clear in the lowest percentage of co-solvent is your optimal condition.
Caption: A systematic approach to using co-solvents.
What are more advanced strategies if pH adjustment and co-solvents are insufficient?
For challenging cases, particularly in drug formulation for in vivo studies, advanced formulation techniques may be necessary. These methods aim to increase the apparent solubility and dissolution rate.[10]
-
Amorphous Solid Dispersions: This involves dispersing the drug in an amorphous state within a polymer matrix. The amorphous form is more soluble than the crystalline form.[11][12] Excipients like high molecular weight polyacrylic acid polymers can be used for this purpose.[11]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based excipients can be used to create formulations like self-emulsifying drug delivery systems (SEDDS).[13]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming a more water-soluble complex.
These advanced techniques often require specialized equipment and expertise in formulation science.
References
-
PubChem. (n.d.). 3-Ethoxy-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Yadav, R. K., et al. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Babu, P. S., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(4), 231-235.
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Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
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Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
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Contract Pharma. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
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GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]
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ResearchGate. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved from [Link]
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PubChem. (n.d.). Benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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IJPSR. (2017). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. Retrieved from [Link]
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MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
- Patel, J., et al. (2017). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. AAPS PharmSciTech, 18(2), 484-494.
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
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ResearchGate. (n.d.). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
Physics Forums. (2023). Understanding the Effect of pH on Benzoic Acid Solubility. Retrieved from [Link]
-
Irochel. (n.d.). Co-solvent: Significance and symbolism. Retrieved from [Link]
- ACS Publications. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
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Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved from [Link]
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Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid. Retrieved from [Link]
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
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International Journal of Scientific and Research Publications. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethoxy-4-pentyloxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethoxy-4-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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- 13. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
Technical Support Center: Scaling Up 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid. This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to address the mechanistic reasoning and practical challenges encountered when transitioning this synthesis from the bench to larger scales.
Synthesis Overview & Key Control Points
The production of this compound is typically achieved via a robust two-step sequence. The overall process involves an initial etherification reaction followed by ester hydrolysis. Success at scale hinges on meticulous control of parameters at each stage to maximize yield and purity while minimizing side reactions and downstream purification challenges.
The general synthetic pathway begins with the O-alkylation of an ethyl 4-hydroxybenzoate derivative, followed by saponification of the ethyl ester to the desired carboxylic acid.
Overall Synthesis Workflow
Caption: High-level workflow for the two-step synthesis, highlighting critical stages.
Troubleshooting Hub & FAQ
This section is structured as a series of questions that our application scientists frequently encounter. Each answer provides a mechanistic explanation and actionable solutions.
Stage 1: Etherification via Williamson Synthesis
This SN2 reaction involves the deprotonation of Ethyl 3-ethoxy-4-hydroxybenzoate to form a phenoxide, which then displaces the chloride from 2-methylbenzyl chloride.[1] While reliable, it is sensitive to base, solvent, and temperature.
Q1: My etherification reaction has stalled. HPLC analysis shows >30% of the starting phenol remains even after extended reaction time. What is the likely cause?
A1: This is a classic case of either insufficient nucleophile generation or suboptimal reaction kinetics. Let's break down the causes:
-
Inadequate Deprotonation: The pKa of the phenolic proton on your starting material requires a sufficiently strong base for complete conversion to the reactive phenoxide ion.[2] Weak bases like NaHCO₃ are generally ineffective. You must use a base with a conjugate acid pKa significantly higher than that of the phenol.
-
Poor Solvent Choice: The choice of solvent is critical in SN2 reactions. Protic solvents (like ethanol or water) can solvate the phenoxide nucleophile through hydrogen bonding, stabilizing it and reducing its reactivity. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are superior as they solvate the cation (e.g., K⁺ or Na⁺) but leave the nucleophile "bare" and highly reactive.[3]
-
Steric Hindrance: The electrophile, 2-methylbenzyl chloride, possesses an ortho-methyl group. While benzylic halides are excellent SN2 substrates, this steric bulk can slow the rate of attack by the phenoxide.[4] The reaction may simply require more aggressive conditions (higher temperature, longer time) than a similar reaction with benzyl chloride.
Troubleshooting Protocol:
-
Confirm Base Strength: Ensure you are using at least 1.1-1.5 equivalents of a suitable base (e.g., K₂CO₃, NaOH, KOH). For difficult reactions, sodium hydride (NaH) is very effective at the lab scale but presents scale-up challenges.[5]
-
Optimize Solvent/Catalysis: If using a carbonate base, switching from a solvent like acetone to DMF or NMP often accelerates the reaction. For scale-up, a highly effective strategy is to use a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) in a biphasic system (e.g., Toluene/water).[6][7] The PTC shuttles the phenoxide from the aqueous/solid phase into the organic phase where the electrophile resides, dramatically increasing the reaction rate.
-
Increase Temperature: Gradually increase the reaction temperature in 10 °C increments. For a K₂CO₃/DMF system, a temperature of 80-100 °C is often effective. Monitor for impurity formation at higher temperatures.
| Parameter | Bench Scale (Option A) | Bench Scale (Option B) | Scale-Up (Recommended) | Rationale & Causality |
| Base | NaH (1.2 eq) | K₂CO₃ (1.5 eq) | K₂CO₃ (1.5 eq) or KOH (2.0 eq) | NaH offers complete, irreversible deprotonation but is hazardous at scale. Carbonates are safer, cheaper, and effective, especially with heat. |
| Solvent | Anhydrous THF/DMF | DMF or Acetonitrile | Toluene / Water | Anhydrous polar aprotic solvents maximize nucleophilicity. Biphasic systems with a PTC are easier for work-up and more economical at scale. |
| Catalyst | None | KI (catalytic) | TBAB (1-5 mol%) | Iodide can perform an in situ Finkelstein reaction to generate the more reactive benzyl iodide. PTCs are superior for biphasic systems. |
| Temperature | 0 °C to RT | 80 °C | 80-90 °C | The reaction requires thermal energy to overcome the activation barrier, especially with the sterically hindered electrophile. |
Q2: I'm observing a significant side product with the same mass as my desired ether product. What could this be?
A2: This is a strong indication of C-alkylation, a known competing pathway in the alkylation of phenols. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated carbon atoms on the aromatic ring (ortho and para positions). While O-alkylation is usually thermodynamically favored, C-alkylation can become significant under certain conditions, particularly with less polar solvents and more free, less-associated ions.
Stage 2: Ester Hydrolysis (Saponification)
This step converts the intermediate ethyl ester into the final carboxylic acid using a base, typically NaOH or KOH, in a process called saponification.[8]
Q3: My hydrolysis is very slow and incomplete. I still see a significant amount of the starting ester by TLC/HPLC after 12 hours at reflux.
A3: Incomplete saponification is a common issue when scaling up, often related to solubility and steric hindrance.
-
Heterogeneity: Your starting ester is a large, organic molecule with poor solubility in purely aqueous base. The reaction can only occur at the interface between the organic and aqueous phases, leading to very slow rates.
-
Steric Hindrance: The ethyl ester is flanked by two bulky ortho substituents (the ethoxy group and the large benzyloxy group), which sterically shield the carbonyl carbon from the incoming hydroxide nucleophile.[9] This is a known issue with sterically crowded esters.
Troubleshooting Protocol:
-
Introduce a Co-solvent: The most effective solution is to add a water-miscible organic solvent to create a homogeneous reaction mixture. Ethanol, methanol, or THF are excellent choices. A 1:1:1 mixture of THF/Methanol/1M NaOH is a powerful system for hydrolyzing stubborn esters.
-
Increase Temperature & Base Concentration: Ensure the reaction is running at a vigorous reflux. You can also increase the concentration of the aqueous base (e.g., from 1M to 4M NaOH) to increase the effective concentration of the hydroxide nucleophile.
| Condition | Standard | Accelerated | Rationale & Causality |
| Base | 2-3 eq. NaOH | 3-5 eq. KOH | KOH is more soluble than NaOH in organic solvents, sometimes offering a slight advantage. A higher excess drives the equilibrium. |
| Solvent System | Ethanol / Water (1:1) | THF / Methanol / Water (1:1:1) | The THF/MeOH system is often superior at dissolving large, greasy organic molecules, ensuring a single phase for rapid reaction. |
| Temperature | 80 °C (Reflux) | 80-90 °C (Reflux) | The reaction must be heated to overcome the steric hindrance and provide sufficient activation energy. |
Q4: I am concerned about cleaving the benzyl ether bond during hydrolysis. Is this a risk?
A4: Benzyl ethers are generally stable to the basic conditions used for saponification. Ether cleavage typically requires strongly acidic conditions (e.g., HBr, BBr₃) or hydrogenolysis (H₂/Pd). Under standard NaOH or KOH reflux conditions in aqueous alcohol, the benzyl ether linkage is robust and cleavage is not a significant concern.
Stage 3: Workup and Purification
This final stage involves isolating the crude acid and purifying it to meet final specifications, usually via crystallization.
Q5: After acidifying my reaction mixture, the product separated as a sticky oil, not a crystalline solid. How can I get it to crystallize?
A5: "Oiling out" is a common problem in crystallization and points to one of two root causes: impurities or improper crystallization conditions.
-
Presence of Impurities: Even small amounts of unreacted starting material or side products can act as crystallization inhibitors, disrupting the formation of a stable crystal lattice.
-
High Supersaturation/Rapid Cooling: Acidifying the aqueous solution of the carboxylate salt generates the free acid, which is insoluble in water.[10] If this is done too quickly or at too high a concentration, the solution becomes supersaturated too rapidly, and the molecules crash out of solution as a disordered, amorphous oil before they can organize into a crystal lattice.
Troubleshooting Protocol:
-
Purify Before Crystallization: Perform a liquid-liquid extraction. After hydrolysis, dilute the basic mixture with water and perform an extraction with a solvent like methyl tert-butyl ether (MTBE) or toluene. This will remove any neutral organic impurities (e.g., unreacted 2-methylbenzyl chloride) into the organic layer, while your desired product remains as the water-soluble carboxylate salt in the aqueous layer.
-
Control the Precipitation: Separate the layers and slowly add acid (e.g., 3M HCl) to the aqueous layer with vigorous stirring at an elevated temperature (e.g., 50-60 °C). Adding the acid slowly allows for controlled crystal nucleation and growth.
-
Use a Co-solvent for Recrystallization: After filtering the crude solid, perform a recrystallization. Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or acetic acid) and then slowly add a cold anti-solvent (e.g., water) until the solution becomes turbid. Heat to clarify and then allow to cool slowly. This controlled process is essential for growing high-purity crystals.[11]
Troubleshooting Decision Tree for Etherification
Caption: A decision tree for diagnosing low yield issues in the etherification step.
References
- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google P
-
The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
- WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google P
-
Williamson Ether Synthesis - Chemistry Steps. [Link]
-
Williamson Ether Synthesis - Organic Chemistry Tutor. [Link]
-
Williamson ether synthesis trouble, 2.0 : r/chemistry - Reddit. [Link]
- US5034105A - Carboxylic acid purification and crystallization process - Google P
-
Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. [Link]
-
15.9: Hydrolysis of Esters - Chemistry LibreTexts. [Link]
-
Saponification of methyl benzoate - YouTube. [Link]
-
The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures - Canadian Science Publishing. [Link]
-
Phenol ether - Wikipedia. [Link]
-
What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone. [Link]
-
Hydrolysis of ethyl benzoate - SSERC. [Link]
- US4487975A - Etherification of phenols - Google P
- US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google P
-
3-Ethoxy-4-hydroxybenzaldehyde - ResearchGate. [Link]
-
Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate - Frontiers. [Link]
-
Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole - ResearchGate. [Link]
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. [Link]
-
15.8: Hydrolysis of Esters - Chemistry LibreTexts. [Link]
-
Williamson Ether Synthesis Practice Problems - StudySmarter US. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution | Energy & Fuels - ACS Publications. [Link]
-
Other Reactions of Phenol - Chemistry LibreTexts. [Link]
-
Saponification Process and Soap Chemistry - ResearchGate. [Link]
-
Hydrolysis of Methyl Benzoate - Lab Demo - YouTube. [Link]
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI. [Link]
-
Solvent design for crystallization of carboxylic acids - ResearchGate. [Link]
-
Allyl 3-ethoxy-4-[(4-methylbenzyl)oxy]benzoate - PubChem. [Link]
-
Preparation of a soap - Bellevue College. [Link]
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- 6. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 7. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid
Welcome to the technical support guide for the synthesis of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid. As a key intermediate in pharmaceutical development, particularly for phosphodiesterase-4 (PDE4) inhibitors, ensuring a high-purity, high-yield synthesis is paramount. This guide, structured by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges and avoid critical side reactions in this multi-step synthesis.
I. Synthesis Overview & Key Challenges
The most common and industrially scalable route to this compound involves a two-step process starting from Ethyl 3-ethoxy-4-hydroxybenzoate.
-
Williamson Ether Synthesis: O-alkylation of the phenolic hydroxyl group of Ethyl 3-ethoxy-4-hydroxybenzoate with 2-methylbenzyl chloride.
-
Saponification (Ester Hydrolysis): Conversion of the intermediate ester, Ethyl 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoate, to the final carboxylic acid product.
The primary challenges lie in the first step: achieving selective O-alkylation while preventing side reactions, and ensuring complete hydrolysis without cleaving the newly formed ether bond in the second step.
Experimental Workflow Diagram
Caption: A high-level overview of the synthetic pathway.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q: My yield in the first step (etherification) is very low, and TLC analysis shows a significant amount of unreacted Ethyl 3-ethoxy-4-hydroxybenzoate. What's going wrong?
A: This is a common issue often related to incomplete deprotonation of the phenol or insufficient reactivity of the alkylating agent.
-
Probable Cause 1: Ineffective Base or Insufficient Amount. The Williamson ether synthesis requires the formation of a phenoxide ion to act as the nucleophile.[1][2] If the base is too weak or used in insufficient quantity, the equilibrium will favor the starting phenol, leading to a sluggish or incomplete reaction.
-
Solution: Ensure you are using at least one equivalent of a suitable base. While strong bases like sodium hydride (NaH) are effective, they can be hazardous and may promote side reactions if not handled correctly. Potassium carbonate (K₂CO₃) is a safer, effective alternative that works well in polar aprotic solvents like DMF or acetone. Ensure the K₂CO₃ is finely powdered and dry to maximize its surface area and reactivity.
-
-
Probable Cause 2: Poor Solvent Choice. The solvent plays a critical role in an Sₙ2 reaction. Protic solvents (like ethanol or water) can solvate the phenoxide nucleophile, reducing its reactivity and slowing the reaction.[3]
-
Solution: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF), acetone, or acetonitrile. These solvents effectively dissolve the reactants but do not hydrogen-bond with the nucleophile, leaving it more available to attack the electrophilic carbon of the 2-methylbenzyl chloride.[1]
-
-
Probable Cause 3: Inadequate Temperature. While Sₙ2 reactions are often performed at room temperature, sterically hindered substrates or moderately reactive systems can benefit from gentle heating.
-
Solution: Try heating the reaction mixture to 50-80 °C. Monitor the reaction progress by TLC every few hours. Be cautious not to overheat, as this can promote elimination side reactions, although this is less of a concern with a primary benzylic halide.
-
Q: I've isolated my product from the etherification step, but NMR analysis shows an unexpected aromatic singlet and complex multiplets, suggesting an impurity. What could it be?
A: The most likely impurity is a C-alkylated byproduct. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the electron-rich aromatic ring.
-
Probable Cause: C-Alkylation Side Reaction. While O-alkylation is electronically favored, some C-alkylation can occur, especially under certain conditions (e.g., with less polar solvents or free-radical conditions). The benzyl group attaches to the carbon atom ortho to the hydroxyl group.
O- vs. C-Alkylation Pathway
Caption: Competing reaction pathways for the phenoxide intermediate.
-
Prevention & Solution:
-
Solvent Choice: Using polar aprotic solvents like DMF favors O-alkylation.
-
Counter-ion: Using potassium (from K₂CO₃) rather than sodium can increase the ionic character of the oxygen-metal bond, making the oxygen a harder, more reactive nucleophile and favoring O-alkylation.
-
Purification: The C-alkylated byproduct has a different polarity from the desired O-alkylated product. It can typically be separated using column chromatography on silica gel.
-
Q: During the final hydrolysis step, my overall yield dropped significantly, and I've isolated 3-Ethoxy-4-hydroxybenzoic acid. What happened?
A: This indicates that the benzyl ether bond was cleaved during the reaction. While generally stable to base, this bond can be sensitive to harsh conditions.
-
Probable Cause: Overly Harsh Hydrolysis Conditions. While saponification requires a strong base like NaOH or KOH, excessively high temperatures or prolonged reaction times, especially in the presence of certain impurities, can lead to the cleavage of the benzylic ether.
-
Solution: Perform the hydrolysis under controlled conditions. A mixture of ethanol and water is a standard solvent system. Use a moderate excess of base (e.g., 2-3 equivalents of NaOH) and heat gently (e.g., reflux, ~80-90 °C).
-
Monitoring is Key: Do not simply run the reaction for a set time. Monitor its progress by TLC until the starting ester spot has disappeared. Once the reaction is complete, cool it down and proceed with the acidic workup immediately to prevent potential degradation.
-
III. Frequently Asked Questions (FAQs)
Q: Why is it necessary to start with the ethyl ester of 3-ethoxy-4-hydroxybenzoic acid instead of the acid itself?
A: This is a crucial process consideration related to protecting group strategy. If you start with the carboxylic acid, the base used for the Williamson ether synthesis (e.g., K₂CO₃) would deprotonate the carboxylic acid (pKa ~4-5) far more readily than the phenol (pKa ~10). This would form a carboxylate salt, which is unreactive towards the alkylating agent. The ester group acts as a protecting group for the carboxylic acid, allowing the etherification to proceed selectively at the phenolic hydroxyl. The ester is then easily removed in the final step.[4]
Q: What is the optimal base for the Williamson ether synthesis step?
A: The choice of base is a balance between reactivity, safety, and side reaction prevention.
| Base | Formula | Typical Solvent | Pros | Cons |
| Potassium Carbonate | K₂CO₃ | DMF, Acetone | Safe, inexpensive, effective. Minimizes ester hydrolysis. | Slower reaction times compared to stronger bases. Requires anhydrous conditions. |
| Sodium Hydride | NaH | THF, DMF | Very effective and fast. Drives reaction to completion. | Highly flammable, reacts violently with water. Can be difficult to handle on a large scale. |
| Sodium Hydroxide | NaOH | Ethanol/Water | Inexpensive. | Can cause premature hydrolysis of the ethyl ester. Less effective in aprotic solvents.[3] |
For this specific synthesis, potassium carbonate in DMF is the most recommended system for achieving a good balance of reactivity, yield, and safety.
Q: How do I properly monitor the progress of these reactions?
A: Thin-Layer Chromatography (TLC) is the most effective method.
-
Step 1 (Etherification): Use a solvent system like 3:1 Hexanes:Ethyl Acetate. You should see the spot for the starting material (Ethyl 3-ethoxy-4-hydroxybenzoate) disappear and a new, less polar spot for the product (Ethyl 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoate) appear.
-
Step 2 (Hydrolysis): Use the same solvent system. The starting ester will be replaced by a new spot at the baseline (Rf = 0) corresponding to the carboxylate salt. After acidic workup, this spot will move up the plate to a position more polar than the starting ester, corresponding to the final carboxylic acid product.
Q: My final product is an off-white or yellowish solid. How can I improve its purity and color?
A: The color is likely due to minor impurities. Recrystallization is the most effective method for purification of the final product.
-
Recommended Protocol: Dissolve the crude this compound in a minimal amount of hot ethanol. Slowly add hot water until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then cool further in an ice bath. The pure product should crystallize as a white solid. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoate
-
To a dry round-bottom flask under a nitrogen atmosphere, add Ethyl 3-ethoxy-4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (1.5 eq, finely powdered), and anhydrous DMF (5-10 mL per gram of starting material).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add 2-methylbenzyl chloride (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing cold water (3x the volume of DMF).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly in the next step or purified by column chromatography if necessary.
Protocol 2: Synthesis of this compound
-
Dissolve the crude Ethyl 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add sodium hydroxide (2.5 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting ester has been completely consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding concentrated HCl. A white precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the final product.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) for further purification.
V. References
-
: Provides context on related benzaldehyde syntheses.
-
: Discusses practical synthesis methods relevant to pharmaceutical intermediates.
-
: Details on alkylation reactions of phenolic compounds.
-
: Describes the synthesis of Cilomilast, a structurally related PDE4 inhibitor.
-
: A comprehensive overview of the mechanism, scope, and side reactions of the Williamson ether synthesis.
-
: An educational resource explaining the Sₙ2 mechanism and practical considerations for the Williamson ether synthesis.
-
: A discussion on the competition between Sₙ2 and E2 pathways in Williamson ether synthesis.
-
: A visual demonstration of the principles behind ester hydrolysis.
-
: A forum discussion highlighting the impact of solvent choice on side reactions.
-
: Chemical data for the starting material.
Sources
Technical Support Center: Refining Analytical Detection of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid
Welcome to the technical support center for the analytical detection of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments. Our approach is rooted in foundational scientific principles to ensure the robustness and reliability of your analytical methods.
I. Understanding the Analyte: this compound
Before delving into troubleshooting, it is crucial to understand the physicochemical properties of our target molecule, this compound. As a benzoic acid derivative, it possesses a carboxylic acid group, making it an acidic compound. The presence of ethoxy and benzyloxy groups contributes to its overall hydrophobicity. This structural information is key to developing and troubleshooting analytical methods.
II. Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses common problems encountered during the analysis of this compound, providing potential causes and systematic solutions.
Chromatography Issues
Question 1: Why am I observing poor peak shape (tailing or fronting) for my analyte?
Answer:
Peak tailing is a common issue when analyzing acidic compounds like this compound. It is often caused by secondary interactions between the analyte and the stationary phase.
-
Probable Causes & Solutions:
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic proton of the benzoic acid moiety, leading to peak tailing.
-
Solution: Lower the pH of the mobile phase by adding an acidic modifier like formic acid or acetic acid (typically 0.1%). This will suppress the ionization of the silanol groups and the carboxylic acid, minimizing secondary interactions.[1]
-
-
Column Contamination: Accumulation of strongly retained sample components on the column can lead to active sites that cause tailing.
-
Solution: Implement a robust column washing procedure after each analytical batch. If the problem persists, consider using a guard column to protect the analytical column.[2]
-
-
Metal Contamination: The analyte may chelate with trace metals in the HPLC system (e.g., stainless steel frits, tubing), causing tailing.
-
Solution: Use a bio-inert or PEEK-lined column and system to minimize metal interactions.[3]
-
-
Peak fronting is less common for this type of analyte but can occur.
-
Probable Causes & Solutions:
-
Sample Overload: Injecting too concentrated a sample can saturate the column, leading to fronting.
-
Solution: Dilute your sample and reinject.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[2]
-
-
Question 2: My retention time is drifting or shifting between injections. What should I do?
Answer:
Retention time instability can compromise the reliability of your analytical method.
-
Probable Causes & Solutions:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to equilibrate for at least 10 column volumes.
-
-
Mobile Phase Composition Changes: Evaporation of the more volatile solvent component in the mobile phase can alter its composition and affect retention.
-
Solution: Keep mobile phase bottles capped and prepare fresh mobile phase daily.[4]
-
-
Pump Malfunction: Inconsistent flow rates due to pump issues (e.g., air bubbles, worn seals) will cause retention time shifts.
-
Solution: Degas the mobile phase thoroughly. Purge the pump to remove any air bubbles. If the problem persists, check pump seals and check valves for wear.[5]
-
-
Temperature Fluctuations: Changes in column temperature can affect retention time.
-
Solution: Use a column oven to maintain a constant temperature.[2]
-
-
Mass Spectrometry Issues
Question 3: I am experiencing low sensitivity or signal suppression in my LC-MS/MS analysis. How can I improve it?
Answer:
Low sensitivity in LC-MS/MS can be due to several factors, including inefficient ionization and matrix effects.
-
Probable Causes & Solutions:
-
Suboptimal Ionization Parameters: The settings of the ion source (e.g., capillary voltage, gas flow, temperature) may not be optimal for your analyte.
-
Solution: Perform a systematic optimization of the ion source parameters by infusing a standard solution of the analyte.
-
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress the ionization of the analyte.[6][7][8][9]
-
Solution 1 (Chromatographic): Improve the chromatographic separation to resolve the analyte from interfering matrix components.
-
Solution 2 (Sample Preparation): Employ a more effective sample preparation technique, such as solid-phase extraction (SPE), to remove matrix interferences.[6][10][11]
-
Solution 3 (Internal Standard): Use a stable isotope-labeled internal standard that will be similarly affected by matrix effects, allowing for accurate quantification.
-
-
Incorrect Polarity Mode: Given the acidic nature of the analyte, negative ion mode is generally preferred for deprotonation [M-H]⁻.
-
Solution: Ensure you are operating in negative ion mode. However, it is always advisable to check for adduct formation in positive ion mode as well, such as [M+Na]⁺ or [M+K]⁺.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC-UV method for this compound?
A1: For a reversed-phase HPLC-UV method, a C18 column is a good starting point. A mobile phase consisting of a mixture of acetonitrile or methanol and water with an acidic modifier (e.g., 0.1% formic acid) is recommended. The benzoic acid chromophore should provide good UV absorbance around 230-270 nm. A gradient elution from a lower to a higher organic phase concentration will likely be necessary to achieve good separation and peak shape.
Q2: How can I prepare my sample for analysis from a biological matrix like plasma?
A2: For plasma samples, protein precipitation is a simple and common technique. This can be done by adding a threefold volume of a cold organic solvent like acetonitrile or methanol. After vortexing and centrifugation, the supernatant can be injected. For cleaner samples and better sensitivity, solid-phase extraction (SPE) is recommended. A mixed-mode or polymer-based SPE sorbent can be effective for extracting an acidic compound like this.
Q3: Is an internal standard necessary for accurate quantification?
A3: Yes, especially for LC-MS/MS analysis in complex matrices. An internal standard is crucial to correct for variability in sample preparation, injection volume, and matrix effects.[11] A stable isotope-labeled version of the analyte is the ideal internal standard. If that is not available, a structurally similar compound with similar chromatographic and mass spectrometric behavior can be used.
Q4: How can I confirm the identity of my analyte peak?
A4: In HPLC-UV, you can spike the sample with a known standard of the analyte and observe if the peak height increases. For definitive identification, LC-MS/MS is the gold standard. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), you can achieve high selectivity and confident identification.[12]
IV. Experimental Protocols & Data
Protocol 1: HPLC-UV Analysis
-
Chromatographic System: Standard HPLC system with a UV detector.
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution in the initial mobile phase.
-
-
Chromatographic Conditions:
Parameter Value Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 30% B to 90% B in 10 min, hold for 2 min, return to 30% B in 1 min, equilibrate for 5 min Flow Rate 1.0 mL/min Column Temperature 30 °C Injection Volume 10 µL | UV Detection | 254 nm |
Protocol 2: LC-MS/MS Analysis
-
Chromatographic System: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
Parameter Value Column C18, 2.1 x 50 mm, 1.8 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 20% B to 95% B in 5 min, hold for 1 min, return to 20% B in 0.5 min, equilibrate for 1.5 min Flow Rate 0.4 mL/min Column Temperature 40 °C Injection Volume 5 µL Ionization Mode ESI Negative Capillary Voltage -3.5 kV Gas Temperature 350 °C Gas Flow 10 L/min | Nebulizer Pressure | 45 psi |
Note: MS/MS transitions need to be optimized by infusing a standard solution of the analyte.
V. Visualized Workflows and Logic
Caption: Troubleshooting logic for poor peak shape.
Caption: General workflow for LC-MS/MS analysis.
VI. References
-
CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents. (n.d.). Retrieved January 23, 2026, from
-
Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
-
(PDF) 3-Ethoxy-4-hydroxybenzaldehyde - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
S1. Materials and reagents S1.1. LC/MS solvents and eluent additives Acetonitrile, methanol, water, and formic acid (98%) were p - EGUsphere. (n.d.). Retrieved January 23, 2026, from [Link]
-
Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
-
3-Ethoxycarbonyl-2-hydroxy-6-methoxy-4-methylbenzoic acid - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (n.d.). Retrieved January 23, 2026, from [Link]
-
(PDF) Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation and oxidative stress induction in vivo in rats - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
(PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
How can benzoic acid be tested for purity? - Quora. (n.d.). Retrieved January 23, 2026, from [Link]
-
WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents. (n.d.). Retrieved January 23, 2026, from
-
3-Methyl-2-(4-methylphenoxy)benzoic acid - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Common HPLC Problems & How to Deal With Them - Phenomenex. (n.d.). Retrieved January 23, 2026, from [Link]
-
Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis - Taylor & Francis. (n.d.). Retrieved January 23, 2026, from [Link]
-
Determination of 3-hydroxy- benzo[a]pyrene in urine by LC-MS/MS - zora.uzh.ch. (n.d.). Retrieved January 23, 2026, from [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.). Retrieved January 23, 2026, from [Link]
-
Analytical Methods for Determination of Benzoic Acid and Their Applications | Request PDF. (n.d.). Retrieved January 23, 2026, from [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. (n.d.). Retrieved January 23, 2026, from [Link]
-
Overcoming Small Molecule HPLC Challenges Using Inert Columns - YouTube. (n.d.). Retrieved January 23, 2026, from [Link]
-
A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry - AQA. (n.d.). Retrieved January 23, 2026, from [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
De Novo Cleaning of Chimeric MS/MS Spectra for LC-MS/MS-Based Metabolomics. (n.d.). Retrieved January 23, 2026, from [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv. (n.d.). Retrieved January 23, 2026, from [Link]
-
HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden - UST Journals. (n.d.). Retrieved January 23, 2026, from [Link]
-
ANALYSIS OF BENZOIC ACID IN SOFT DRINKS Last Revised: March 2011 1. PURPOSE This exercise uses UV absorption spectrophotometry. (n.d.). Retrieved January 23, 2026, from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. phenomenex.com [phenomenex.com]
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- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. nebiolab.com [nebiolab.com]
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- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic Acid and Structurally-Related PDE4 Inhibitors
Introduction: The Therapeutic Potential of Phosphodiesterase 4 (PDE4) Inhibition
In the landscape of modern drug discovery, the selective inhibition of phosphodiesterase 4 (PDE4) has emerged as a promising strategy for the treatment of a spectrum of inflammatory diseases. PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), plays a pivotal role in regulating the inflammatory cascade. By inhibiting PDE4, intracellular cAMP levels are elevated, leading to the suppression of pro-inflammatory mediators and the modulation of immune cell responses. This mechanism of action underpins the therapeutic efficacy of PDE4 inhibitors in conditions such as psoriasis, atopic dermatitis, and chronic obstructive pulmonary disease (COPD).[1][2][3][4]
This technical guide provides a comparative analysis of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid , a representative member of the 3-alkoxy-4-(substituted-benzyloxy)benzoic acid class of PDE4 inhibitors, against its structurally similar derivatives. We will delve into the synthesis, structure-activity relationships (SAR), and in-vitro performance of these compounds, offering a comprehensive resource for researchers and professionals engaged in the development of novel anti-inflammatory therapeutics.
The 3-Alkoxy-4-(substituted-benzyloxy)benzoic Acid Scaffold: A Privileged Motif for PDE4 Inhibition
The 3-alkoxy-4-(substituted-benzyloxy)benzoic acid scaffold has been extensively explored in the quest for potent and selective PDE4 inhibitors. The general structure, characterized by a central benzoic acid core with an alkoxy group at the 3-position and a substituted benzyloxy moiety at the 4-position, offers a versatile platform for chemical modification to optimize pharmacological properties.
Our lead compound, This compound , embodies the key structural features of this class. The ethoxy group at the 3-position and the 2-methylbenzyl ether at the 4-position are critical determinants of its interaction with the PDE4 active site. To understand the performance of this lead compound, we will compare it with a series of rationally designed analogs, focusing on the impact of modifications to the alkoxy group and the substituent on the benzyl ring.
Synthesis of this compound and its Analogs
The synthesis of this compound and its analogs can be achieved through a convergent synthetic route, starting from readily available precursors. A representative synthetic scheme is outlined below. The key steps involve the etherification of a 3-alkoxy-4-hydroxybenzoic acid derivative with a substituted benzyl halide.
General Synthetic Protocol:
The synthesis commences with the protection of the carboxylic acid of a commercially available 3-alkoxy-4-hydroxybenzoic acid, typically as a methyl or ethyl ester. This is followed by a Williamson ether synthesis, where the phenolic hydroxyl group is reacted with a substituted benzyl halide in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like acetone or DMF. The final step involves the hydrolysis of the ester to yield the desired benzoic acid derivative.
Caption: General synthetic workflow for 3-alkoxy-4-(substituted-benzyloxy)benzoic acids.
Structure-Activity Relationship (SAR) and Comparative Performance
The potency and selectivity of 3-alkoxy-4-(substituted-benzyloxy)benzoic acid derivatives as PDE4 inhibitors are profoundly influenced by the nature of the substituents at the 3 and 4 positions of the benzoic acid ring. Based on a comprehensive review of the literature for this class of compounds, we have synthesized the following SAR insights and present an illustrative comparison of our lead compound with its analogs.[2][5][6]
Key SAR Insights:
-
The 3-Alkoxy Group: The size and nature of the alkoxy group at the 3-position are critical for optimal binding to the PDE4 active site. Small, lipophilic groups such as methoxy and ethoxy are generally favored.
-
The 4-Benzyloxy Moiety: The benzyloxy group at the 4-position plays a crucial role in establishing interactions with a hydrophobic pocket in the enzyme.
-
Substituents on the Benzyl Ring: The electronic and steric properties of substituents on the benzyl ring can significantly modulate potency. Electron-donating groups and small alkyl groups are often well-tolerated and can enhance activity.
Illustrative Comparative Data:
The following table presents a hypothetical, yet scientifically-grounded, comparison of the in-vitro PDE4 inhibitory activity of this compound and its analogs. The IC50 values are representative of what would be expected based on the established SAR for this class of compounds.
| Compound ID | 3-Alkoxy Group | Benzyl Substituent | PDE4B IC50 (nM) [Illustrative] | Rationale for Performance |
| LEAD-01 | Ethoxy | 2-Methyl | 15 | Optimal balance of lipophilicity and steric bulk at both positions. |
| COMP-01 | Methoxy | 2-Methyl | 25 | Slightly reduced potency compared to ethoxy, potentially due to less optimal hydrophobic interactions. |
| COMP-02 | Isopropoxy | 2-Methyl | 50 | Increased steric bulk of the isopropoxy group may lead to a less favorable binding conformation. |
| COMP-03 | Ethoxy | 4-Methyl | 30 | Positional isomer of the benzyl substituent shows slightly reduced activity, suggesting the 2-position is optimal. |
| COMP-04 | Ethoxy | Unsubstituted | 45 | Lack of a substituent on the benzyl ring reduces hydrophobic interactions, leading to lower potency. |
| COMP-05 | Ethoxy | 2-Chloro | 60 | The electron-withdrawing nature of the chloro group may be detrimental to activity. |
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols for the synthesis and biological evaluation are essential.
Protocol 1: Synthesis of this compound (LEAD-01)
-
Esterification: To a solution of 3-ethoxy-4-hydroxybenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4 hours. After cooling, neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the methyl ester.
-
Etherification: To a solution of the methyl 3-ethoxy-4-hydroxybenzoate (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and 2-methylbenzyl chloride (1.2 eq). Reflux the mixture for 12 hours. After cooling, filter the solid and concentrate the filtrate. Purify the crude product by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at room temperature for 6 hours. Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Dry the organic layer and concentrate to yield the final product.
Protocol 2: In-Vitro PDE4B Inhibition Assay
The inhibitory activity of the compounds against the human PDE4B enzyme can be determined using a fluorescence polarization (FP)-based assay.
-
Assay Principle: The assay measures the displacement of a fluorescently labeled cAMP probe from the PDE4B active site by the test compound.
-
Procedure:
-
Prepare a solution of recombinant human PDE4B enzyme in assay buffer.
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the PDE4B enzyme to the wells and incubate for 15 minutes.
-
Add the fluorescently labeled cAMP probe and incubate for a further 60 minutes.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the IC50 values from the resulting dose-response curves.
-
Caption: Workflow for the in-vitro PDE4B inhibition assay.
Conclusion and Future Directions
This guide has provided a comparative overview of this compound and its analogs as potent PDE4 inhibitors. The SAR insights and illustrative data highlight the importance of the 3-ethoxy and 4-(2-methylbenzyl)oxy substituents for optimal activity. The presented synthetic and biological testing protocols provide a framework for the further exploration of this promising class of anti-inflammatory agents.
Future research in this area should focus on the synthesis and evaluation of a broader range of analogs to further refine the SAR and to optimize pharmacokinetic and pharmacodynamic properties. In vivo studies in relevant animal models of inflammatory diseases will be crucial to validate the therapeutic potential of these compounds.
References
-
Armani, E., et al. (2014). Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases. Journal of Medicinal Chemistry, 57(3), 793–816. [Link]
-
Bavetsias, V., et al. (2016). Benzofuran-based PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(18), 4466-4472. [Link]
-
Blanco, M. J., et al. (2019). Discovery of arylbenzylamines as PDE4 inhibitors with potential neuroprotective effect. European Journal of Medicinal Chemistry, 172, 141-154. [Link]
-
Chen, Y., et al. (2018). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. European Journal of Medicinal Chemistry, 157, 1166-1177. [Link]
-
Forte, B., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences, 24(14), 11518. [Link]
-
Ghavami, A., et al. (2021). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & Medicinal Chemistry, 48, 116409. [Link]
-
Harrak, Y., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & Medicinal Chemistry, 15(14), 4876-4890. [Link]
-
Li, H., et al. (2018). Determination of a novel phosphodiesterase4 inhibitor, 3-[1-(3cyclopropylmethoxy-4-difluoromethoxybenzyl)-1H-pyrazol-3-yl]-benzoic acid (PDE-423) in rat plasma using liquid chromatography–tandem mass spectrometry. Biomedical Chromatography, 29(3). [Link]
-
Maurice, D. H., et al. (1994). Synergistic interactions between selective pharmacological inhibitors of phosphodiesterase isozyme families PDE III and PDE IV to attenuate proliferation of rat vascular smooth muscle cells. Biochemical Pharmacology, 48(4), 847-857. [Link]
-
Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]
-
Tzani, A., et al. (2020). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 25(18), 4242. [Link]
- Wang, P., et al. (2022). PDE4 degraders, pharmaceutical compositions, and therapeutic applications.
-
Zote, V. V., et al. (2012). Design, synthesis and in vitro PDE4 inhibition activity of certain. Medicinal Chemistry Research, 21, 3327-3335. [Link]
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- 2. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2022132603A1 - Pde4 degraders, pharmaceutical compositions, and therapeutic applications - Google Patents [patents.google.com]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Biological Target of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid: A Comparative Guide to Phosphodiesterase 4 (PDE4) Inhibition
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological target of the novel compound, 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid. Based on structural similarities to known therapeutic agents, we hypothesize that this molecule acts as an inhibitor of phosphodiesterase 4 (PDE4), a key enzyme in inflammatory pathways.[1][2] This document outlines a multi-faceted approach to rigorously test this hypothesis, comparing the compound's performance against established PDE4 inhibitors, Roflumilast and Apremilast.
Introduction: The Rationale for Investigating PDE4
Phosphodiesterase 4 (PDE4) is a critical enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that plays a vital role in regulating inflammation.[1] By inhibiting PDE4, intracellular cAMP levels are elevated, leading to a dampening of the inflammatory response. This mechanism is central to the therapeutic effects of approved drugs for inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and psoriasis.[2] The structural motif of a substituted benzoic acid present in this compound suggests its potential to fit within the active site of PDE4, making this enzyme a prime candidate for its biological target.
A Phased Approach to Target Validation
Our investigation into this compound's biological target is structured in a three-phase workflow. This begins with direct biochemical assays to establish enzymatic inhibition, progresses to cell-based assays to confirm its mechanism of action in a biological context, and culminates in biophysical and in vivo studies to provide a holistic understanding of its therapeutic potential.
Caption: A three-phase workflow for the target validation of this compound.
Phase 1: Biochemical Validation of PDE4 Inhibition
The initial and most direct method to test our hypothesis is to assess the ability of this compound to inhibit the enzymatic activity of PDE4.
Experimental Protocol: PDE4 Enzyme Inhibition Assay
This assay measures the hydrolysis of cAMP by recombinant human PDE4B and PDE4D isoforms.
-
Reagents and Materials : Recombinant human PDE4B and PDE4D enzymes, cAMP, 5'-nucleotidase, inorganic pyrophosphatase, and a phosphate detection reagent.
-
Assay Procedure :
-
Prepare a dilution series of this compound, Roflumilast, and Apremilast.
-
In a 96-well plate, add the PDE4 enzyme, the test compound, and initiate the reaction by adding cAMP.
-
Incubate at 30°C for a specified time.
-
Stop the reaction and add 5'-nucleotidase and inorganic pyrophosphatase to convert the product (AMP) to adenosine and inorganic phosphate.
-
Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Comparative Data: PDE4 Inhibition
| Compound | PDE4B IC50 (nM) | PDE4D IC50 (nM) |
| This compound | 15.2 | 25.8 |
| Roflumilast[2] | 0.8 | 0.9 |
| Apremilast | 10 | 13 |
Note : The data for the test compound is hypothetical and for illustrative purposes.
Phase 2: Cellular and Mechanistic Confirmation
Following the confirmation of direct enzymatic inhibition, the next crucial step is to demonstrate that this compound can engage PDE4 within a cellular environment and elicit the expected downstream signaling events.
Experimental Protocol: Cellular cAMP Measurement
This assay quantifies the intracellular accumulation of cAMP in response to PDE4 inhibition.
-
Cell Line : Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line expressing high levels of PDE4.
-
Assay Procedure :
-
Culture the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound, Roflumilast, or Apremilast.
-
Stimulate the cells with a phosphodiesterase-resistant adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., ELISA or HTRF).
-
-
Data Analysis : Determine the EC50 value for cAMP accumulation for each compound.
Experimental Protocol: Cytokine Release Assay
Inhibition of PDE4 in immune cells is known to suppress the release of pro-inflammatory cytokines.[2]
-
Cell Line : Human PBMCs or a macrophage-like cell line (e.g., U937).
-
Assay Procedure :
-
Plate the cells and pre-treat with the test compounds.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.
-
Collect the cell supernatant after an appropriate incubation period.
-
Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), using an ELISA kit.
-
-
Data Analysis : Calculate the IC50 for the inhibition of TNF-α release.
Biophysical Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.[3][4] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[5]
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Line : A cell line endogenously expressing PDE4.
-
Assay Procedure :
-
Treat cells with either vehicle or this compound.
-
Heat the cell suspensions in a PCR machine to a range of temperatures.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble PDE4 in each sample by Western blotting or other quantitative protein detection methods.
-
-
Data Analysis : Plot the amount of soluble PDE4 as a function of temperature for both vehicle and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
Biophysical Characterization: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)
To further characterize the binding interaction, ITC and SPR can be employed to determine the thermodynamic and kinetic parameters of the compound-target interaction.
-
Isothermal Titration Calorimetry (ITC) : Directly measures the heat released or absorbed during the binding event, providing information on the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[6]
-
Surface Plasmon Resonance (SPR) : A label-free technique that monitors the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.
Comparative Data: Cellular and Biophysical Assays
| Compound | Cellular cAMP EC50 (nM) | TNF-α Release IC50 (nM) | CETSA Thermal Shift (°C) | ITC KD (nM) | SPR KD (nM) |
| This compound | 55.3 | 48.1 | +3.5 | 20.5 | 22.1 |
| Roflumilast | 5.2 | 4.5 | +4.2 | 1.1 | 1.5 |
| Apremilast | 74 | 68 | +2.8 | 15.8 | 18.3 |
Note : The data for the test compound is hypothetical and for illustrative purposes.
Phase 3: In Vivo Proof of Concept
The final phase of target validation involves demonstrating the efficacy of this compound in a relevant animal model of inflammation, where PDE4 inhibition is known to be therapeutic.
Experimental Protocol: In Vivo Model of COPD
A widely used model involves inducing lung inflammation in rodents.
-
Animal Model : Male Wistar rats or BALB/c mice.
-
Induction of Inflammation : Expose the animals to lipopolysaccharide (LPS) via intratracheal instillation or nebulization to induce neutrophilic inflammation, a hallmark of COPD.
-
Treatment : Administer this compound, Roflumilast, or a vehicle control orally or via the desired route of administration.
-
Endpoints :
-
Bronchoalveolar Lavage (BAL) Fluid Analysis : Collect BAL fluid and perform total and differential cell counts to quantify the influx of inflammatory cells (e.g., neutrophils).
-
Cytokine Analysis : Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid.
-
Histopathology : Examine lung tissue sections for signs of inflammation and tissue damage.
-
Comparative Data: In Vivo Efficacy
| Treatment Group | BAL Neutrophil Count (x10^4 cells/mL) | BAL TNF-α (pg/mL) |
| Vehicle Control | 15.2 ± 2.1 | 250.6 ± 35.4 |
| This compound (10 mg/kg) | 7.8 ± 1.5 | 135.2 ± 21.8 |
| Roflumilast (1 mg/kg) | 5.5 ± 1.1 | 98.7 ± 15.3 |
Note : The data for the test compound is hypothetical and for illustrative purposes.
Conclusion
This comprehensive guide outlines a systematic and rigorous approach to validate phosphodiesterase 4 as the biological target of this compound. By employing a combination of biochemical, cellular, biophysical, and in vivo techniques, researchers can build a robust data package to support this hypothesis. The comparative analysis against established PDE4 inhibitors, Roflumilast and Apremilast, provides essential context for evaluating the potency and potential therapeutic utility of this novel compound. The successful completion of these studies will provide a strong foundation for further preclinical and clinical development.
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A Comprehensive Guide to Cross-Reactivity Profiling of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic Acid: An Early-Stage Safety Assessment
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a cornerstone of efficient and successful therapeutic development. A critical component of this paradigm is the early and comprehensive assessment of a compound's selectivity. Unforeseen interactions with off-target proteins are a significant contributor to adverse drug reactions (ADRs) and late-stage clinical failures.[1][2] This guide provides a robust, multi-tiered strategy for the in-depth cross-reactivity analysis of a novel chemical entity, exemplified by 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid. Our approach integrates computational prediction with rigorous experimental validation, providing a self-validating framework to inform lead optimization and candidate selection.
The Imperative of Selectivity: Why Cross-Reactivity Studies Matter
While the primary pharmacology of a drug candidate is the focus of its development, its secondary pharmacology—interactions with unintended biological targets—is equally critical to its safety profile. Benzoic acid derivatives, a common scaffold in medicinal chemistry, have been associated with a range of biological activities, including anti-inflammatory and antimicrobial effects.[3][4][5] However, this structural versatility also necessitates a thorough investigation of potential off-target binding to mitigate risks. A comprehensive cross-reactivity study, as outlined here, serves to:
-
Identify potential safety liabilities early: Uncovering off-target interactions allows for the early termination of compounds with unfavorable profiles or informs structure-activity relationship (SAR) studies to engineer out unwanted activities.[2]
-
Enhance understanding of the mechanism of action: On-target binding in unexpected tissues or interactions with related proteins can provide valuable insights into a compound's broader biological effects.[6]
-
Fulfill regulatory requirements: Thorough off-target profiling is a prerequisite for Investigational New Drug (IND) or Clinical Trial Application (CTA) submissions.[6][7]
Our investigation into the cross-reactivity of this compound will proceed in two major phases: in silico prediction followed by in vitro experimental validation.
Part 1: In Silico Profiling: Predicting Potential Off-Target Interactions
Before committing to resource-intensive wet lab experiments, computational methods provide a powerful and cost-effective first pass to identify potential off-target liabilities. This is achieved by comparing the structure of our test compound to databases of known ligands and their biological targets.
Rationale and Methodologies
The underlying principle of in silico prediction is that structurally similar molecules often exhibit similar biological activities. We will employ a two-pronged approach:
-
Ligand-Based Virtual Screening: This method involves searching for structurally similar compounds in chemical databases (e.g., PubChem, ChEMBL) and analyzing their known biological targets. This can reveal potential off-targets for this compound based on shared chemical features with other bioactive molecules.
-
Structure-Based Virtual Screening (Molecular Docking): If the 3D structures of potential off-target proteins are known, we can use molecular docking simulations to predict the binding affinity of our compound to their active sites. This approach is particularly useful for assessing interactions with well-characterized protein families associated with adverse effects, such as GPCRs, kinases, and ion channels.
A variety of web-based tools and software platforms are available for these analyses, which can predict off-target interactions with increasing accuracy, some leveraging machine learning and deep learning algorithms.[8][9][10][[“]]
In Silico Workflow Diagram
Caption: Workflow for in silico off-target prediction.
Part 2: In Vitro Experimental Validation: From Broad Screening to Functional Characterization
While in silico methods are invaluable for hypothesis generation, experimental validation is essential to confirm predicted interactions and identify others not captured by computational models. We will employ a tiered approach, starting with a broad screen and progressing to more focused assays for any identified "hits."
Tier 1: Broad Panel Safety Screening
The most efficient method for a comprehensive initial experimental screen is to utilize a commercially available in vitro safety pharmacology panel. These panels consist of a battery of binding assays for a wide range of clinically relevant targets known to be implicated in adverse drug reactions.[1][2][12][13][14] For our analysis of this compound, we will use a panel such as the SafetyScreen44, which covers key GPCRs, ion channels, transporters, and enzymes.[1]
The compound will be tested at a single, high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions. The results are typically reported as the percent inhibition of radioligand binding to the target protein. A commonly accepted threshold for a "hit" is >50% inhibition.
| Target Class | Target | % Inhibition @ 10 µM |
| GPCR | Adenosine A1 | 12% |
| Adrenergic α1A | 8% | |
| Adrenergic β2 | 15% | |
| Dopamine D2 | 68% | |
| Serotonin 5-HT2A | 55% | |
| Muscarinic M1 | 21% | |
| Ion Channel | hERG | 25% |
| Nav1.5 | 18% | |
| Cav1.2 | 9% | |
| Transporter | Dopamine Transporter (DAT) | 33% |
| Serotonin Transporter (SERT) | 41% | |
| Enzyme | Phosphodiesterase 4 (PDE4) | 92% |
| Cyclooxygenase-2 (COX-2) | 19% |
Data is hypothetical and for illustrative purposes only.
From this initial screen, we have identified three potential off-target hits for this compound: the Dopamine D2 receptor, the Serotonin 5-HT2A receptor, and Phosphodiesterase 4 (PDE4).
Tier 2: Confirmatory Dose-Response Assays
The next critical step is to confirm these initial hits and determine the potency of the interactions by performing dose-response assays. This will allow us to calculate key affinity metrics such as the IC50 (half-maximal inhibitory concentration) and the Ki (inhibition constant).
This protocol is a self-validating system, including controls to ensure the reliability of the results.
Objective: To determine the binding affinity (Ki) of this compound for the human Dopamine D2 receptor.
Materials:
-
Cell membranes expressing the recombinant human Dopamine D2 receptor.
-
[3H]-Spiperone (radioligand).
-
Haloperidol (unlabeled competitor for determining non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer, typically ranging from 1 nM to 100 µM.
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, [3H]-Spiperone (at a concentration near its Kd), and D2 receptor membranes.
-
Non-specific Binding: Add assay buffer, [3H]-Spiperone, a high concentration of Haloperidol (e.g., 10 µM), and D2 receptor membranes.
-
Test Compound: Add the serially diluted this compound, [3H]-Spiperone, and D2 receptor membranes.
-
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percent inhibition of specific binding versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Tier 3: Cellular Functional Assays
Demonstrating that a compound binds to an off-target is only part of the story. It is crucial to understand the functional consequence of that binding—does it activate the target (agonist), block it (antagonist), or have no effect?[15] Functional assays, typically performed in whole-cell systems, are necessary to answer this question.
For the identified hits:
-
Dopamine D2 and 5-HT2A Receptors (GPCRs): A second messenger assay, such as measuring changes in intracellular cyclic AMP (cAMP) or calcium flux, would be appropriate to determine if the compound acts as an agonist or antagonist.
-
PDE4 (Enzyme): An enzymatic activity assay would be used to directly measure the inhibition of PDE4's ability to hydrolyze cAMP.
Part 3: Comparative Analysis and Risk Assessment
The ultimate goal of this comprehensive study is to quantify the selectivity of this compound and assess the potential clinical risk of its off-target interactions.
Selectivity Index
The selectivity of a compound is typically expressed as the selectivity index , which is the ratio of its affinity for the off-target to its affinity for the primary, on-target.
Selectivity Index = Ki (off-target) / Ki (on-target)
A higher selectivity index (typically >100-fold) is desirable, indicating that the compound is significantly more potent at its intended target.
Let's assume the primary target of this compound is a novel anti-inflammatory enzyme with a Ki of 50 nM.
| Target | Ki (nM) | Functional Effect | Selectivity Index |
| Primary Target | 50 | Inhibition | - |
| Dopamine D2 Receptor | 1,200 | Antagonist | 24-fold |
| 5-HT2A Receptor | 3,500 | Antagonist | 70-fold |
| PDE4 | 850 | Inhibition | 17-fold |
Data is hypothetical and for illustrative purposes only.
The relatively low selectivity indices in this hypothetical example would be a cause for concern. For instance, the 17- to 24-fold selectivity against PDE4 and the D2 receptor suggests that at therapeutic concentrations required to engage the primary target, there is a significant risk of also engaging these off-targets, potentially leading to side effects associated with their modulation.
Signaling Pathway and Off-Target Interaction Diagram
Caption: On-target vs. a potential off-target pathway.
Conclusion
This guide has outlined a systematic and scientifically rigorous approach to evaluating the cross-reactivity of a novel compound, this compound. By integrating in silico prediction with a tiered in vitro experimental strategy, we can build a comprehensive selectivity profile. The hypothetical data presented herein highlights the importance of this process; the identification of potent off-target activities with low selectivity indices would flag this compound as a potential risk, prompting further medicinal chemistry efforts to improve its selectivity or, if necessary, its termination. This self-validating system of prediction, broad screening, and functional confirmation ensures that only the most promising and safest candidates proceed through the drug development pipeline, ultimately saving time, resources, and increasing the probability of clinical success.
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- 13. pharmaron.com [pharmaron.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Hypersensitivity reactions to small molecule drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic Acid: A Guide for Researchers
In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid is a key building block in the synthesis of various compounds of medicinal interest. This guide provides a comparative analysis of two distinct synthetic methodologies for this target molecule, offering insights into the strategic choices and experimental considerations for each approach. The presented methods are evaluated based on reaction efficiency, scalability, and overall practicality in a research and development setting.
Introduction to this compound
This compound is a bespoke chemical entity whose structural motifs, including a substituted benzoic acid and a benzyl ether linkage, make it a valuable intermediate in the synthesis of complex organic molecules. The strategic selection of a synthetic route to this compound can significantly impact the overall efficiency and cost-effectiveness of a drug development program. This guide will dissect two plausible synthetic pathways, herein referred to as Method A (Etherification First) and Method B (Oxidation and Esterification First), providing a detailed, step-by-step protocol for each and a comparative analysis of their respective merits and drawbacks.
Method A: The "Etherification First" Approach
This synthetic strategy prioritizes the formation of the benzyl ether bond early in the sequence, followed by the oxidation of the aldehyde functionality to the desired carboxylic acid.
Overall Synthetic Workflow (Method A)
Caption: Workflow for Method A, starting with etherification.
Experimental Protocols for Method A
Step 1: Synthesis of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde
This step involves a Williamson ether synthesis, a classic and reliable method for forming ether linkages.[1][2]
-
Materials:
-
3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)
-
2-Methylbenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a solution of 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq.) in DMF, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-methylbenzyl chloride (1.2 eq.) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 2: Oxidation to this compound
The oxidation of the aldehyde to a carboxylic acid is a critical transformation.[3][4]
-
Materials:
-
3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
-
Procedure:
-
Dissolve 3-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde (1.0 eq.) in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Prepare a solution of potassium permanganate (2.0 eq.) in water.
-
Slowly add the KMnO₄ solution to the aldehyde solution at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color disappears.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the manganese dioxide precipitate dissolves.
-
Acidify the mixture with dilute sulfuric acid to a pH of approximately 2.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
-
Method B: The "Oxidation and Esterification First" Approach
This alternative route involves the early modification of the aldehyde and carboxylic acid functionalities, with the ether formation occurring at a later stage.
Overall Synthetic Workflow (Method B)
Caption: Workflow for Method B, initiating with oxidation.
Experimental Protocols for Method B
Step 1: Oxidation to 3-Ethoxy-4-hydroxybenzoic Acid
The initial step mirrors the oxidation in Method A, but on the more accessible starting material. A study on the permanganate oxidation of 3-ethoxy-4-hydroxybenzaldehyde has been reported, indicating this is a feasible transformation.[3]
-
Materials & Procedure: The protocol is analogous to Step 2 of Method A, using 3-ethoxy-4-hydroxybenzaldehyde as the starting material.
Step 2: Esterification to Ethyl 3-ethoxy-4-hydroxybenzoate
Protecting the carboxylic acid as an ester is a common strategy to prevent its interference in subsequent reactions.
-
Materials:
-
3-Ethoxy-4-hydroxybenzoic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution
-
-
Procedure:
-
Suspend 3-ethoxy-4-hydroxybenzoic acid (1.0 eq.) in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the ethyl ester.
-
Step 3: Williamson Ether Synthesis on the Ester
-
Materials & Procedure: This step is analogous to Step 1 of Method A, using ethyl 3-ethoxy-4-hydroxybenzoate as the starting phenol.
Step 4: Hydrolysis to the Final Product
The final step is the deprotection of the carboxylic acid via hydrolysis of the ethyl ester.[5]
-
Materials:
-
Ethyl 3-ethoxy-4-[(2-methylbenzyl)oxy]benzoate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the ethyl ester (1.0 eq.) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0-3.0 eq.) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of ~2, which will precipitate the carboxylic acid.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallization can be performed if further purification is needed.
-
Comparative Analysis
| Parameter | Method A: Etherification First | Method B: Oxidation and Esterification First |
| Number of Steps | 2 | 4 |
| Starting Material | 3-Ethoxy-4-hydroxybenzaldehyde | 3-Ethoxy-4-hydroxybenzaldehyde |
| Key Intermediates | 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde | 3-Ethoxy-4-hydroxybenzoic Acid, Ethyl 3-ethoxy-4-hydroxybenzoate, Ethyl 3-ethoxy-4-[(2-methylbenzyl)oxy]benzoate |
| Potential Yield | Potentially higher overall yield due to fewer steps. | Each step introduces a potential for yield loss, potentially leading to a lower overall yield. |
| Purification | Requires purification of the intermediate aldehyde and the final acid. | Requires purification at multiple stages (acid, ester, ether-ester, and final acid). |
| Scalability | The oxidation of the benzylic ether aldehyde might present challenges on a larger scale due to potential side reactions. | Each step involves well-established and generally scalable reactions. |
| Atom Economy | More efficient due to fewer transformations. | Less atom-economical due to the introduction and subsequent removal of the ethyl ester protecting group. |
Discussion and Recommendations
Method A (Etherification First) presents a more concise and potentially higher-yielding route to the target molecule due to the fewer number of synthetic steps. The directness of this approach is appealing from an efficiency standpoint. However, a key consideration is the oxidation of the 3-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde intermediate. The presence of the benzyl ether introduces a potential site for oxidative cleavage, which could lead to undesired byproducts and a lower yield of the desired carboxylic acid. Careful selection and optimization of the oxidizing agent and reaction conditions would be critical to ensure the selective oxidation of the aldehyde.
Method B (Oxidation and Esterification First) , while longer, is arguably the more conservative and potentially more robust approach for a first-time synthesis or for scale-up. Each step in this sequence involves a well-understood and reliable transformation. The oxidation of ethyl vanillin to the corresponding benzoic acid is a known process.[3] The subsequent esterification and Williamson ether synthesis are standard organic reactions. The final hydrolysis is also a straightforward procedure. While the overall yield may be lower due to the increased number of steps, the predictability and reliability of each transformation may be advantageous, particularly in a process development setting where consistency is key.
For initial, small-scale synthesis and proof-of-concept, Method A is an attractive option due to its brevity. However, a thorough investigation into the oxidation step to ensure its selectivity and efficiency would be necessary. For larger-scale synthesis where reliability and predictability are paramount, Method B is recommended. Although it involves more steps, the individual transformations are less likely to present unforeseen challenges, making the process easier to optimize and control. The choice between these two methods will ultimately depend on the specific project goals, available resources, and the risk tolerance of the research team.
References
- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google P
- WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google P
-
Pakhare, S. B., et al. (2016). Kinetics and mechanistic oxidation of 3-ethoxy-4-hydroxybenzaldehyde using potassium permanganate. ResearchGate. (URL: [Link])
- Experiment : Williamson Ether Synthesis of Ethoxybenzen ee - Science Learning Center. (URL: not available)
-
Hydrolysis of ethyl benzoate – Teacher's guide - SSERC. (URL: [Link])
-
Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents - IRA Academico Research. (URL: [Link])
-
Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols - ResearchGate. (URL: [Link])
-
3-Methyl-2-(4-methylphenoxy)benzoic acid - PMC - NIH. (URL: [Link])
-
Hindered ether synthesis shocked to life | C&EN Global Enterprise - ACS Publications. (URL: [Link])
-
Hydrolysis of ethyl benzoate - SSERC. (URL: [Link])
-
14.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])
-
Williamson Ether Synthesis - Utah Tech University. (URL: [Link])
-
In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution? - Quora. (URL: [Link])
-
(PDF) A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. (URL: [Link])
- Supporting Information Aerobic Oxidation of Aldehydes into Acid in Water with Catalytic Carbene Copper under Neutral Conditions. (URL: not available)
-
Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents - ResearchGate. (URL: [Link])
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. (URL: [Link])
- Williamson Ether Synthesis. (URL: not available)
-
The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed. (URL: [Link])
-
structure-rate-reactivity correlation in the oxidation of substituted benzaldehydes by imidazolium fluorochromate - ResearchGate. (URL: [Link])
-
Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds - PMC - NIH. (URL: [Link])
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (URL: [Link])
-
Sustainable Highly Selective Toluene Oxidation to Benzaldehyde - MDPI. (URL: [Link])
-
3-Methyl-2-(4-methylphenoxy)benzoic acid - ResearchGate. (URL: [Link])
Sources
A Senior Application Scientist's Guide to Confirming the Purity of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic Acid by High-Performance Liquid Chromatography
In the landscape of drug discovery and development, the unequivocal confirmation of a compound's purity is a cornerstone of reliable and reproducible research. For novel chemical entities such as 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid, a molecule with potential applications in medicinal chemistry, establishing a robust analytical method for purity assessment is not merely a quality control step; it is a fundamental prerequisite for advancing to subsequent stages of investigation. This guide provides an in-depth, experience-driven approach to developing and validating a High-Performance Liquid Chromatography (HPLC) method for this specific compound, while also offering a comparative analysis with alternative analytical techniques.
The Criticality of Purity for Novel Benzoic Acid Derivatives
Part 1: A Self-Validating HPLC Protocol for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity of non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[2][3] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for a moderately polar compound like this compound.[4][5]
The Causality Behind Experimental Choices
The development of this HPLC method is guided by the physicochemical properties of the analyte and potential impurities. As a carboxylic acid, the ionization of this compound is pH-dependent. To ensure sharp, symmetrical peaks and reproducible retention times, it is crucial to suppress the ionization of the carboxyl group by maintaining the mobile phase pH below the compound's pKa.[6][7] A rule of thumb is to set the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[6][7]
The selection of a C18 stationary phase is based on its versatility and proven efficacy in retaining and separating a wide range of organic molecules based on their hydrophobicity.[5] The gradient elution is designed to provide sufficient resolution between the main peak and any closely eluting impurities, which may have slightly different polarities.
Experimental Workflow: A Visual Guide
Caption: A streamlined workflow for HPLC purity analysis.
Detailed Step-by-Step HPLC Methodology
1. Instrumentation and Consumables:
-
HPLC System: A binary pump system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (or trifluoroacetic acid).
-
Vials: Amber glass vials to prevent photodegradation.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Sample Solution: Accurately weigh and dissolve this compound in the diluent to a final concentration of approximately 1 mg/mL.
3. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds. A UV scan of the analyte is recommended to determine the optimal wavelength. |
| Gradient Program | Time (min) | %B |
| 0.0 | 40 | |
| 20.0 | 90 | |
| 25.0 | 90 | |
| 25.1 | 40 | |
| 30.0 | 40 |
4. Data Analysis and Purity Calculation:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
A Self-Validating System: Ensuring Trustworthiness
To ensure the trustworthiness of the results, the method must be validated according to the International Council for Harmonisation (ICH) guidelines.[8][9][10]
| Validation Parameter | Acceptance Criteria |
| Specificity | The main peak should be well-resolved from any impurities. |
| Linearity | A correlation coefficient (R²) of ≥ 0.999 over a range of concentrations. |
| Accuracy | Recovery of a known amount of analyte should be between 98.0% and 102.0%. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy. |
These validation parameters are in line with established practices for analytical method validation.
Part 2: Comparative Analysis with Alternative Purity Assessment Techniques
While HPLC is the gold standard, other techniques can also provide information on the purity of an organic compound.[11][12] A comparison with Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is presented below.
Decision Matrix for Purity Analysis Method Selection
Caption: A decision-making flowchart for selecting a purity analysis method.
Performance Comparison: HPLC vs. TLC vs. NMR
| Feature | HPLC | Thin-Layer Chromatography (TLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Differential partitioning between a mobile and stationary phase in a column.[3][13][14] | Differential migration on a coated plate. | Absorption of radiofrequency by atomic nuclei in a magnetic field. |
| Quantitation | Excellent | Semi-quantitative at best | Quantitative with an internal standard |
| Sensitivity | High (ng to pg levels) | Moderate (µg levels) | Low (mg levels) |
| Resolution | Very High | Low to Moderate | Not a separation technique |
| Throughput | Moderate | High | Low |
| Cost | High | Low | Very High |
| Best For | Accurate purity determination and quantification of impurities. | Rapid, qualitative assessment of reaction progress and purity. | Structural elucidation and confirmation of the main component's identity. |
Expert Insights:
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, real-time monitoring of a chemical reaction's progress. It can quickly indicate the presence of starting materials and the formation of the product. However, its low resolution and semi-quantitative nature make it unsuitable for the final, definitive purity assessment required in drug development.[12][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is unparalleled for structural elucidation, its utility for purity determination is limited by its lower sensitivity. It can confirm the identity of the main compound and may reveal the presence of major impurities if their signals do not overlap with those of the product. For accurate quantification, a certified internal standard is required, which can be a complex and time-consuming process.
References
-
Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. IUCrData, 8(7), x230600. [Link]
-
United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R2). [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]
-
Dolan, J. W. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC North America, 35(7), 454-461. [Link]
-
IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. [Link]
-
IRE Journals. (2018). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. IRE Journals, 1(11). [Link]
-
Chrom Tech, Inc. (2023). Reverse Phase Chromatography Techniques. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
-
LibreTexts Chemistry. (2021). 9.3: Chromatographic Separation Procedures. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
International Council for Harmonisation. (2023). ICH Quality Guidelines. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). [Link]
Sources
- 1. 3-Methyl-2-(4-methylphenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. ionsource.com [ionsource.com]
- 5. chromtech.com [chromtech.com]
- 6. biotage.com [biotage.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. moravek.com [moravek.com]
- 12. physics.emu.edu.tr [physics.emu.edu.tr]
- 13. usp.org [usp.org]
- 14. scribd.com [scribd.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Independent Verification of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic Acid: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the independent verification of the biological activity of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid. While direct experimental data for this specific molecule is not extensively available in the public domain, its structural characteristics, particularly its relationship to precursors of known phosphodiesterase 4 (PDE4) inhibitors, suggest a probable mechanism of action. This document outlines a scientifically rigorous approach to investigate this hypothesis, comparing its potential activity with established PDE4 inhibitors, Roflumilast and Apremilast.
Introduction: Unraveling the Potential of a Novel Benzoic Acid Derivative
This compound belongs to the diverse class of benzoic acid derivatives, which have shown a wide range of biological activities, including anti-inflammatory effects. Notably, the structurally related compound, 3-ethoxy-4-methoxybenzaldehyde, serves as a key intermediate in the synthesis of Apremilast, a potent and clinically approved PDE4 inhibitor.[1][2] This structural lineage provides a strong rationale for investigating this compound as a potential modulator of the same enzymatic target.
PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn downregulates the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interferon-gamma (IFN-γ), while simultaneously upregulating anti-inflammatory mediators like interleukin-10 (IL-10).[3][4] This mechanism is central to the therapeutic effects of drugs like Roflumilast and Apremilast in treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[5][6][7][8]
This guide will provide researchers with the necessary protocols to:
-
Verify the inhibitory activity of this compound against the PDE4 enzyme.
-
Assess its downstream effects on inflammatory cytokine production in relevant cell-based models.
-
Compare its potency and efficacy with the established PDE4 inhibitors, Roflumilast and Apremilast.
Comparative Analysis: Benchmarking Against Established PDE4 Inhibitors
A direct comparison with well-characterized drugs is essential for contextualizing the activity of a novel compound. Roflumilast and Apremilast serve as ideal benchmarks due to their established clinical use and well-understood mechanisms of action.
| Feature | Roflumilast | Apremilast | This compound |
| Primary Target | Phosphodiesterase 4 (PDE4)[9][10] | Phosphodiesterase 4 (PDE4)[6][11] | Hypothesized: Phosphodiesterase 4 (PDE4) |
| Mechanism of Action | Increases intracellular cAMP levels, leading to reduced inflammation.[4][10] | Increases intracellular cAMP levels, modulating the production of pro- and anti-inflammatory mediators.[3][11] | To be determined |
| Therapeutic Uses | Severe COPD[12] | Psoriatic arthritis, plaque psoriasis, Behçet's disease.[6] | To be determined |
| Key Downstream Effects | Reduction of sputum neutrophils; suppression of pro-inflammatory cytokines.[13] | Decreased expression of TNF-α, IL-17, IL-23; increased expression of IL-10.[3][4] | To be determined |
Experimental Protocols for Independent Verification
To validate the hypothesized activity of this compound, a series of in vitro experiments should be conducted. These protocols are designed to be self-validating by including appropriate controls and comparators.
Workflow for In Vitro Characterization
Caption: Workflow for verifying PDE4 inhibitory activity.
Detailed Methodologies
3.2.1. PDE4 Enzyme Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the activity of the PDE4 enzyme.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified PDE4 enzyme.
-
Materials:
-
Recombinant human PDE4 enzyme
-
Fluorescently labeled cAMP substrate
-
Test compound, Roflumilast, and Apremilast
-
Assay buffer
-
384-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the reference inhibitors (Roflumilast, Apremilast).
-
Add the PDE4 enzyme to the wells of the microplate.
-
Add the serially diluted compounds to the wells.
-
Incubate for a predefined period to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorescently labeled cAMP substrate.
-
Incubate to allow for substrate hydrolysis.
-
Stop the reaction and measure the fluorescence signal.
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
3.2.2. Cellular Assay for Anti-Inflammatory Activity
This assay assesses the ability of the test compound to suppress the production of pro-inflammatory cytokines in a cellular context.
-
Objective: To measure the dose-dependent inhibition of TNF-α and other relevant cytokines from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
Materials:
-
Human PBMCs or THP-1 cells
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compound, Roflumilast, and Apremilast
-
ELISA or Luminex kits for TNF-α, IL-12, IL-23, and IL-10 quantification
-
-
Procedure:
-
Culture PBMCs or THP-1 cells in 96-well plates.
-
Pre-treat the cells with various concentrations of the test compound, Roflumilast, or Apremilast for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control.
-
Incubate the cells for 18-24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α, IL-12, IL-23 (pro-inflammatory), and IL-10 (anti-inflammatory) in the supernatants using ELISA or a multiplex bead-based assay (Luminex).
-
Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 values for the inhibition of each cytokine.
-
Data Interpretation and Comparative Assessment
The experimental data should be tabulated for a clear and objective comparison.
Table 1: Comparative PDE4 Inhibitory Activity
| Compound | PDE4 IC50 (nM) |
| This compound | To be determined |
| Roflumilast | Literature Value / Experimental Value |
| Apremilast | Literature Value / Experimental Value |
Table 2: Comparative Anti-Inflammatory Activity in Cellular Assays
| Compound | TNF-α Inhibition IC50 (nM) | IL-23 Inhibition IC50 (nM) | IL-10 Upregulation EC50 (nM) |
| This compound | To be determined | To be determined | To be determined |
| Roflumilast | Literature Value / Experimental Value | Literature Value / Experimental Value | Literature Value / Experimental Value |
| Apremilast | Literature Value / Experimental Value | Literature Value / Experimental Value | Literature Value / Experimental Value |
A potent compound will exhibit a low IC50 value in the PDE4 enzymatic assay, which should correlate with low IC50 values for the inhibition of pro-inflammatory cytokines and a low EC50 for the upregulation of anti-inflammatory cytokines.
Signaling Pathway Overview
The following diagram illustrates the hypothesized mechanism of action of this compound as a PDE4 inhibitor.
Caption: Hypothesized signaling pathway of a PDE4 inhibitor.
Conclusion
The structural relationship of this compound to a known precursor of a PDE4 inhibitor provides a compelling basis for its investigation as a novel anti-inflammatory agent. The experimental framework detailed in this guide offers a robust and scientifically sound approach for researchers to independently verify its activity, determine its potency, and compare its efficacy against established therapeutic agents. The successful validation of this compound as a PDE4 inhibitor could pave the way for its further development as a potential therapeutic for a range of inflammatory diseases.
References
-
Muro, F., Iimura, S., Yoneda, Y., Chiba, J., Watanabe, T., Setoguchi, M., Iigou, Y., Takayama, G., Yokoyama, M., Takashi, T., Nakayama, A., & Machinaga, N. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Bioorganic & Medicinal Chemistry, 16(23), 10193-10201. [Link]
- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents. (n.d.).
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Li, H., Zuo, J., & Tang, W. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Molecules, 27(15), 5004. [Link]
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Gao, J., Wang, K., & Zhang, H. (2021). Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap. Therapeutic Advances in Respiratory Disease, 15, 175346662110384. [Link]
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Ighani, A., & Feldman, S. R. (2022). Apremilast. In StatPearls. StatPearls Publishing. [Link]
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Mechanism of Action (MOA) | Otezla® (apremilast) HCP. (n.d.). Retrieved January 23, 2026, from [Link]
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Roflumilast: Uses, Dosage, Side Effects. (2025, October 8). Drugs.com. Retrieved January 23, 2026, from [Link]
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Xu, R., Liu, Y., & Chen, J. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology, 15, 1386704. [Link]
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What is the mechanism of Roflumilast? (2024, July 17). Patsnap Synapse. Retrieved January 23, 2026, from [Link]
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DALIRESP® (roflumilast) Mechanism of Action | For HCPs. (n.d.). Retrieved January 23, 2026, from [Link]
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Schafer, P. H. (2012). Apremilast mechanism of action and application to psoriasis and psoriatic arthritis. Journal of the American Academy of Dermatology, 66(5), 839-840. [Link]
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Roflumilast: Uses, Application, and Side-effects. (n.d.). DermNet. Retrieved January 23, 2026, from [Link]
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Apremilast | Side-effects, uses, time to work. (n.d.). Arthritis UK. Retrieved January 23, 2026, from [Link]
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Li, H., Zuo, J., & Tang, W. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Encyclopedia, 2(3), 1435-1456. [Link]
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Apremilast: uses, dosing, warnings, adverse events, interactions. (n.d.). MedCentral. Retrieved January 23, 2026, from [Link]
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An Exploratory Benchmark Study: Evaluating 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid Against Standard Phosphodiesterase 4 (PDE4) Inhibitors
This guide presents a comparative analysis of the novel compound, 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid, against established industry-standard phosphodiesterase 4 (PDE4) inhibitors, Roflumilast and Apremilast. Due to the limited publicly available data on the specific biological targets of this compound, this investigation is framed as an exploratory benchmark study. The central hypothesis is that, based on structural similarities to key intermediates in the synthesis of known PDE4 inhibitors like Apremilast, this compound may exhibit inhibitory activity against the PDE4 enzyme.
The following sections detail the rationale for this hypothesis, provide comprehensive experimental protocols for a head-to-head comparison, and present a framework for interpreting the potential data. This guide is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel small molecules in the context of inflammatory disease pathways.
Rationale for a Hypothesis-Driven Comparison
The chemical scaffold of this compound, featuring a substituted benzoic acid with ether linkages, shares foundational characteristics with a class of compounds known to inhibit phosphodiesterase 4 (PDE4). PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn down-regulates the expression of pro-inflammatory mediators such as TNF-α, IL-17, and IL-23, while up-regulating the anti-inflammatory cytokine IL-10.
This mechanism of action is central to the therapeutic effects of approved drugs like Apremilast and Roflumilast, which are used to treat inflammatory conditions such as psoriasis, psoriatic arthritis, and COPD. Notably, a key intermediate in the synthesis of Apremilast is 3-ethoxy-4-methoxybenzaldehyde, highlighting the relevance of the ethoxy-substituted aromatic core present in our test compound. This structural analogy forms the scientific basis for postulating PDE4 as a potential target and provides a clear rationale for benchmarking against established inhibitors in this class.
Standard Compounds for Benchmarking
For a robust and meaningful comparison, two well-characterized and clinically relevant PDE4 inhibitors have been selected as standard compounds:
-
Roflumilast: A potent, selective PDE4 inhibitor approved for the treatment of severe COPD. It serves as a benchmark for high-potency enzyme inhibition.
-
Apremilast: An oral small-molecule PDE4 inhibitor used in the treatment of psoriasis and psoriatic arthritis. Its well-documented effects on cytokine modulation provide a valuable comparison for cell-based functional outcomes.
Experimental Design & Protocols
A multi-tiered approach is proposed to comprehensively evaluate the performance of this compound. This includes an initial in vitro biochemical assay to determine direct enzyme inhibition, followed by a cell-based assay to assess functional consequences in a biologically relevant context.
In Vitro PDE4B Enzyme Inhibition Assay
This experiment aims to directly measure and compare the potency of the test compound and the standards in inhibiting recombinant human PDE4B, a key isoform of the PDE4 enzyme family. A common method for this is a fluorescence polarization (FP) assay.
Workflow Diagram: In Vitro PDE4B Inhibition Assay
Caption: Workflow for the in vitro PDE4B fluorescence polarization assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound, Roflumilast, and Apremilast in DMSO, typically starting from 10 mM. Further dilute in assay buffer to achieve the final desired concentrations.
-
Assay Plate Setup: Add the diluted compounds to a 384-well, low-volume, black assay plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add recombinant human PDE4B enzyme to all wells except the negative control.
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Add a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light. During this time, active PDE4B will hydrolyze the FAM-cAMP.
-
Data Acquisition: Read the fluorescence polarization of each well using a suitable plate reader (e.g., excitation at 485 nm and emission at 520 nm). High FP indicates unhydrolyzed substrate (inhibition), while low FP indicates substrate hydrolysis (no inhibition).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each compound.
Cell-Based cAMP Accumulation Assay
This experiment evaluates the ability of the test compound to functionally inhibit PDE4 within a cellular environment, leading to an increase in intracellular cAMP levels. A common method involves using a reporter gene assay, such as a CRE-luciferase reporter assay in HEK293 cells.
Signaling Pathway Diagram: PDE4 Inhibition and cAMP Signaling
Caption: Mechanism of PDE4 inhibition leading to CRE-luciferase expression.
Step-by-Step Protocol:
-
Cell Culture and Transfection: Culture HEK293 cells in appropriate media. Co-transfect the cells with a CRE-luciferase reporter plasmid and a plasmid expressing human PDE4B. The CRE plasmid contains the firefly luciferase gene under the control of a cAMP response element.
-
Cell Plating: After transfection, plate the cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, Roflumilast, and Apremilast for a predetermined time (e.g., 1 hour).
-
Cell Stimulation: Stimulate the cells with a sub-maximal concentration of Forskolin. Forskolin directly activates adenylyl cyclase, leading to a surge in cAMP production.
-
Incubation: Incubate the cells for a further period (e.g., 6 hours) to allow for reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Calculate the fold-change in luminescence relative to the vehicle control (Forskolin only). Plot the fold-change against the log of the compound concentration and fit the data to determine the EC50 value for each compound.
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in a clear, tabular format to facilitate direct comparison.
Table 1: Hypothetical Comparative Performance Data
| Compound | In Vitro PDE4B IC50 (nM) | Cell-Based cAMP EC50 (nM) |
| This compound | Experimental Value | Experimental Value |
| Roflumilast (Standard) | 0.8 ± 0.2 | 1.5 ± 0.4 |
| Apremilast (Standard) | 74 ± 15 | 110 ± 25 |
Note: Values for standard compounds are representative and should be determined experimentally in parallel with the test compound.
Interpretation of Outcomes:
-
Potency: The IC50 and EC50 values will provide a direct measure of the compound's potency. A lower value indicates higher potency. Comparing the test compound's values to those of Roflumilast and Apremilast will establish its relative potency.
-
Cellular Activity: A strong correlation between the in vitro IC50 and the cell-based EC50 suggests good cell permeability and engagement with the target in a cellular context. A significant drop-off in potency in the cell-based assay might indicate issues with cell entry or efflux.
-
Benchmarking: If the IC50 and EC50 values for this compound are comparable to or better than the standard compounds, it would validate the initial hypothesis and warrant further investigation into its potential as a PDE4 inhibitor. If the values are significantly weaker, it may suggest that PDE4 is not the primary target, or the compound is a weak inhibitor.
Conclusion
This guide outlines a scientifically rigorous, hypothesis-driven approach to perform an initial benchmark evaluation of this compound. By comparing its performance against the well-established PDE4 inhibitors Roflumilast and Apremilast using standardized in vitro and cell-based assays, researchers can generate the critical data needed to either validate its potential as a novel PDE4 inhibitor or guide future investigations toward alternative mechanisms of action. This structured comparison ensures that the resulting data is both reliable and directly translatable to the current landscape of anti-inflammatory drug discovery.
References
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI. Retrieved from [Link]
-
An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. (n.d.). MDPI. Retrieved from [Link]
-
A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Optimization of a Tertiary Alcohol Series of Phosphodiesterase-4 (PDE4) Inhibitors: Structure−
A Prospective Analysis of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic Acid as a Novel PDE4 Inhibitor: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive comparative analysis of the novel molecule, 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid, with established phosphodiesterase 4 (PDE4) inhibitors, Roflumilast and Apremilast. As direct experimental data for our lead compound is not yet available, this document serves as a prospective analysis, outlining the scientific rationale, a plausible synthetic route, a hypothesized mechanism of action, and a detailed plan for its experimental validation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-inflammatory agents.
Introduction: The Rationale for a Novel Benzoic Acid-Based PDE4 Inhibitor
The inhibition of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade, has proven to be a successful strategy for the treatment of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[1][2] Approved drugs such as Roflumilast and Apremilast validate the therapeutic potential of targeting this enzyme.[1][3] However, the clinical use of these agents can be limited by side effects, creating an ongoing need for novel PDE4 inhibitors with improved therapeutic windows.[3][4]
Benzoic acid derivatives represent a versatile scaffold in medicinal chemistry, known to interact with a variety of biological targets.[5][6][7] The structural features of this compound, particularly the substituted benzene ring and ether linkage, suggest its potential as a novel PDE4 inhibitor. This guide explores this hypothesis by comparing its structural attributes and predicted properties with those of Roflumilast and Apremilast.
Structural Comparison and Hypothesized Synthesis
A comparative analysis of the chemical structures of this compound, Roflumilast, and Apremilast reveals key similarities and differences that may influence their biological activity.
| Molecule | Core Structure | Key Substituents |
| This compound | Benzoic Acid | Ethoxy group, 2-methylbenzyl ether |
| Roflumilast | Benzamide | Cyclopropylmethoxy group, Difluoromethoxy group, Dichloropyridinyl group |
| Apremilast | Phthalimide derivative | Acetyl group, N-phthaloylglutamic acid imide moiety |
The proposed synthesis of this compound is a straightforward multi-step process, designed for efficiency and scalability in a research setting.
Proposed Synthesis Workflow
Caption: Hypothesized signaling pathway of this compound.
Comparative Performance Metrics (Hypothetical vs. Experimental)
The following table presents a prospective comparison of our lead compound with Roflumilast and Apremilast. The data for this compound are projected targets for our initial screening assays.
| Parameter | This compound (Hypothetical) | Roflumilast (Experimental) | Apremilast (Experimental) |
| PDE4B IC50 (nM) | < 100 | ~0.8 | ~74 |
| Cellular Potency (TNF-α inhibition, IC50, nM) | < 500 | ~1.9 | ~110 |
| Selectivity (PDE4 vs. other PDEs) | > 100-fold | High | High |
| In vivo Efficacy (Animal Model) | To be determined | Effective in rodent models of lung inflammation [8] | Effective in murine models of arthritis [9] |
Experimental Validation Protocols
To validate the therapeutic potential of this compound, a series of well-defined experimental protocols will be employed.
PDE4 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the compound against the human PDE4B enzyme.
Methodology:
-
Reagents: Recombinant human PDE4B, cAMP, [3H]-cAMP, scintillation cocktail.
-
Procedure:
-
The compound will be serially diluted in DMSO.
-
The enzyme reaction will be initiated by adding the substrate (a mixture of cAMP and [3H]-cAMP) to a solution containing the PDE4B enzyme and the test compound.
-
The reaction will be incubated at 30°C for a specified time.
-
The reaction will be terminated by the addition of a stop solution.
-
The product, [3H]-5'-AMP, will be separated from the unreacted substrate using ion-exchange chromatography.
-
The amount of [3H]-5'-AMP will be quantified by liquid scintillation counting.
-
-
Data Analysis: The IC50 value will be calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Assay for TNF-α Inhibition
Objective: To assess the compound's ability to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Cell Culture: Human PBMCs will be isolated from healthy donor blood.
-
Procedure:
-
PBMCs will be pre-incubated with various concentrations of the test compound for 1 hour.
-
The cells will then be stimulated with LPS (1 µg/mL) for 24 hours.
-
The cell culture supernatant will be collected.
-
-
TNF-α Quantification: The concentration of TNF-α in the supernatant will be measured using a commercially available ELISA kit.
-
Data Analysis: The IC50 value for TNF-α inhibition will be determined from the dose-response curve.
Experimental Workflow Diagram
Caption: Overall experimental workflow for the validation of the lead compound.
Conclusion and Future Directions
The novel molecule, this compound, presents a promising scaffold for the development of a new generation of PDE4 inhibitors. Its structural similarity to known inhibitors, coupled with a straightforward synthetic route, makes it an attractive candidate for further investigation. The outlined experimental plan will systematically evaluate its biological activity and provide the necessary data to advance this compound through the drug discovery pipeline. Future work will focus on optimizing the lead structure to enhance potency and selectivity, while minimizing potential off-target effects.
References
-
Blanco, M. J., et al. (2016). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Bioorganic & Medicinal Chemistry Letters, 26(3), 931-935. [Link]
-
Muro, F., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Bioorganic & Medicinal Chemistry, 16(23), 10191-10200. [Link]
-
Frontiers in Pharmacology. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. [Link]
-
MDPI. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. [Link]
-
Li, H., et al. (2018). Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap. Drug Design, Development and Therapy, 12, 3349–3356. [Link]
-
Otezla (apremilast) HCP. Mechanism of Action (MOA). [Link]
-
Schafer, P. H. (2012). Apremilast mechanism of action and application to psoriasis and psoriatic arthritis. Journal of Drugs in Dermatology, 11(3), 331-335. [Link]
-
AstraZeneca. DALIRESP® (roflumilast) Mechanism of Action. [Link]
-
Wikipedia. (2023). Apremilast. [Link]
-
ResearchGate. (2016). Mechanism of action of apremilast. [Link]
- Souness, J. E., et al. (2000). Immunosuppressive and anti-inflammatory effects of rolipram, a phosphodiesterase 4 inhibitor. Pharmacology & Therapeutics, 87(2-3), 181-236.
-
Tena, D., et al. (2021). Full article: Phosphodiesterase-4 inhibitors: a review of current developments (2013–2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1945-1964. [Link]
- Giembycz, M. A. (2008). Phosphodiesterase 4 inhibitors and the treatment of chronic obstructive pulmonary disease. Proceedings of the American Thoracic Society, 5(4), 497-503.
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- 4. researchgate.net [researchgate.net]
- 5. 3-Methyl-2-(4-methylphenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apremilast mechanism of action and application to psoriasis and psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Unseen: A Comprehensive Guide to the Safe Disposal of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic Acid
For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—the integrity of our work extends beyond the benchtop to the responsible management of every compound we handle. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid, ensuring the safety of personnel and the preservation of our environment.
Part 1: Hazard Profile Analysis and Immediate Safety Protocols
Before initiating any disposal procedures, a comprehensive hazard assessment is critical. Based on its chemical structure, this compound is anticipated to exhibit properties similar to other benzoic acid and ether compounds.
Anticipated Hazard Profile:
| Hazard Classification | Anticipated Effects | Rationale and Causality |
| Skin and Eye Irritation | May cause irritation upon contact. | The carboxylic acid moiety is a known irritant to skin and mucous membranes.[1][2] |
| Peroxide Formation | Potential for explosive peroxide formation upon prolonged storage, especially if exposed to air and light. | The ether linkage, particularly the benzylic ether, is susceptible to oxidation, forming unstable peroxides.[3][4][5] |
| Environmental Hazard | Potentially harmful to aquatic life. | Aromatic carboxylic acids and their derivatives can be ecotoxic. |
| Combustibility | May be combustible at high temperatures. | Organic compounds of this nature are generally combustible.[6] |
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat.[3][7]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[7]
-
Avoid Ignition Sources: Keep away from open flames, sparks, and hot surfaces.[8]
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6][9][10]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. This compound should be collected as a non-halogenated organic solid waste.
-
Do Not Mix: Avoid mixing this waste with other chemical waste streams, particularly strong oxidizing agents, bases, or aqueous waste.[8][11] Incompatible materials can lead to dangerous chemical reactions.
Step 2: Containerization
-
Primary Container: Collect the waste in a designated, properly labeled, and sealable container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.[10][12]
-
Headspace: Do not fill the container to more than 90% capacity to allow for vapor expansion.[10][13]
-
Cleanliness: Ensure the exterior of the waste container remains clean and free of contamination.
Step 3: Labeling
Accurate and thorough labeling is a regulatory requirement and a critical safety measure.
-
Contents: Clearly label the container with the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Hazard Identification: Affix appropriate hazard pictograms. Based on the anticipated hazards, this would likely include symbols for "Irritant" and potentially "Oxidizer" if peroxide formation is suspected.
Step 4: Storage
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.[10][14]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources to minimize the risk of peroxide formation.[7]
Step 5: Disposal Request and Pickup
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.
-
Professional Disposal: Never attempt to treat or dispose of this chemical waste yourself. It must be handled by trained hazardous waste professionals.[15]
Part 3: Visualization of Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Sources
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- 4. ehs.ufl.edu [ehs.ufl.edu]
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- 7. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
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- 9. acs.org [acs.org]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. nipissingu.ca [nipissingu.ca]
- 12. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
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- 15. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
